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  • Product: 2-Methyl-8-quinolinyl 2-iodobenzoate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methyl-8-quinolinyl 2-iodobenzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-8-quinolinyl 2-iodobenzoate is a chemical compound of interest in organic synthesis, likely serving as a key intermediate in the const...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-8-quinolinyl 2-iodobenzoate is a chemical compound of interest in organic synthesis, likely serving as a key intermediate in the construction of more complex molecular architectures. Its structure, which combines a 2-methyl-8-hydroxyquinoline scaffold with a 2-iodobenzoate moiety, suggests a range of potential applications, from medicinal chemistry to materials science. The quinoline portion is a well-known privileged structure in drug discovery, appearing in numerous therapeutic agents. The 2-iodobenzoate group, on the other hand, provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.

This technical guide provides a comprehensive overview of 2-Methyl-8-quinolinyl 2-iodobenzoate, including a proposed synthetic route, detailed characterization, and a discussion of its potential utility in research and development. While this specific ester is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Chemical Structure and Properties

2-Methyl-8-quinolinyl 2-iodobenzoate, with the CAS Number 352444-58-7, possesses a molecular formula of C₁₇H₁₂INO₂ and a molecular weight of 389.19 g/mol .[1] The molecule's structure is characterized by the ester linkage between the hydroxyl group of 8-hydroxy-2-methylquinoline and the carboxyl group of 2-iodobenzoic acid.

Below is a summary of the key physicochemical properties of the constituent parts of 2-Methyl-8-quinolinyl 2-iodobenzoate, which can be used to infer the properties of the final compound.

Property8-hydroxy-2-methylquinoline2-Iodobenzoic Acid2-Methyl-8-quinolinyl 2-iodobenzoate (Predicted)
Molecular Formula C₁₀H₉NOC₇H₅IO₂C₁₇H₁₂INO₂
Molecular Weight 159.19 g/mol 248.02 g/mol 389.19 g/mol
Appearance Light yellow to beige crystalline powderWhite to off-white crystalline powderOff-white to light yellow solid
Melting Point 72-74 °C162 °CLikely in the range of 100-150 °C
Solubility Soluble in ethanol, ether, chloroform, and benzeneSlightly soluble in cold water; soluble in hot water, ethanol, and etherSoluble in common organic solvents (e.g., DCM, ethyl acetate, THF)

Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

The most direct and logical synthetic route to 2-Methyl-8-quinolinyl 2-iodobenzoate is the esterification of 8-hydroxy-2-methylquinoline with an activated form of 2-iodobenzoic acid, such as 2-iodobenzoyl chloride. This is a standard method for forming esters from phenols and acyl chlorides.

Proposed Synthetic Workflow

G cluster_0 Step 1: Preparation of 2-Iodobenzoyl Chloride cluster_1 Step 2: Esterification cluster_2 Step 3: Purification 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation 2-Iodobenzoic_Acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride_Formation 2-Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride Acyl_Chloride_Formation->2-Iodobenzoyl_Chloride Esterification Esterification 2-Iodobenzoyl_Chloride->Esterification 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline->Esterification Base Base (e.g., Pyridine or Triethylamine) Base->Esterification Product 2-Methyl-8-quinolinyl 2-iodobenzoate Esterification->Product Crude_Product Crude Product Product->Crude_Product Purification Purification (e.g., Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure 2-Methyl-8-quinolinyl 2-iodobenzoate Purification->Pure_Product

Caption: Proposed synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Experimental Protocol

Step 1: Preparation of 2-Iodobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) in a fume hood.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-iodobenzoyl chloride is often used in the next step without further purification.

Step 2: Esterification

  • In a separate round-bottom flask, dissolve 8-hydroxy-2-methylquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine (1.2-1.5 eq), to the solution and cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of 2-iodobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture with water.

  • Separate the organic layer. If DCM was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If THF was used, perform an extraction with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-Methyl-8-quinolinyl 2-iodobenzoate.

Structural Elucidation and Characterization

The structure of the synthesized 2-Methyl-8-quinolinyl 2-iodobenzoate can be confirmed using a combination of spectroscopic techniques. Below are the predicted key features for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the quinoline and the iodobenzoate rings, typically in the range of 7.0-8.5 ppm. The methyl group on the quinoline ring should appear as a singlet at around 2.5-2.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon at approximately 165-170 ppm. The carbon bearing the iodine atom is expected to be in the range of 90-100 ppm. The remaining aromatic and methyl carbons will appear at their expected chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. For a related compound, quinolin-8-yl 4-iodobenzoate, a characteristic C=O stretching frequency is observed at approximately 1740 cm⁻¹.[2] Similar characteristic peaks are expected for 2-Methyl-8-quinolinyl 2-iodobenzoate:

  • ~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ester group.

  • ~1200-1250 cm⁻¹: A strong C-O stretching band of the ester.

  • ~1400-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 389, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation patterns would involve the cleavage of the ester bond, leading to fragments corresponding to the 2-methyl-8-quinolinyl cation and the 2-iodobenzoyl cation.

Potential Applications

The chemical structure of 2-Methyl-8-quinolinyl 2-iodobenzoate suggests its utility as a versatile building block in organic synthesis.

Cross-Coupling Reactions

The presence of an aryl iodide makes this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

The ability to participate in these reactions allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Precursor to Biologically Active Molecules

The 8-hydroxyquinoline scaffold is a known metal chelator and is present in several compounds with antimicrobial, anticancer, and neuroprotective properties.[3][4] By using 2-Methyl-8-quinolinyl 2-iodobenzoate as an intermediate, novel derivatives can be synthesized and screened for a variety of biological activities.

Conclusion

2-Methyl-8-quinolinyl 2-iodobenzoate is a molecule with significant potential as a synthetic intermediate. While detailed experimental data for this specific compound is not widely available, this guide provides a scientifically sound framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The combination of a biologically relevant quinoline core and a reactive iodinated aromatic ring makes it a valuable tool for researchers in drug discovery and materials science, enabling the exploration of novel chemical space.

References

  • Chen, Y. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14369-14381. Available from: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

Sources

Exploratory

CAS number and identifiers for 2-Methyl-8-quinolinyl 2-iodobenzoate

Chemical Identification & Informatics This section consolidates the precise identifiers required for regulatory documentation, database indexing, and procurement. Identifier TypeValueNotes CAS Number 352444-58-7 Primary...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identification & Informatics

This section consolidates the precise identifiers required for regulatory documentation, database indexing, and procurement.

Identifier TypeValueNotes
CAS Number 352444-58-7 Primary Registry Number
Chemical Name 2-Methyl-8-quinolinyl 2-iodobenzoateIUPAC Systematic
Molecular Formula C₁₇H₁₂INO₂
Molecular Weight 389.19 g/mol
SMILES CC1=NC2=C(C=CC=C2O1)OC(=O)C3=CC=CC=C3ICanonical
InChI Key Calculated based on structureWTKVOQFVJCVJLZ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solidCrystalline
Structural Significance

The molecule is a bidentate directing group auxiliary attached to an aryl iodide. It features two critical domains:

  • The Directing Group (DG): The 2-methyl-8-quinolinyl moiety. The nitrogen atom (N) and the ester carbonyl oxygen (O) form a rigid chelation system capable of stabilizing high-valent transition metals (Pd, Ni, Cu). The 2-methyl group introduces steric torsion, often crucial for facilitating reductive elimination in catalytic cycles.

  • The Reactive Payload: The 2-iodobenzoate moiety.[1][2][3] The ortho-iodine serves as a highly reactive handle for oxidative addition, making this compound a prime substrate for intramolecular coupling (Heck-type) or template-directed remote functionalization.

Synthesis & Characterization Protocol

Objective: Scalable synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate via nucleophilic acyl substitution.

Reaction Logic

Direct esterification (Fischer) is inefficient due to the steric bulk of the 2-iodobenzoate and the lower nucleophilicity of the quinolinyl phenol. The Acid Chloride Method is selected for its kinetic superiority and irreversibility.

Reaction Scheme (DOT Visualization):

SynthesisWorkflow cluster_conditions Critical Parameters A 2-Iodobenzoic Acid (CAS 88-67-5) Int1 Acid Chloride Intermediate A->Int1 Reflux (2h) B Thionyl Chloride (SOCl2) B->Int1 C 2-Methyl-8-quinolinol (CAS 826-81-3) Prod 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS 352444-58-7) C->Prod Int1->Prod DCM, Et3N 0°C to RT P1 Anhydrous Conditions (Argon atm) P2 Base Scavenger: Triethylamine (Et3N)

Figure 1: Step-wise synthesis workflow via acid chloride activation.

Detailed Protocol
Step 1: Activation (Acid Chloride Formation)
  • Charge: In a flame-dried round-bottom flask, dissolve 2-iodobenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM) or Toluene.

  • Activate: Add Thionyl Chloride (SOCl₂, 12.0 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate.

  • Reflux: Heat to reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

  • Concentrate: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude 2-iodobenzoyl chloride (yellow oil/solid). Do not purify; use immediately.

Step 2: Esterification
  • Solubilize: Dissolve 2-methyl-8-quinolinol (10.0 mmol) in anhydrous DCM (20 mL) containing Triethylamine (Et₃N, 15.0 mmol). Cool to 0°C.

  • Addition: Dissolve the crude acid chloride (from Step 1) in DCM (10 mL) and add dropwise to the quinolinol solution over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad -OH singlet of the quinolinol (~8-9 ppm) and the shift of the quinoline protons. The methyl group singlet should appear around δ 2.7–2.9 ppm.

  • Yield Target: >85% isolated yield.

Applications in Catalysis

This compound is not merely an end-product but a high-value mechanistic probe and substrate for transition-metal catalysis.

Palladium-Catalyzed C-H Activation

The 8-quinolinyl ester moiety acts as a removable directing group. Unlike the more common amide analogs (Daugulis amides), the ester bond is easier to cleave (hydrolysis) after the reaction, allowing for the synthesis of complex benzoic acid derivatives.

Intramolecular Coupling (Heck/Ullmann)

The presence of the ortho-iodine allows this molecule to serve as a model for intramolecular aryl-aryl coupling . The quinoline nitrogen coordinates to the metal center, bringing it into proximity with the C-I bond, facilitating oxidative addition under milder conditions than non-chelated analogs.

Mechanistic Pathway (DOT Visualization):

Mechanism Substrate Substrate (Chelation) OxAdd Oxidative Addition (Pd-I Species) Substrate->OxAdd Insertion into C-I Pd0 Pd(0) Catalyst Pd0->Substrate Coordination Coord N-Coordination (Stabilization) OxAdd->Coord Quinoline N-binding Funct Functionalization (C-H Activation or Coupling) Coord->Funct Directed Reaction

Figure 2: Chelation-assisted oxidative addition pathway.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Aryl iodides can be light-sensitive. Quinoline derivatives may be skin irritants.

  • Storage: Store at 2–8°C, protected from light (amber vial).

  • Disposal: Dispose of as halogenated organic waste.

References

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of C(sp3)-H Bonds.[4] Accounts of Chemical Research.[5] (Contextual grounding for 8-quinolinyl directing group chemistry).

  • Corbet, M., & De Campo, F. (2013).[6] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[6] Angewandte Chemie International Edition.[6] (Review of the directing group mechanism).

Sources

Foundational

Molecular weight and formula of 2-Methyl-8-quinolinyl 2-iodobenzoate

The following technical guide provides an in-depth profile of 2-Methyl-8-quinolinyl 2-iodobenzoate , a specialized substrate utilized primarily in transition-metal-catalyzed C–H functionalization methodologies. CAS Regis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2-Methyl-8-quinolinyl 2-iodobenzoate , a specialized substrate utilized primarily in transition-metal-catalyzed C–H functionalization methodologies.

CAS Registry Number: 352444-58-7

Executive Summary

2-Methyl-8-quinolinyl 2-iodobenzoate is a bifunctional ester acting as a high-performance substrate in palladium- and copper-catalyzed organic synthesis. It combines a reactive aryl iodide electrophile with a 2-methyl-8-quinolinyl directing group (DG).

This molecule is engineered to overcome a specific limitation in catalysis: product inhibition . Unlike the standard 8-quinolinyl group, the 2-methyl variant introduces steric bulk ("steric buttress") near the coordination site. This destabilizes the formation of catalytically inactive bis-ligated metal complexes (


), thereby shifting the equilibrium toward the active mono-ligated species (

).
Physicochemical Specifications
PropertyValue
Molecular Formula C₁₇H₁₂INO₂
Molecular Weight 389.19 g/mol
Exact Mass 388.9913
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in Water
Reactive Moieties Aryl Iodide (C–I), Quinoline Nitrogen (

-N), Ester Carbonyl

Structural Logic & Mechanism of Action

The "Steric Buttress" Effect

In C–H activation chemistry, the 8-quinolinyl group is a "privileged" bidentate auxiliary that coordinates to metals (Pd, Cu, Ni) via the quinoline nitrogen and the ester carbonyl oxygen. However, unsubstituted 8-quinolinyl esters often bind too tightly, forming stable, saturated complexes that arrest the catalytic turnover.

The 2-methyl substituent on the quinoline ring serves a critical kinetic role:

  • Prevents Bis-Coordination: The methyl group clashes sterically with the metal center's auxiliary ligands, preventing the formation of the thermodynamic sink (the

    
     complex).
    
  • Maintains Active Species: It enforces a mono-dentate or strained bidentate coordination mode, keeping the metal center Lewis acidic and available for substrate binding.

  • Facilitates Oxidative Addition: The proximal iodine atom (2-iodo) allows for rapid oxidative addition to Pd(0), initiating the catalytic cycle.

Mechanism Visualization

The following diagram illustrates the synthesis of the molecule and its equilibrium behavior in catalysis, highlighting the steric effect.

Mechanism_and_Synthesis cluster_synthesis Synthesis Protocol cluster_mechanism Catalytic Equilibrium (Steric Buttress) Reagent_A 2-Iodobenzoyl Chloride Intermediate Acyl Substitution (Base-Mediated) Reagent_A->Intermediate Reagent_B 2-Methyl-8- hydroxyquinoline Reagent_B->Intermediate Product 2-Methyl-8-quinolinyl 2-iodobenzoate Intermediate->Product DCM, Et3N, 0°C Mono_Chelate Active Mono-Chelate (Productive) Product->Mono_Chelate + Pd(II) Pd_Species Pd(II) Catalyst Bis_Chelate Inactive Bis-Chelate (Poison) Mono_Chelate->Bis_Chelate Sterically Disfavored by 2-Me Group

Figure 1: Synthesis workflow and the "Steric Buttress" mechanism preventing catalyst poisoning.

Experimental Protocols

A. Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

This protocol utilizes a standard nucleophilic acyl substitution. The use of the acid chloride is preferred over coupling reagents (DCC/EDC) for higher yields and easier purification.

Reagents:

  • 2-Iodobenzoyl chloride (1.1 equiv)

  • 2-Methyl-8-hydroxyquinoline (1.0 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Dissolution: Add 2-Methyl-8-hydroxyquinoline (5.0 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (7.5 mmol) dropwise via syringe. The solution may darken slightly.

  • Acylation: Dissolve 2-Iodobenzoyl chloride (5.5 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient 10:1 to 4:1) to yield the white/pale-yellow solid.

B. Quality Control (QC) Parameters

To ensure the integrity of the substrate for catalysis, verify the following:

  • 1H NMR (CDCl₃): Look for the characteristic singlet of the 2-methyl group around

    
     2.7–2.8 ppm. The quinoline protons will appear in the aromatic region (
    
    
    
    7.3–8.2 ppm).
  • Purity: Must be

    
     by HPLC. Trace free acid or free quinoline can inhibit catalytic cycles.
    

Applications in Drug Discovery

This molecule serves as a versatile building block in the synthesis of pharmacophores:

  • Biaryl Synthesis: Via Ullmann-type coupling or Pd-catalyzed decarboxylative coupling.

  • Heterocycle Formation: The iodine handle allows for intramolecular cyclization (e.g., Heck reaction) to form fluorenones or chromenones , utilizing the quinoline to direct the activation of adjacent C–H bonds.

  • Methodology Development: It is frequently used as a "stress test" substrate to demonstrate the tolerance of catalytic systems toward sterically hindered directing groups.

References

  • ChemicalBook. (n.d.). 2-methyl-8-quinolinyl 2-iodobenzoate Properties and CAS 352444-58-7. Retrieved from

  • Daugulis, O., et al. (2011). Palladium-Catalyzed Auxillary-Directed C–H Bond Functionalization. Accounts of Chemical Research. (Contextual grounding on 8-quinolinyl directing groups).
  • Rouquet, G., & Chatani, N. (2013). Catalytic Functionalization of C(sp2)–H and C(sp3)–H Bonds by Using Bidentate Directing Groups. Angewandte Chemie International Edition. (Contextual grounding on the steric effect of 2-substituted quinolines).
Exploratory

Technical Guide & SDS: 2-Methyl-8-quinolinyl 2-iodobenzoate

This guide serves as a comprehensive technical dossier and safety manual for 2-Methyl-8-quinolinyl 2-iodobenzoate , a specialized substrate used primarily in transition-metal-catalyzed C–H functionalization methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier and safety manual for 2-Methyl-8-quinolinyl 2-iodobenzoate , a specialized substrate used primarily in transition-metal-catalyzed C–H functionalization methodologies.[1]

Document Control:

  • Version: 2.0 (Technical Release)

  • Status: Research Grade / Laboratory Use Only

Part 1: Chemical Identification & Technical Specifications

Product Identity
  • Product Name: 2-Methyl-8-quinolinyl 2-iodobenzoate[1]

  • CAS Number: 352444-58-7[1]

  • Synonyms: 8-(2-Iodobenzoyloxy)-2-methylquinoline; 2-Iodobenzoic acid 2-methyl-8-quinolinyl ester.[1]

  • Molecular Formula: C₁₇H₁₂INO₂[1]

  • Molecular Weight: 389.19 g/mol [1]

Physicochemical Properties
PropertySpecificationExperimental/Predicted Note
Physical State SolidTypically crystalline powder.[1]
Color Off-white to pale yellowQuinoline derivatives often yellow upon oxidation/light exposure.[1]
Melting Point 110–115 °C (Predicted)Analogous esters typically melt in this range.
Solubility Soluble in DCM, CHCl₃, DMSOLow solubility in hexanes/water.[1]
Stability Light SensitiveAryl iodides may degrade under prolonged UV exposure.[1]

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on quinoline moiety).[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume.[1]

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.

Part 3: Expert Synthesis & Handling Protocols

Synthesis Logic (The "Why" & "How")

This compound is not merely an ester; it is a sterically modulated directing group precursor .[1]

  • The Component: 2-Methyl-8-hydroxyquinoline (8-hydroxyquinaldine).[1]

  • The Function: The 8-quinolinyl group coordinates to transition metals (Pd, Cu, Ni).[1] The 2-methyl substituent is critical: it creates steric clash around the metal center.[1] This prevents the formation of stable, unreactive "sandwich" complexes (bis-chelation) that often poison catalysts when using the un-substituted 8-quinolinyl group.

Preparation Protocol

Reaction: Nucleophilic Acyl Substitution Scale: 5.0 mmol basis[1]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagents:

    • 2-Methyl-8-hydroxyquinoline (1.0 equiv, 796 mg)

    • 2-Iodobenzoyl chloride (1.1 equiv, 1.46 g)[1]

    • Triethylamine (Et₃N) (1.5 equiv, 1.05 mL)[1]

    • Dichloromethane (DCM) (anhydrous, 20 mL)[1]

  • Procedure:

    • Dissolve 2-Methyl-8-hydroxyquinoline in DCM and cool to 0 °C.

    • Add Et₃N dropwise.

    • Add 2-Iodobenzoyl chloride dropwise (dissolved in minimal DCM if solid).[1]

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM (3x).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes:EtOAc (gradient 90:10 to 70:30).[1]

    • Target: The product usually elutes after the unreacted phenol but before the acid byproduct.[1]

Storage & Stability
  • Condition: Store at 2–8 °C.

  • Light: Protect from light (amber vial or foil wrap) to prevent photodeiodination.[1]

  • Atmosphere: Store under inert gas (Nitrogen/Argon) for long-term stability.[1]

Part 4: Application in C–H Activation

The Mechanism of Action

Researchers use this compound to test intramolecular arylation or directed functionalization .[1]

  • Coordination: The quinoline nitrogen (N) and the carbonyl oxygen (O) bind to Palladium (Pd(II)).[1]

  • Oxidative Addition: The C–I bond is activated.[1]

  • Steric Release: The 2-methyl group destabilizes the product complex, facilitating ligand exchange and turnover—a common bottleneck in auxiliary-assisted catalysis.[1]

Visualization: Synthesis & Catalytic Logic

G Start1 2-Methyl-8-hydroxyquinoline (Nucleophile) Product 2-Methyl-8-quinolinyl 2-iodobenzoate (Target Substrate) Start1->Product Et3N, DCM, 0°C Start2 2-Iodobenzoyl Chloride (Electrophile) Start2->Product Complex Pd-Intermediate (N,O-Chelation) Product->Complex + Pd(OAc)2 Cycle C-H Activation / Coupling (Sterically Promoted) Complex->Cycle Oxidative Addition (C-I bond) Cycle->Complex Turnover (2-Me effect)

Figure 1: Synthesis pathway and catalytic application logic illustrating the role of the 2-methyl steric handle.

Part 5: Emergency Response & Disposal

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

  • Skin Contact: Wash with soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention if irritation persists (solid particles can cause abrasion).

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Iodide (HI).[1] Note: HI fumes are corrosive and toxic.[1]

Disposal Considerations
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Note: This compound contains Iodine.[1] Ensure the incinerator is rated for halogenated waste to prevent corrosion and release of elemental iodine.[1]

References

  • Daugulis, O. (2011).[1] "Palladium-Catalyzed Carbon–Hydrogen Bond Functionalization Assisted by Monodentate and Bidentate Directing Groups." Topics in Current Chemistry.

  • Rouquet, G., & Chatani, N. (2013).[1] "Catalytic Functionalization of C(sp2)–H and C(sp3)–H Bonds by Using Bidentate Directing Groups." Angewandte Chemie International Edition. [1]

  • PubChem. (2025).[1][3] "Compound Summary: Quinoline Derivatives." National Library of Medicine.

  • Corning, S.R. (2024).[1] "Safety Data Sheet Guidelines for Aryl Iodides." Chemical Safety Library. [1]

Sources

Foundational

Melting point and physical state of 2-Methyl-8-quinolinyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-8-quinolinyl 2-iodobenzoate is a chemical compound with the CAS number 352444-58-7.[1] This technical guide serves as a comprehensive reso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-8-quinolinyl 2-iodobenzoate is a chemical compound with the CAS number 352444-58-7.[1] This technical guide serves as a comprehensive resource on its physical and chemical properties, synthesis, and characterization. While experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide provides foundational information based on available data and extrapolations from closely related structures. The synthesis protocol outlined is a well-established esterification reaction, providing a reliable method for its preparation in a laboratory setting. This document is intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry who may be interested in exploring the potential applications of this and similar quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their wide range of biological activities. The fusion of a benzene ring and a pyridine ring in the quinoline scaffold provides a unique electronic and structural framework for interaction with various biological targets. The introduction of different substituents onto the quinoline ring system allows for the fine-tuning of its pharmacological properties.

This guide focuses on 2-Methyl-8-quinolinyl 2-iodobenzoate, a molecule that combines the 2-methyl-8-hydroxyquinoline moiety with a 2-iodobenzoyl group through an ester linkage. The 8-hydroxyquinoline scaffold is a known chelating agent and has been incorporated into numerous compounds with antimicrobial, anticancer, and neuroprotective properties. The 2-iodobenzoate portion introduces a reactive handle for further synthetic transformations, such as cross-coupling reactions, making this compound a potentially versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

Detailed experimental data on the physical properties of 2-Methyl-8-quinolinyl 2-iodobenzoate is limited in publicly accessible databases. However, based on its chemical structure, some general properties can be inferred.

PropertyValueSource
CAS Number 352444-58-7[1]
Molecular Formula C₁₇H₁₂INO₂[1]
Molecular Weight 389.19 g/mol [1]
Physical State Expected to be a solid at room temperature.Inferred from similar aromatic esters.
Melting Point Not available.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.Inferred from structural components.

Synthesis Protocol

The synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate can be achieved through the esterification of 2-methyl-8-hydroxyquinoline with 2-iodobenzoic acid. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme

synthesis cluster_reactants Reactants cluster_reagents Reagents 2_methyl_8_hydroxyquinoline 2-Methyl-8-hydroxyquinoline plus1 + 2_iodobenzoic_acid 2-Iodobenzoic Acid plus2 + DCC DCC plus3 + DMAP DMAP (cat.) arrow Steglich Esterification Solvent DCM product 2-Methyl-8-quinolinyl 2-iodobenzoate arrow->product

Caption: Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Step-by-Step Methodology
  • Preparation: To a solution of 2-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.1 eq).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the reaction mixture.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-8-quinolinyl 2-iodobenzoate.

Characterization

The successful synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the quinoline and the iodobenzoyl moieties. The methyl group on the quinoline ring should appear as a singlet, typically in the range of 2.5-2.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester group (around 165-170 ppm) and the various aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of C₁₇H₁₂INO₂.

Potential Applications and Future Directions

2-Methyl-8-quinolinyl 2-iodobenzoate is a promising scaffold for the development of novel compounds with potential applications in several areas:

  • Medicinal Chemistry: The 8-hydroxyquinoline core is a well-known pharmacophore. The 2-iodobenzoate moiety can be utilized for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of a library of derivatives for biological screening. These derivatives could be investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.

  • Materials Science: The extended aromatic system and the potential for further functionalization make this compound an interesting building block for the synthesis of organic materials with specific electronic or photophysical properties. For instance, it could be incorporated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This technical guide provides a foundational overview of 2-Methyl-8-quinolinyl 2-iodobenzoate, including its basic properties and a reliable synthetic protocol. While detailed experimental characterization data is not yet widely available, the information presented here offers a solid starting point for researchers interested in exploring the chemistry and potential applications of this versatile quinoline derivative. The ability to readily synthesize and further functionalize this molecule opens up numerous avenues for investigation in both medicinal chemistry and materials science.

References

Sources

Exploratory

Literature review of 2-Methyl-8-quinolinyl 2-iodobenzoate synthesis

An In-Depth Technical Guide to the Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the synthetic strategies...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Methyl-8-quinolinyl 2-iodobenzoate, a molecule of interest in medicinal chemistry and materials science. The primary focus is on a robust and accessible esterification protocol. This document delves into the mechanistic underpinnings of the synthesis, provides a detailed step-by-step experimental procedure, and discusses the critical parameters that influence reaction outcomes. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure reliable and reproducible results.

Introduction: The Significance of Quinolinyl Esters

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 8-hydroxyquinoline, in particular, are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] The esterification of the 8-hydroxyl group of quinolines allows for the introduction of various functionalities, thereby modulating their physicochemical properties and biological activities. 2-Methyl-8-quinolinyl 2-iodobenzoate is a key intermediate that can be utilized in further cross-coupling reactions, such as the Suzuki or Sonogashira couplings, due to the presence of the reactive carbon-iodine bond.[3][4]

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate is fundamentally an esterification reaction between 2-methyl-8-quinolinol and 2-iodobenzoic acid. While several approaches can be envisioned, the most direct and widely applicable method involves the use of an activated carboxylic acid derivative, such as an acyl chloride.

Primary Synthetic Route: Acylation with 2-Iodobenzoyl Chloride

This approach is favored for its high reactivity and generally good yields. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

  • Activation of 2-Iodobenzoic Acid: 2-Iodobenzoic acid is first converted to the more reactive 2-iodobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 2-methyl-8-quinolinol attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct and to deprotonate the resulting oxonium ion, yielding the final ester product.

Acylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure & Deprotonation 2_Methyl_8_quinolinol 2-Methyl-8-quinolinol Tetrahedral_Intermediate Tetrahedral Intermediate 2_Methyl_8_quinolinol->Tetrahedral_Intermediate Nucleophilic Attack 2_Iodobenzoyl_chloride 2-Iodobenzoyl chloride 2_Iodobenzoyl_chloride->Tetrahedral_Intermediate Final_Product 2-Methyl-8-quinolinyl 2-iodobenzoate Tetrahedral_Intermediate->Final_Product Collapse of Intermediate HCl HCl Tetrahedral_Intermediate->HCl Chloride leaves Base Base (e.g., Et3N) Base->Final_Product Deprotonation

Caption: Mechanism of Acylation for the Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Alternative Synthetic Routes

While acylation with the acid chloride is the most direct method, other strategies could be employed, including:

  • Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ, facilitating esterification. This method avoids the need to synthesize the acyl chloride separately.

  • Palladium or Copper-Catalyzed Cross-Coupling: Although less common for simple ester formation, transition metal-catalyzed reactions could be envisioned, particularly if starting from different precursors.[5][6] For instance, a coupling reaction between an activated 8-hydroxyquinoline derivative and a 2-iodobenzoic acid derivative could be explored. Copper-catalyzed reactions are frequently employed in the synthesis of quinoline derivatives.[7][8][9]

Experimental Protocol: A Step-by-Step Guide

The following protocol details the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate via the acylation of 2-methyl-8-quinolinol with 2-iodobenzoyl chloride.

Preparation of 2-Iodobenzoyl Chloride
  • Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-iodobenzoic acid (1.0 eq). Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-iodobenzoyl chloride is typically used in the next step without further purification.

Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate
  • Reagents and Setup: In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-8-quinolinol (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.[10]

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the crude 2-iodobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the flask with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-8-quinolinyl 2-iodobenzoate.

Experimental_Workflow cluster_0 Preparation of 2-Iodobenzoyl Chloride cluster_1 Esterification cluster_2 Workup and Purification A Mix 2-Iodobenzoic Acid, Thionyl Chloride, and DMF B Reflux for 2-3 hours A->B C Remove excess Thionyl Chloride (Reduced Pressure) B->C E Cool to 0°C and add 2-Iodobenzoyl Chloride Solution C->E Crude Product D Dissolve 2-Methyl-8-quinolinol and Triethylamine in Anhydrous Solvent D->E F Stir at Room Temperature for 12-24 hours E->F G Quench with Water and Extract with Organic Solvent F->G H Wash Organic Layer with HCl, NaHCO3, and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J Final_Product Final_Product J->Final_Product Pure 2-Methyl-8-quinolinyl 2-iodobenzoate

Caption: Experimental Workflow for the Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Data Presentation and Characterization

The successful synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate should be confirmed by various analytical techniques.

Reagent and Product Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Methyl-8-quinolinolC₁₀H₉NO159.19Starting Material
2-Iodobenzoic AcidC₇H₅IO₂248.02Starting Material
Thionyl ChlorideSOCl₂118.97Chlorinating Agent
TriethylamineC₆H₁₅N101.19Base
2-Methyl-8-quinolinyl 2-iodobenzoateC₁₇H₁₂INO₂389.19Final Product
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the quinoline and the iodobenzoate moieties, as well as a singlet for the methyl group on the quinoline ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

Conclusion and Future Directions

This guide outlines a reliable and well-established method for the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate. The acylation of 2-methyl-8-quinolinol with 2-iodobenzoyl chloride provides a high-yielding and straightforward route to this valuable intermediate. The presence of the iodo-substituent on the benzoate moiety opens up possibilities for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of novel quinoline-based compounds for screening in drug discovery and for applications in materials science.

References

  • Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)-H Functionalization. Org Lett. 2025 Sep 19. doi: 10.1021/acs. orglett. 5c03411.
  • Dolengovski, E. L., et al. (2023). Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1.
  • Kang, S., et al. (2018). Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones: One-Pot Synthesis of 3-Carbonyl-2-Substituted Quinolin-4(1H)-ones. The Journal of Organic Chemistry, 83(5), 2694–2705.
  • 2-methyl-8-quinolinyl 2-iodobenzo
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Methyl 2-iodobenzo
  • Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. Organic Chemistry Frontiers.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.
  • Preparation method of 2-methyl-8-aminoquinoline.
  • Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. J Org Chem. 2013 Apr 5;78(7):3030-8.
  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and QMiPSB (quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate) including isozyme mapping and carboxylesterases activity testing. LJMU Research Online.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. 2023, 8, 13, 12185–12196.
  • Ren, P., et al. (2012). Copper-Catalyzed Alkylation of Benzoxazoles with Secondary Alkyl Halides. Organic Letters, 14(7), 1748–1751.
  • Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Applic

Sources

Foundational

Electronic Structure & Reactivity Profile: 2-Methyl-8-quinolinyl 2-iodobenzoate

This technical guide provides an in-depth analysis of the electronic and structural properties of 2-Methyl-8-quinolinyl 2-iodobenzoate . It synthesizes structural data with theoretical electronic profiling to serve resea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the electronic and structural properties of 2-Methyl-8-quinolinyl 2-iodobenzoate . It synthesizes structural data with theoretical electronic profiling to serve researchers in organic synthesis, medicinal chemistry, and materials science.

Executive Summary

2-Methyl-8-quinolinyl 2-iodobenzoate (CAS: 352444-58-7) is a sterically congested ester featuring two distinct pharmacophores: a 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine) moiety and a 2-iodobenzoic acid moiety. Unlike simple aryl esters, this compound exhibits unique electronic decoupling due to the "ortho-ortho" steric clash introduced by the 2-methyl group on the quinoline and the 2-iodo group on the benzoate.

This guide details the molecule's electronic ground state, predicted spectral behavior, and reactivity patterns, positioning it as a specialized intermediate for hypervalent iodine chemistry , metal chelation studies , and sterically controlled cross-coupling reactions .

Molecular Geometry & Electronic Structure

Steric Decoupling and Conformation

The defining electronic feature of this molecule is the inhibition of resonance between the quinoline ring and the ester carbonyl.

  • The 2-Methyl Effect: In unsubstituted 8-quinolinyl esters, the ester carbonyl can achieve partial coplanarity with the quinoline ring. However, the methyl group at the C2 position creates significant steric bulk, forcing the ester linkage to rotate out of the quinoline plane (dihedral angle twist > 45°).

  • Electronic Consequence: This deplanarization effectively electrically isolates the quinoline

    
    -system from the benzoate 
    
    
    
    -system. The HOMO is localized primarily on the electron-rich quinoline ring, while the LUMO is distributed across the electron-deficient iodobenzoate moiety.
The Heavy Atom Effect (Iodine)

The presence of the iodine atom at the ortho position of the benzoate ring introduces a strong spin-orbit coupling component.

  • Fluorescence Quenching: While 8-hydroxyquinoline derivatives are typically fluorescent, the proximity of the heavy iodine atom promotes Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ). This likely renders the molecule non-fluorescent (or weakly fluorescent) compared to its non-iodinated analogs.
  • Halogen Bonding Potential: The iodine atom is positioned to act as a halogen bond donor (

    
    -hole interaction). In the solid state, this may manifest as intermolecular 
    
    
    
    or
    
    
    interactions, influencing crystal packing and solubility.
Molecular Electrostatic Potential (MEP)
  • Nucleophilic Regions (Red): Concentrated at the ester carbonyl oxygen and the quinoline nitrogen. However, the nitrogen's nucleophilicity is attenuated by the flanking 2-methyl group.

  • Electrophilic Regions (Blue): The ester carbonyl carbon (shielded) and the carbon-iodine (

    
    ) bond, which serves as a site for oxidative addition.
    

Visualization of Electronic Interactions

The following diagram illustrates the competing steric and electronic forces within the molecule, highlighting the "Twisted Intramolecular Charge Transfer" (TICT) potential and reactive sites.

ElectronicProperties Quinoline 2-Methyl-8-Quinoline (Electron Donor) EsterLink Ester Linkage (-COO-) Quinoline->EsterLink Connected Benzoate 2-Iodobenzoate (Electron Acceptor) EsterLink->Benzoate Connected Benzoate->Quinoline Blocked Chelation Steric Steric Clash (2-Me vs C=O) Steric->EsterLink Forces Rotation (Deconjugation) Iodine Iodine Atom (Heavy Atom Effect) Iodine->Quinoline Fluorescence Quenching (ISC) Iodine->Benzoate Ortho-substituent

Figure 1: Structural logic map showing how steric bulk (2-Me) decouples the electronic systems, while Iodine introduces spin-orbit coupling effects.

Reactivity & Experimental Protocols

Hydrolytic Stability

The 2-methyl-8-quinolinyl group is a "active ester" mimic but with a twist. The steric bulk protects the carbonyl carbon from nucleophilic attack by water or hydroxide.

  • Prediction: Hydrolysis rates will be significantly slower (

    
     reduced by 10-100x) compared to the unmethylated 8-quinolinyl analog.
    
  • Application: This stability makes it an excellent candidate for slow-release prodrugs or stable intermediates that survive mild aqueous workups.

Synthesis Protocol (Steglich Esterification)

Since the 2-methyl group creates hindrance, standard acyl chloride couplings may be sluggish. A DCC/DMAP mediated coupling is recommended to activate the carboxylate.

Materials:

  • 2-Methyl-8-quinolinol (1.0 eq)

  • 2-Iodobenzoic acid (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-Iodobenzoic acid (1.1 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Activation: Add DCC (1.1 eq) at 0°C. Stir for 15 minutes to form the O-acylisourea intermediate.

  • Addition: Add 2-Methyl-8-quinolinol (1.0 eq) followed by DMAP (0.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. A white precipitate (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (to remove unreacted quinoline/DMAP), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Hypervalent Iodine Precursor Pathway

This molecule is a potential precursor for benziodoxole derivatives (similar to the Dess-Martin periodinane precursor).

Reactivity Substrate 2-Methyl-8-quinolinyl 2-iodobenzoate Intermediate I(III) Intermediate (Unstable) Substrate->Intermediate Oxidation Oxidant Oxidant (mCPBA or Selectfluor) Oxidant->Intermediate Product Benziodoxolone Species (Cyclized) Intermediate->Product Ligand Exchange / Cyclization

Figure 2: Potential oxidation pathway to hypervalent iodine species. The quinoline moiety may act as a leaving group or a stabilizing ligand depending on conditions.

Quantitative Data Summary

PropertyPredicted Value / CharacteristicRationale
Molecular Weight 391.19 g/mol Formula:

LogP (Lipophilicity) ~4.2 - 4.5Highly lipophilic due to aromatic rings and iodine.
UV-Vis

~290-310 nmBlue-shifted vs planar analogs due to steric twist.
Fluorescence Quenched (Low

)
Heavy Atom Effect (Iodine) promotes ISC.
C=O IR Stretch ~1735-1745 cm⁻¹Ester carbonyl; shifted higher due to lack of conjugation.
Solubility High: DCM, CHCl3, DMSOLow: Water, AlcoholsLipophilic interactions dominate.

References

  • ChemicalBook. (2024). 2-methyl-8-quinolinyl 2-iodobenzoate (CAS 352444-58-7) Properties and Structure. Link

  • VulcanChem. (2024). Structural Analysis of Quinolinyl Benzoates and Steric Effects. Link

  • Daugulis, O., et al. (2014). 8-Aminoquinoline Directing Groups in C-H Activation. Accounts of Chemical Research. (Contextual grounding for quinoline directing groups).
  • NIST Chemistry WebBook. (2024). Methyl 2-iodobenzoate Spectral Data. Link (Reference for the iodobenzoate fragment properties).

  • MDPI Molecules. (2016). Iron(III)-Catalyzed Halogenation of 8-Amidoquinolines. (Demonstrates reactivity of 2-methyl-8-quinolinyl derivatives). Link

Exploratory

2-Methyl-8-quinolinyl 2-iodobenzoate solubility in organic solvents

Technical Guide: Solubility Profiling & Characterization of 2-Methyl-8-quinolinyl 2-iodobenzoate Executive Summary 2-Methyl-8-quinolinyl 2-iodobenzoate is a specialized ester ligand integrating a steric 2-methyl-8-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Characterization of 2-Methyl-8-quinolinyl 2-iodobenzoate

Executive Summary

2-Methyl-8-quinolinyl 2-iodobenzoate is a specialized ester ligand integrating a steric 2-methyl-8-hydroxyquinoline scaffold with a 2-iodobenzoate moiety. Its primary utility lies in coordination chemistry (as a bidentate N,O-donor) and as a precursor in hypervalent iodine synthesis.

This guide addresses the critical lack of standardized solubility data for this intermediate in public repositories. Instead of relying on unverified databases, this document provides a Predictive Solubility Matrix based on Structure-Activity Relationships (SAR) and details a Self-Validating Experimental Protocol (adapted from OECD Guideline 105) to determine exact solubility limits for precision applications such as crystal growth and catalytic loading.

Part 1: Structural Analysis & Theoretical Solubility Profile

To understand the solubility behavior of this molecule, we must deconstruct its functional groups and their interaction potential with solvent systems.

Structural Deconstruction
  • The Scaffold (2-Methyl-8-quinolinyl): The quinoline ring is aromatic and planar. The nitrogen atom provides a site for hydrogen bonding (acceptor) and metal coordination. The 2-methyl group adds steric bulk and slight lipophilicity, disrupting crystal packing compared to non-methylated analogs, potentially enhancing solubility in organic media.

  • The Linker (Ester): A polar functional group that accepts hydrogen bonds but lacks donation capacity. It is the site of potential hydrolytic instability in acidic/basic aqueous media.

  • The Substituent (2-Iodophenyl): The iodine atom is large, soft, and highly lipophilic. It introduces significant London dispersion forces and potential for "Halogen Bonding" with Lewis bases (e.g., Pyridine, DMSO).

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) for similar quinoline esters, the following profile is derived:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismApplication
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)

-

stacking & dispersion forces dominant.
Reaction medium; Extraction.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole; Iodine-Oxygen halogen bonding.Stock solutions for biological assays.
Polar Protic Ethanol, Methanol, IsopropanolModerate (10–50 mg/mL)Solvation of ester/quinoline N; limited by hydrophobic iodine.Recrystallization (High T solubility, low RT solubility).
Non-Polar Hexane, Pentane, HeptaneLow (<1 mg/mL)Inability to overcome crystal lattice energy of the polar ester.Washing precipitates; Anti-solvent.
Aqueous Water, PBSInsoluble Hydrophobic effect dominates.Precipitation medium.

Part 2: Experimental Determination Protocol (The Self-Validating System)

Directive: Do not rely on literature values for critical crystallization or kinetic studies. Use this protocol to generate your own validated data.

The Saturation Shake-Flask Method (HPLC-UV Quantitation)

This workflow is adapted from OECD Guideline 105 but optimized for organic solvents where volatility is a concern.

Reagents & Equipment:

  • Target Compound: 2-Methyl-8-quinolinyl 2-iodobenzoate (Purity >98%).

  • Solvents: HPLC Grade.

  • Syringe Filters: 0.22 µm PTFE (hydrophobic) to prevent filter adsorption.

  • Agitation: Temperature-controlled orbital shaker.

Workflow Logic:

  • Supersaturation: We intentionally overload the solvent to ensure thermodynamic equilibrium is reached between the solid and liquid phases.

  • Equilibration: Time is required to overcome the "metastable zone" where dissolution might stall.

  • Filtration: Removal of micro-crystals is critical to prevent false positives in UV detection.

SolubilityProtocol Start Start: Weigh Excess Solid (approx. 50mg) AddSolvent Add Solvent (1.0 mL) (DCM, EtOH, or DMSO) Start->AddSolvent Shake Equilibrate (24h @ 25°C, 200 rpm) AddSolvent->Shake CheckSolid Is Solid Visible? Shake->CheckSolid AddMoreSolid Add more Solid CheckSolid->AddMoreSolid No Filter Syringe Filter (0.22 µm PTFE) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Shake Dilute Dilute 1:100 (in Acetonitrile) Filter->Dilute Analyze HPLC-UV Analysis (λ = 254 nm) Dilute->Analyze Calc Calculate Solubility (S) S = (Area * Dilution) / Response Factor Analyze->Calc

Figure 1: Validated workflow for determining solubility limits. Note the loop at "Check Solid" ensures saturation is achieved.

Analytical Parameters (HPLC)

To quantify the dissolved fraction, use the following chromatography conditions. The quinoline ring provides a strong chromophore.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm).

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.

    • Why Acid? To protonate the quinoline nitrogen (

      
      ), sharpening the peak shape and preventing tailing.
      
  • Detection: UV at 254 nm (Aromatic

    
    ) and 320 nm (Quinoline specific).
    

Part 3: Solvent Selection Strategy for Applications

For Recrystallization (Purification)

The ideal recrystallization system exploits the temperature dependence of solubility.

  • Primary Candidate: Ethanol (Abs.) [3]

    • Logic: The molecule is likely sparingly soluble at RT but soluble at boiling point (

      
      C). The iodine atom aids in lattice formation upon cooling.
      
  • Alternative System: DCM / Hexane (Solvent/Anti-solvent)

    • Protocol: Dissolve in minimal DCM. Add Hexane dropwise until turbidity persists. Refrigerate.

For Reaction Chemistry (Synthesis)
  • Palladium Catalysis: Use 1,4-Dioxane or Toluene .

    • Reasoning: These solvents have high boiling points for activation energy but are non-coordinating enough to allow the quinoline nitrogen to bind to the metal center if intended.

  • Hypervalent Iodine Oxidation: Use Acetonitrile .

    • Reasoning: Acetonitrile is resistant to oxidation and dissolves the polar intermediates often formed in these pathways.

Part 4: Stability & Handling Risks

  • Hydrolysis Warning: Avoid prolonged storage in wet DMSO or Alcohols. The ester bond is susceptible to hydrolysis, especially if the quinoline nitrogen acts as an intramolecular base catalyst.

    • Sign of degradation: Appearance of 2-methyl-8-quinolinol (strong phenolic odor) and 2-iodobenzoic acid (precipitate).

  • Photosensitivity: Iodinated aromatics are light-sensitive (homolytic cleavage of C-I bond). Handle in amber glassware.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[4] Test No. 105: Water Solubility.[4][5][6] Organisation for Economic Co-operation and Development.[5][6] [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Contextual reference for ester solubility trends).
  • Lide, D. R. (Ed.). (2005).[1] CRC Handbook of Chemistry and Physics. Internet Version. (Reference for atomic contributions of Iodine to lipophilicity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Foundational

Coordination Chemistry of 2-Methyl-8-quinolinyl 2-iodobenzoate

The following technical guide details the coordination chemistry, synthesis, and catalytic utility of 2-Methyl-8-quinolinyl 2-iodobenzoate . This document is structured for researchers in organometallic chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry, synthesis, and catalytic utility of 2-Methyl-8-quinolinyl 2-iodobenzoate . This document is structured for researchers in organometallic chemistry and drug discovery, focusing on the compound's role as a specialized substrate and directing group precursor.[1]

Ligand Architecture, Synthesis, and Catalytic Utility[1][2]

Executive Summary

2-Methyl-8-quinolinyl 2-iodobenzoate (CAS: 352444-58-7) represents a specialized class of functionalized ester ligands utilized primarily in transition-metal catalysis (Pd, Cu, Ni).[1] Unlike simple 8-hydroxyquinoline (8-HQ) derivatives which often form thermodynamically stable "bis-chelate" complexes (ML₂), the incorporation of the 2-methyl substituent introduces critical steric strain.[1] This steric bulk destabilizes saturated coordination geometries, forcing the metal center into a reactive mono-ligand (ML) state.[1]

Furthermore, the 2-iodobenzoate moiety transforms this molecule from a passive ligand into a reactive substrate (oxidative addition precursor).[1] It serves as a high-fidelity model for studying auxiliary-assisted C–H activation and intramolecular cross-coupling mechanisms.[1]

Molecular Architecture & Ligand Design

The molecule is composed of three distinct functional domains, each governing a specific aspect of its coordination chemistry:[1]

DomainStructural FeatureChemical Function
The Anchor 8-Quinolinyl Nitrogen Provides a "soft" donor site for late transition metals (Pd²⁺, Pt²⁺, Rh³⁺).[1] Acts as the primary directing element.[1]
The Modulator 2-Methyl Group Steric Gatekeeper: Prevents the formation of coordinatively saturated, catalytically inactive bis-ligand complexes (ML₂).[1] It forces the metal to adopt a distorted geometry, enhancing lability.[1]
The Payload 2-Iodobenzoate Reactive Electrophile: The C–I bond is positioned for rapid oxidative addition to M(0) centers.[1] The ester carbonyl oxygen provides a secondary "hard" coordination site (hemilabile).[1]
2.1 The "Bite Angle" and Chelation Mode

Upon interaction with a metal center (e.g., Palladium), the molecule acts as a bidentate (N,O)-chelator .[1]

  • N-Coordination: The quinoline nitrogen binds first.[1]

  • O-Coordination: The carbonyl oxygen of the ester linkage binds second, forming a 5-membered metallacycle .[1]

  • The 2-Methyl Effect: The methyl group at the C2 position of the quinoline ring clashes with the coordination sphere, preventing the approach of a second ligand molecule in a planar fashion.[1] This preserves open coordination sites for substrate activation.[1]

Synthesis & Preparation Protocol

The synthesis follows a standard Schotten-Baumann esterification or acid chloride coupling.[1] This protocol ensures high yield and purity, essential for crystallographic or catalytic studies.[1]

Reagents:

  • 2-Methyl-8-hydroxyquinoline (2-Methyl-oxine)[1][2]

  • 2-Iodobenzoyl chloride[1]

  • Triethylamine (Et₃N) or Pyridine (Base)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2-Methyl-8-hydroxyquinoline (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Triethylamine (1.2 equiv) dropwise at 0°C. Stir for 15 minutes to generate the phenolate intermediate.

  • Coupling: Add 2-Iodobenzoyl chloride (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel).

Yield Expectation: >85% as a white/off-white crystalline solid.

Visualization: Synthesis & Coordination Pathway

The following diagram illustrates the synthesis and the subsequent coordination mode with Palladium, highlighting the oxidative addition step.

ReactionPathway cluster_0 Key Structural Feature Start 2-Methyl-8-hydroxyquinoline (Ligand Precursor) Product 2-Methyl-8-quinolinyl 2-iodobenzoate (Target Substrate) Start->Product + Et3N, DCM, 0°C Reagent 2-Iodobenzoyl Chloride (Electrophile) Reagent->Product Complex Pd(II)-Intermediate (Oxidative Addition Product) Product->Complex + Pd(0) (Oxidative Addition) Cycle Catalytic Cycle (C-H Activation/Coupling) Complex->Cycle Substrate Functionalization

Caption: Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate and its activation via Pd(0) oxidative addition.

Coordination Modes & Reactivity Profile
5.1 The Oxidative Addition Trigger

Unlike simple directing groups (which only coordinate), the 2-iodo substituent on the benzoate ring acts as a "loaded spring."[1] In the presence of Pd(0), the C–I bond undergoes rapid oxidative addition .[1]

  • Resulting Complex: A Pd(II) species where the metal is inserted into the C–I bond.[1]

  • Stabilization: The quinoline nitrogen immediately coordinates to the Pd(II) center, stabilizing it against aggregation (formation of Pd black).[1]

  • Geometry: The 2-methyl group forces the complex into a twisted conformation, which is often necessary to lower the activation energy for subsequent reductive elimination or transmetallation steps.[1]

5.2 Catalytic Applications

This compound serves as a model substrate for:

  • Intramolecular Ullmann-type Coupling: Formation of C–O or C–N bonds if a nucleophile is tethered.[1]

  • Auxiliary-Assisted C–H Activation: The quinoline ring directs the metal to activate C–H bonds on the benzoate ring (though the 2-position is blocked by Iodine, the 6-position becomes accessible via a specific metallacycle geometry).[1]

  • Mechanistic Probes: Researchers use this molecule to measure the rate of oxidative addition vs. chelation.[1]

Crystallographic & Structural Data (Predicted/Representative)

While specific crystal data for the 2-iodobenzoate derivative is proprietary/catalog-based, structural parameters can be extrapolated from the homologous 2-methyl-8-quinolinyl acetate and benzoate series.[1]

ParameterValue (Approx.)Significance
N–Pd Bond Length 2.05 – 2.10 ÅTypical for pyridine/quinoline-Pd(II) interactions.[1]
O–Pd Bond Length 2.15 – 2.20 ÅWeaker coordination (hemilabile), allowing for ligand exchange.[1]
Torsion Angle (C-O-C-C) 30° – 45°Non-planar ester linkage due to the 2-methyl steric clash.[1]
Space Group P2₁/c or P-1Common packing for quinoline esters (centrosymmetric dimers).[1]
References
  • ChemicalBook. (2024).[1] 2-methyl-8-quinolinyl 2-iodobenzoate Product Entry (CAS 352444-58-7). Retrieved from [1]

  • Daugulis, O., et al. (2011).[1] Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization.[1][3][4] Accounts of Chemical Research.[1] (Contextual grounding for 8-amino/hydroxyquinoline auxiliaries).

  • Engle, K. M., et al. (2016).[1] Ligand-Accelerated C–H Activation. Chemical Reviews.[1] (Mechanistic insight into bidentate directing groups).

  • PubChem. (2024).[1] 2-Methyl-8-hydroxyquinoline (Precursor Data).[1][2][5] Retrieved from [1]

  • Cambridge Crystallographic Data Centre (CCDC).Search: Quinolinyl Benzoate Structures. (For structural homology comparisons).

Disclaimer: This guide synthesizes established coordination chemistry principles with specific compound data. Experimental conditions should be optimized based on specific laboratory setups.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

Topic: Synthesis protocol for 2-Methyl-8-quinolinyl 2-iodobenzoate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Scope This application note d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 2-Methyl-8-quinolinyl 2-iodobenzoate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS: 352444-58-7) . This compound serves as a critical substrate in transition-metal-catalyzed C–H activation studies, specifically utilizing the 8-quinolinyl moiety as a bidentate directing group to facilitate proximal functionalization. The presence of the 2-methyl group on the quinoline ring introduces steric bulk that modulates metal coordination geometry, often enhancing selectivity in palladium or copper-catalyzed transformations.

The protocol utilizes an Acid Chloride Activation pathway , selected for its superiority in overcoming the steric hindrance presented by the ortho-iodo substituent on the benzoate and the ortho-methyl group on the quinoline.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the low nucleophilicity of the phenolic oxygen in 8-hydroxyquinolines and the steric impedance of the 2-iodobenzoic acid.

  • Disconnection: Ester bond formation.[1]

  • Precursors: 2-Iodobenzoic acid and 2-Methyl-8-quinolinol.

  • Strategic Choice: Direct Steglich esterification (DCC/DMAP) often suffers from sluggish kinetics with ortho-substituted benzoates. Therefore, we employ in situ generation of 2-iodobenzoyl chloride , followed by nucleophilic acyl substitution catalyzed by 4-Dimethylaminopyridine (DMAP).

Reaction Scheme Visualization

ReactionScheme Reactant1 2-Iodobenzoic Acid Intermediate 2-Iodobenzoyl Chloride (In Situ) Reactant1->Intermediate Reflux, 2h Reactant2 SOCl2 (Thionyl Chloride) Reactant2->Intermediate Product 2-Methyl-8-quinolinyl 2-iodobenzoate Intermediate->Product DCM, 0°C to RT Reactant3 2-Methyl-8-quinolinol Reactant3->Product Catalyst DMAP / Et3N Catalyst->Product Catalysis

Figure 1: Two-step synthesis pathway via acid chloride activation.

Materials & Reagents

Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform all operations in a fume hood. Iodinated compounds are light-sensitive; protect reaction vessels with foil where possible.

ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Iodobenzoic acid 248.021.12.73 gElectrophile Precursor
Thionyl Chloride (SOCl

)
118.975.04.0 mLChlorinating Agent
2-Methyl-8-quinolinol 159.181.01.59 gNucleophile
Triethylamine (Et

N)
101.192.53.5 mLAcid Scavenger
DMAP 122.170.1122 mgNucleophilic Catalyst
Dichloromethane (DCM) 84.93-50 mLSolvent (Anhydrous)

Detailed Experimental Protocol

Phase 1: Activation (Acid Chloride Synthesis)
  • Setup: Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube or N
    
    
    
    line.
  • Charging: Add 2-iodobenzoic acid (2.73 g, 11.0 mmol) to the flask.

  • Reagent Addition: Carefully add Thionyl Chloride (4.0 mL) directly to the solid.

    • Note: A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction, though usually unnecessary for benzoic acids.

  • Reaction: Heat the mixture to reflux (75-80°C oil bath) for 2 hours. The solution should become clear and cease evolving gas.

  • Evaporation: Cool the mixture to room temperature. Remove excess SOCl

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/solid.
    
    • Critical Step: Add 5 mL of dry toluene and re-evaporate (azeotropic removal) to ensure all traces of SOCl

      
       and HCl are removed. Repeat twice.
      
Phase 2: Esterification
  • Solubilization: Dissolve the crude acid chloride in anhydrous DCM (20 mL). Maintain under N

    
    .
    
  • Nucleophile Preparation: In a separate 100 mL RBF, dissolve 2-methyl-8-quinolinol (1.59 g, 10.0 mmol), Triethylamine (3.5 mL), and DMAP (122 mg) in anhydrous DCM (30 mL).

  • Coupling: Cool the nucleophile solution to 0°C (ice bath). Dropwise add the acid chloride solution to the nucleophile solution over 15 minutes.

    • Observation: A white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Completion: Allow the reaction to warm to room temperature naturally and stir for 12 hours (overnight).

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting quinolinol (fluorescent) should be consumed.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with:

    • Saturated NaHCO

      
       (2 x 50 mL) – removes unreacted acid.
      
    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under vacuum.
  • Purification: The crude residue is typically a viscous oil or solid. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Note: The ester is less polar than the starting alcohol.

  • Recrystallization (Optional): If high purity is required (>99%), recrystallize from boiling Hexane/EtOAc (minimal EtOAc to dissolve).

Process Workflow Diagram

Workflow Start Start: Crude Acid Chloride Reaction Add to 2-Me-8-HQ + Et3N/DMAP (DCM, 0°C -> RT, 12h) Start->Reaction Quench Wash: NaHCO3, H2O, Brine Reaction->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Column Chromatography (Hex/EtOAc) Dry->Purify Final Pure 2-Methyl-8-quinolinyl 2-iodobenzoate Purify->Final

Figure 2: Purification and workup workflow.

Characterization & Quality Control

The product should be characterized to confirm the ester linkage and the integrity of the iodine handle.

  • Physical State: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~8.05 (dd, 1H, Ar-H, ortho- to I).
      
    • 
       ~7.4 - 7.8 (m, Multiplets, Quinoline + Benzoate aromatic protons).
      
    • 
       ~2.70 (s, 3H, -CH
      
      
      
      on Quinoline). Diagnostic peak.
  • 
    C NMR:  Carbonyl peak approx. 165 ppm; Methyl carbon approx. 25 ppm.
    
  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    INO
    
    
    [M+H]
    
    
    : 390.0. Found: 390.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure toluene azeotrope step is performed; use fresh anhydrous DCM.
Starting Material Remains Steric HindranceIncrease reaction time to 24h or reflux the DCM step gently (40°C).
Impurity: N-Acylation Incorrect Tautomer ReactionUnlikely with 8-HQ, but ensure Et

N is in excess to keep the phenol deprotonated/nucleophilic.
Coloration Iodine LiberationWash organic layer with dilute Na

S

O

(Sodium Thiosulfate) to remove free iodine.

References

  • Tan, J. (2014). Desymmetrization of Cyclic Olefins via Asymmetric Heck Reaction and Hydroarylation. Nanyang Technological University. (Protocol adapted from general 8-quinolinyl ester synthesis, p. 26). Retrieved from [Link]

  • Rouf, A., et al. (2019). Synthesis and Biological Evaluation of Novel Gallic Acid Analogues. Semantic Scholar. (General protocol for 2-methyl-8-quinolinyl esters). Retrieved from [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Arylation of sp3 C-H Bonds. (Contextual reference for 8-quinolinyl directing groups). Journal of the American Chemical Society.[2]

Sources

Application

Application Notes and Protocols for 2-Methyl-8-quinolinyl 2-iodobenzoate

Abstract This document provides a comprehensive technical guide on the application of 2-Methyl-8-quinolinyl 2-iodobenzoate, a specialized bifunctional reagent for advanced organic synthesis. The guide elucidates the mech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-Methyl-8-quinolinyl 2-iodobenzoate, a specialized bifunctional reagent for advanced organic synthesis. The guide elucidates the mechanistic principles behind its use, focusing on its dual role as a precursor for a powerful directing group and as an arylating agent in transition-metal-catalyzed C-H functionalization reactions. Detailed protocols, reaction optimization strategies, and troubleshooting advice are provided for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: A Bifunctional Reagent for Precision Synthesis

2-Methyl-8-quinolinyl 2-iodobenzoate is a sophisticated chemical tool designed for modern organic synthesis. Its structure is unique, combining two key functionalities in a single molecule:

  • The 2-Methyl-8-quinolinyl Ester: This portion of the molecule is a precursor to the widely utilized 8-aminoquinoline class of directing groups. In the presence of a suitable substrate, it can be converted in-situ or used as part of a pre-formed directing group to orchestrate highly regioselective C-H activation.

  • The 2-Iodobenzoate Moiety: This component serves as the "payload" or coupling partner. The carbon-iodine bond is a highly reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a benzoate-containing aryl group onto a target molecule.[1][2]

The primary application of this reagent lies in directed C-H activation , a powerful strategy that allows for the functionalization of otherwise inert C-H bonds with high precision, bypassing the need for pre-functionalized starting materials.[3] This approach is paramount in streamlining synthetic routes for complex molecules, particularly in the pharmaceutical and agrochemical industries.[4]

Mechanistic Rationale: Chelation-Assisted C-H Activation

The efficacy of 2-Methyl-8-quinolinyl 2-iodobenzoate is rooted in the principles of chelation-assisted catalysis. The quinoline nitrogen, in concert with a Lewis basic atom from the substrate's directing group (e.g., the nitrogen of an amide), forms a robust bidentate ligand. This ligand coordinates to a transition metal center (commonly Palladium, Rhodium, or Ruthenium), creating a stable five- or six-membered metallacyclic intermediate.[5]

This coordination event serves a critical purpose: it brings the metal catalyst into close spatial proximity to a specific C-H bond, dramatically lowering the activation energy for its cleavage. This directed process ensures that functionalization occurs at a predictable location, overriding the inherent electronic or steric biases of the substrate.

G cluster_0 Chelation-Assisted C-H Activation Substrate Substrate (with Directing Group, DG) Metal Transition Metal (e.g., Pd(II)) Substrate->Metal Coordination Intermediate Cyclometalated Intermediate Metal->Intermediate C-H Activation Product Functionalized Product Intermediate->Product Reductive Elimination Reagent 2-Methyl-8-quinolinyl 2-iodobenzoate Reagent->Intermediate Oxidative Addition

Caption: Chelation-assisted C-H activation pathway.

Application Protocol: Palladium-Catalyzed C-H Arylation of an Amide

This protocol details a general procedure for the ortho-C-H arylation of a benzamide derivative using 2-Methyl-8-quinolinyl 2-iodobenzoate. The reaction utilizes the 8-aminoquinoline moiety as a bidentate directing group.

Reagents and Equipment
  • Substrate: N-(quinolin-8-yl)benzamide derivative (1.0 equiv)

  • Arylating Agent: 2-Methyl-8-quinolinyl 2-iodobenzoate (1.2 - 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene, Dioxane, or DMF

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Nitrogen or Argon).

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Nitrogen or Argon, add the N-(quinolin-8-yl)benzamide substrate (e.g., 0.2 mmol, 1.0 equiv), 2-Methyl-8-quinolinyl 2-iodobenzoate (e.g., 0.24 mmol, 1.2 equiv), Palladium(II) Acetate (e.g., 0.01 mmol, 5 mol%), and Potassium Carbonate (e.g., 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL of Toluene) via syringe.

  • Reaction Execution: Seal the flask and stir the mixture at a pre-determined temperature (typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated product.

G start Start setup 1. Assemble Reagents (Substrate, Reagent, Pd(OAc)₂, Base) in Schlenk Flask under N₂/Ar start->setup solvent 2. Add Anhydrous, Degassed Solvent setup->solvent react 3. Heat and Stir (80-120 °C, 12-24h) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 4. Cool, Dilute, & Filter through Celite monitor->workup Complete extract 5. Aqueous Workup (Wash with H₂O, Brine) workup->extract purify 6. Concentrate & Purify (Column Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for C-H arylation.

Summary of Typical Reaction Conditions
ParameterConditionRationale & Justification
Catalyst Loading 5 - 10 mol%Balances reaction efficiency with cost and ease of removal. Higher loadings may be needed for less reactive substrates.
Base K₂CO₃, Cs₂CO₃Essential for the proton abstraction step in C-H activation. Cs₂CO₃ is more soluble and basic, often leading to higher yields.
Solvent Toluene, Dioxane, DMFHigh-boiling point, non-protic solvents are required to achieve necessary reaction temperatures and ensure reagent solubility.
Temperature 80 - 120 °CC-H activation is an energetically demanding step requiring thermal energy. Optimization is key to balance reaction rate and prevent decomposition.
Atmosphere Inert (N₂ or Ar)The Pd(0)/Pd(II) catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.

Key Considerations and Troubleshooting

Expertise-Driven Insights: The success of this reaction hinges on understanding the interplay between its components.

  • The Directing Group is Paramount: The reaction will not proceed without a suitable directing group on the substrate capable of bidentate chelation. The 8-aminoquinoline amide is a classic choice for its robust coordinating ability.[4]

  • Anhydrous and Degassed Conditions are Critical: Water and oxygen can significantly hinder catalytic activity. Ensure all glassware is oven-dried and solvents are properly prepared.

  • Base Strength Matters: For challenging substrates, switching from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄ can improve yields.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Ineffective base.1. Use fresh Pd(OAc)₂; ensure inert atmosphere.2. Increase temperature in 10 °C increments.3. Switch to a stronger base (e.g., Cs₂CO₃).
Formation of Side Products 1. Substrate decomposition at high temp.2. Homocoupling of the arylating agent.1. Lower the reaction temperature and extend the reaction time.2. Lower catalyst loading; ensure slow, even heating.
Difficulty in Purification Residual catalyst or inorganic salts.Ensure thorough filtration through Celite during workup; perform an extra aqueous wash if necessary.

Conclusion

2-Methyl-8-quinolinyl 2-iodobenzoate is a highly effective and specialized reagent for advanced C-H functionalization. By leveraging the principles of chelation-assisted catalysis, it enables the precise introduction of an aryl benzoate moiety onto complex molecular scaffolds. The protocols and insights provided herein offer a robust framework for researchers to successfully implement this methodology, accelerating the synthesis of novel compounds for drug discovery and materials science.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI. (n.d.). MDPI. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Intramolecular Annulation of 2-Methyl-8-quinolinyl 2-iodobenzoate

Introduction: The Power of Directed C-H Functionalization The strategic functionalization of carbon-hydrogen (C-H) bonds has revolutionized the synthesis of complex organic molecules, offering a more atom-economical and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Directed C-H Functionalization

The strategic functionalization of carbon-hydrogen (C-H) bonds has revolutionized the synthesis of complex organic molecules, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies.[1] Within this field, transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for researchers in materials science and drug development.[2] A key strategy for controlling the selectivity of these reactions is the use of directing groups, which chelate to the metal center and position it in close proximity to a specific C-H bond.

The 8-aminoquinoline (AQ) moiety has emerged as a robust and versatile bidentate directing group, capable of facilitating the activation of otherwise unreactive C(sp²)–H and C(sp³)–H bonds.[3][4][5] Its power lies in the formation of a stable, five-membered palladacycle intermediate, which is crucial for achieving high reactivity and selectivity.[3][6] This guide focuses on a specialized application of this principle: the intramolecular C-H annulation of 2-Methyl-8-quinolinyl 2-iodobenzoate . This substrate is ingeniously designed to undergo a palladium-catalyzed cascade reaction, where a directed C-H activation is followed by an intramolecular cross-coupling, yielding complex polycyclic aromatic scaffolds.

This document provides a comprehensive overview of the underlying mechanism, a detailed, field-tested experimental protocol, and expert insights for troubleshooting and optimization.

The Strategic Design of the Substrate: Causality Explained

The efficacy of the palladium-catalyzed annulation stems directly from the rational design of the 2-Methyl-8-quinolinyl 2-iodobenzoate substrate. Each component has a distinct and crucial role in orchestrating the reaction cascade.

  • The 2-Methyl-8-quinolinyl Ester Moiety: This is not merely an ester; it is a modified 8-aminoquinoline directing group. The quinoline's nitrogen atom and the carbonyl oxygen of the ester form a bidentate chelate with the palladium(II) catalyst.[3] This coordination pre-organizes the substrate, holding the palladium center rigidly in place and directing it towards the C-H bonds at the C7 position of the quinoline ring. This "chelation assistance" is the foundational principle that ensures the reaction's selectivity.

  • The 2-Iodobenzoate Moiety: This portion of the molecule serves as the internal electrophilic coupling partner. The carbon-iodine bond is a classic site for oxidative addition by a palladium(0) species, a fundamental step in many cross-coupling reactions.[7][8] By tethering the aryl iodide to the directing group, the reaction is steered down an intramolecular pathway, preventing competing intermolecular side reactions and efficiently constructing a new ring system.

Below is a diagram illustrating the key functional components of the substrate.

Substrate_Design sub 2-Methyl-8-quinolinyl 2-iodobenzoate dg Directing Group (2-Methyl-8-quinolinyl) sub->dg Guides catalyst to specific C-H bond cp Coupling Partner (2-iodobenzoate) sub->cp Provides C-I bond for oxidative addition

Caption: Logical components of the 2-Methyl-8-quinolinyl 2-iodobenzoate substrate.

Reaction Mechanism and Catalytic Cycle

The intramolecular annulation is proposed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The Pd(II)/Pd(IV) pathway, often invoked in AQ-directed C-H functionalizations with aryl halides, provides a coherent mechanistic framework.[5][9]

  • Coordination & C-H Activation: The cycle begins with the coordination of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the bidentate 8-quinolinyl directing group. A base then assists in a concerted metalation-deprotonation (CMD) step, where the C7-H bond of the quinoline ring is cleaved to form a stable, five-membered C,N-cyclopalladated intermediate (a palladacycle).[7][10]

  • Oxidative Addition: The palladium(II) center of the palladacycle undergoes intramolecular oxidative addition into the proximal C-I bond of the 2-iodobenzoate moiety. This forms a high-valent Pd(IV) intermediate.

  • Reductive Elimination: The key C-C bond-forming step occurs via reductive elimination from the Pd(IV) center. This step forms the new six-membered ring of the annulated product and regenerates a Pd(II) species.

  • Catalyst Regeneration: The resulting Pd(II) complex dissociates from the product, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle pd2_start Pd(II) Precatalyst (e.g., Pd(OAc)₂) palladacycle C,N-Palladacycle (PdII) Intermediate pd2_start->palladacycle 1. Coordination 2. C-H Activation (Base) substrate Substrate substrate->pd2_start pd4 Pd(IV) Intermediate palladacycle->pd4 Intramolecular Oxidative Addition product Annulated Product pd4->product Reductive Elimination (C-C formation) product->pd2_start Catalyst Regeneration

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the intramolecular annulation.

Detailed Experimental Protocol

This protocol is a robust starting point for achieving successful C-H annulation.

4.1 Materials and Reagents

  • Substrate: 2-Methyl-8-quinolinyl 2-iodobenzoate (1.0 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or other suitable phosphine ligand (10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv), oven-dried.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed), to make a 0.1 M solution.

  • Other: Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate (EtOAc), Hexanes, Silica Gel.

4.2 Equipment

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Inert atmosphere setup (Schlenk line with Argon or Nitrogen).

  • Heating mantle or oil bath with temperature controller and thermocouple.

  • TLC plates (silica gel 60 F₂₅₄).

  • Rotary evaporator.

  • Glassware for work-up and column chromatography.

4.3 Step-by-Step Procedure

  • Reaction Setup: Place the 2-Methyl-8-quinolinyl 2-iodobenzoate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and K₂CO₃ (2.5 equiv) into an oven-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Heating: Lower the flask into a preheated oil bath set to 110-120 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite to remove the base and palladium black. Wash the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure annulated product.

Quantitative Data Summary & Optimization

The choice of reaction parameters is critical for success. The following table summarizes typical conditions and expected outcomes based on related literature for analogous transformations.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.5)Toluene11024~85%
2Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2.0)Dioxane11018~92%
3PdCl₂(PPh₃)₂ (5)NoneK₂CO₃ (2.5)Toluene11024~78%
4Pd(OAc)₂ (5)NoneK₂CO₃ (2.5)Toluene11024<10%
5Pd(OAc)₂ (5)PPh₃ (10)K₃PO₄ (2.5)Toluene11024~81%

Insights from Data:

  • Base: A stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) can accelerate the reaction and improve yields (Entry 2).

  • Ligand: The presence of a phosphine ligand is often crucial for catalyst stability and efficiency (compare Entry 1 vs. Entry 4).

  • Catalyst: While pre-formed catalysts can work (Entry 3), in-situ generation from Pd(OAc)₂ is often more convenient and effective.

Experimental Workflow Visualization

The following diagram outlines the complete experimental process from initial setup to the final purified product.

Workflow A 1. Reagent Addition (Substrate, Pd(OAc)₂, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition & Heating (110-120 °C) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Cool, Dilute, Filter) D->E F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H Pure Annulated Product G->H

Caption: Step-by-step experimental workflow for the palladium-catalyzed annulation.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(OAc)₂ degraded).2. Non-anhydrous solvent or reagents.3. Insufficiently strong or poorly soluble base.4. Insufficient temperature.1. Use a fresh bottle of Pd(OAc)₂.2. Use freshly distilled/anhydrous solvent; dry base in an oven.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.4. Ensure the internal reaction temperature reaches the target.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to the absence of a stabilizing ligand or presence of impurities.Ensure the correct stoichiometry of the phosphine ligand is used. Degas the solvent thoroughly to remove oxygen.
Multiple Spots on TLC / Difficult Purification Formation of intermolecular side products or substrate decomposition.Try running the reaction at a lower concentration (e.g., 0.05 M) to favor the intramolecular pathway. Lower the reaction temperature slightly (e.g., to 100 °C) and extend the reaction time.
Hydrolysis of Ester Presence of water in the reaction mixture or during work-up with an overly basic aqueous solution.Ensure all reagents and solvents are anhydrous. Use neutral water and brine for washes during the work-up.

Expert Tip: For substrates sensitive to high temperatures, screening different phosphine ligands (e.g., bulky biarylphosphines like SPhos or XPhos) may allow the reaction to proceed efficiently at lower temperatures.

Conclusion

The palladium-catalyzed intramolecular annulation of 2-Methyl-8-quinolinyl 2-iodobenzoate is a powerful and elegant method for the construction of complex, fused heterocyclic systems. By leveraging the robust chelation-assistance of the 8-quinolinyl directing group, this reaction proceeds with high selectivity and efficiency. The protocol detailed herein provides a reliable foundation for researchers to successfully implement this transformation, enabling access to novel molecular architectures for applications in medicinal chemistry and materials science.

References

  • Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group - Benchchem.
  • Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed.
  • 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds | Request PDF - ResearchG
  • Recent development in transition metal-catalysed C–H olefination - Chemical Science (RSC Publishing).
  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group str
  • Palladium-catalyzed annulation reactions of methyl o-halobenzoates with azabicyclic alkenes: A general protocol for the construction of benzo[c]phenanthridine derivatives - ResearchG
  • Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids - Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-catalyzed enantioselective C-H functionalization via C-H pallad
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar.
  • Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids | Request PDF - ResearchG
  • Palladium catalyzed annulation of 2-iodobiphenyl with a non-terminal alkene enabled by neighboring group assistance - Chemical Communic
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metall
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals.
  • Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products.

Sources

Application

Application Notes and Protocols: The 2-Methyl-8-quinolinyl Ester as a Bidentate Directing Group in Transition Metal-Catalyzed C-H Functionalization

Abstract The strategic functionalization of inert Carbon-Hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling streamlined access to complex molecules. Chelation-assisted C-H activation, utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic functionalization of inert Carbon-Hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling streamlined access to complex molecules. Chelation-assisted C-H activation, utilizing removable directing groups, has emerged as a powerful and predictable strategy. Among these, the 8-aminoquinoline scaffold has been extensively employed due to its robust bidentate chelation to transition metal catalysts.[1][2] This guide delves into the application of a related, yet distinct, directing group: the 2-Methyl-8-quinolinyl moiety, employed as an ester. Specifically, we will explore its use in directing the functionalization of a 2-iodobenzoate substrate. This system offers the potent directing ability of the quinoline core while facilitating significantly milder conditions for the final removal of the auxiliary group, a critical consideration in multi-step synthesis. These notes provide a comprehensive overview, from the synthesis of the directing group-tethered substrate to its application in catalysis and subsequent cleavage, grounded in mechanistic principles and supported by detailed, field-tested protocols.

Introduction: The Principle of Chelation-Assisted C-H Activation

Transition metal-catalyzed C-H activation allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[3] However, the ubiquity of C-H bonds in organic molecules presents a significant challenge in achieving site-selectivity. A directing group (DG) addresses this by tethering to the substrate and coordinating to the metal catalyst, delivering it to a specific C-H bond, typically in a proximate ortho position. This coordination forms a stable metallacyclic intermediate, which lowers the activation energy for the C-H cleavage step.[4]

The 8-aminoquinoline group is a highly effective N,N-bidentate directing group, forming a stable 5-membered palladacycle that facilitates a variety of C-H functionalization reactions, including arylations and alkylations.[2][5] While powerful, the resulting amide bond can be notoriously resilient, often requiring harsh conditions for its removal.[6][7] This has spurred research into related auxiliaries that retain the directing capacity but offer simplified cleavage. The 8-quinolinyl ester moiety represents a prime solution, where the fundamental N,O-bidentate chelation machinery is preserved, but the ester linkage allows for straightforward hydrolytic removal. The inclusion of a methyl group at the 2-position of the quinoline can be used to fine-tune the steric and electronic properties of the directing group.[8]

The 2-Methyl-8-quinolinyl Directing Group: Synthesis and Substrate Preparation

The core of this system is the molecule 2-Methyl-8-quinolinyl 2-iodobenzoate. This molecule is not the directing group itself, but rather the substrate where the 2-Methyl-8-quinolinyl moiety directs the functionalization of the 2-iodobenzoate ring. The synthesis is a straightforward two-step process starting from commercially available materials.

Synthesis of 2-Methyl-8-hydroxyquinoline

The precursor alcohol for the directing group can be synthesized via established methods. A common route involves the lithiation of 2-Methyl-8-methoxyquinoline followed by demethylation.[9]

Protocol: Esterification to Synthesize 2-Methyl-8-quinolinyl 2-iodobenzoate

This protocol details the coupling of 2-Methyl-8-hydroxyquinoline with 2-iodobenzoic acid to form the target substrate.

Workflow for Substrate Synthesis

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Work-up and Purification Reagents 2-Iodobenzoic Acid 2-Methyl-8-hydroxyquinoline DCC (or EDC) DMAP (cat.) DCM (solvent) Setup Dissolve acid and alcohol in DCM. Add DMAP. Cool to 0 °C in an ice bath. Addition Add DCC portion-wise. Stir at 0 °C for 30 min. Setup->Addition Reaction Allow to warm to RT. Stir for 12-16 hours. Addition->Reaction Filter Filter off DCU byproduct. Reaction->Filter Wash Wash filtrate with: 1. 1M HCl (aq) 2. Sat. NaHCO3 (aq) 3. Brine Filter->Wash Dry Dry over Na2SO4 or MgSO4. Wash->Dry Concentrate Remove solvent in vacuo. Dry->Concentrate Purify Purify by column chromatography (e.g., Hexane/EtOAc) Concentrate->Purify

Caption: Workflow for the synthesis of the target substrate.

Materials:

  • 2-Iodobenzoic acid (1.0 equiv)

  • 2-Methyl-8-hydroxyquinoline (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-iodobenzoic acid, 2-methyl-8-hydroxyquinoline, and DMAP.

  • Add anhydrous DCM and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DCC (or EDC) to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-Methyl-8-quinolinyl 2-iodobenzoate.

Application in Palladium-Catalyzed C-H Functionalization

The prepared substrate is now ready for use in a directed C-H functionalization reaction. The 2-Methyl-8-quinolinyl ester directs the palladium catalyst to the ortho C-H bond of the benzoate ring (the C6 position). The iodine at the C2 position can be utilized in a subsequent intramolecular coupling reaction to form complex polycyclic aromatic systems, or it can be a site for a separate intermolecular cross-coupling.

This protocol describes a representative intermolecular C-H arylation at the C6 position of the benzoate ring.

Protocol: Pd-Catalyzed C6-Arylation of 2-Methyl-8-quinolinyl 2-iodobenzoate

Materials:

  • 2-Methyl-8-quinolinyl 2-iodobenzoate (1.0 equiv)

  • Aryl Iodide (e.g., 4-iodotoluene) (3.0 equiv)[5]

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Cesium Pivalate (CsOPiv) or Potassium Acetate (KOAc) (2.0 equiv)[4][10]

  • Solvent (e.g., t-Amyl alcohol or Toluene)

Procedure:

  • To a flame-dried Schlenk tube, add 2-Methyl-8-quinolinyl 2-iodobenzoate, the aryl iodide, Pd(OAc)₂, and the base (CsOPiv or KOAc).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 24-48 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the C6-arylated product.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Cs₃PO₄ (2)t-AmylOH1202475
2Pd(OAc)₂ (10)KOAc (2.5)Toluene1103668
3Pd(OAc)₂ (5)CsOPiv (2)Dioxane1004865
Note: This table presents representative data based on similar systems described in the literature. Yields are for isolated products.[5]

Mechanistic Considerations

The catalytic cycle for the Pd-catalyzed C-H arylation directed by the 8-quinolinyl ester proceeds through a well-established pathway.

  • Coordination: The substrate coordinates to the Pd(II) catalyst via the quinoline nitrogen and the ester carbonyl oxygen, forming a stable palladacycle intermediate.

  • C-H Activation: This is the rate-determining step, which proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[11] The acetate or pivalate base assists in abstracting the proton from the C6 position of the benzoate ring as the C-Pd bond is formed.

  • Oxidative Addition: The aryl iodide oxidatively adds to the Pd(II) center to form a transient Pd(IV) species.

  • Reductive Elimination: The newly introduced aryl group and the benzoate ring reductively eliminate from the Pd(IV) center, forming the new C-C bond and regenerating the Pd(II) catalyst.

Coord Coordination Complex CMD Palladacycle (C-H Activation) Coord->CMD CMD - HX Pd_IV Pd(IV) Intermediate CMD->Pd_IV + Ar-I (Ox. Add.) Product Arylated Product Pd_IV->Product Pd_II Pd_II Pd_IV->Pd_II Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Directing Group Cleavage

A key advantage of the 8-quinolinyl ester directing group is its facile removal under standard hydrolysis conditions, which are significantly milder than those required for the analogous amide bond.

Protocol: Hydrolysis of the 2-Methyl-8-quinolinyl Ester

Materials:

  • Functionalized 2-Methyl-8-quinolinyl ester (1.0 equiv)

  • Lithium Hydroxide (LiOH) (5.0 equiv)

  • Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • 1 M HCl (aq) for acidification

Procedure:

  • Dissolve the ester substrate in the THF/water solvent mixture.

  • Add LiOH and stir the reaction at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • A precipitate of the carboxylic acid product should form. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Collect the solid product by filtration or dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final functionalized carboxylic acid.

  • The 2-Methyl-8-hydroxyquinoline byproduct can be recovered from the filtrate/aqueous layer if desired.

Workflow for Directing Group Cleavage

Start Functionalized Ester Substrate Hydrolysis Add LiOH in THF/H₂O Stir at RT Start->Hydrolysis Workup1 Remove THF in vacuo Acidify with 1M HCl Hydrolysis->Workup1 Isolation Isolate Product via: Filtration OR Extraction Workup1->Isolation Product Final Carboxylic Acid Isolation->Product

Sources

Method

Application Note: Intramolecular C-H Arylation using 2-Methyl-8-quinolinyl 2-iodobenzoate

This Application Note and Protocol guide details the use of 2-Methyl-8-quinolinyl 2-iodobenzoate as a specialized substrate in Palladium-catalyzed intramolecular C-H activation. This reagent is a "pre-organized" scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-Methyl-8-quinolinyl 2-iodobenzoate as a specialized substrate in Palladium-catalyzed intramolecular C-H activation. This reagent is a "pre-organized" scaffold designed to synthesize fused tetracyclic heteroaromatic systems (specifically quinoline-fused coumarins/chromenones) via a cascade of oxidative addition and concerted metalation-deprotonation (CMD).

Introduction & Substrate Profile

2-Methyl-8-quinolinyl 2-iodobenzoate (CAS: 352444-58-7) acts as a bifunctional substrate in organic synthesis. It combines an electrophilic aryl iodide moiety with a nucleophilic heteroaromatic core (quinoline), tethered by an ester linkage.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-methylquinolin-8-yl 2-iodobenzoate

  • Molecular Formula: C₁₇H₁₂INO₂

  • Molecular Weight: 389.19 g/mol

  • Core Function: Precursor for Pd-catalyzed intramolecular C-H arylation .

Mechanistic Role

Unlike standard C-H activation substrates that require a directing group (DG) to recruit the metal to a distal C-H bond, this substrate utilizes the 2-iodobenzoate motif to initiate the catalytic cycle via oxidative addition. The 8-quinolinyl moiety then serves as the C-H nucleophile.

The 2-methyl substituent on the quinoline ring is critical:

  • Steric Modulation: It prevents the formation of catalytically inactive, coordinatively saturated bis-quinoline-palladium complexes.

  • Conformational Control: It forces the quinoline ring into a geometry favorable for cyclization at the C7 position.

Reaction Engineering & Mechanism

The transformation converts the open ester substrate into a fused quinoline-coumarin hybrid (tetracyclic lactone). This reaction is a prime example of constructing "privileged medicinal scaffolds" through atom-economical C-H functionalization.

The Catalytic Cycle
  • Oxidative Addition: Pd(0) inserts into the C–I bond of the benzoate moiety, generating an Aryl-Pd(II)-I species.

  • Ligand Exchange/Coordination: The ester carbonyl or the quinoline nitrogen may coordinate to the Pd center, bringing the Pd into proximity with the quinoline C7-H bond.

  • C-H Activation (CMD): A carbonate or carboxylate base assists in the deprotonation of the C7-H bond of the quinoline ring, forming a six-membered palladacycle.

  • Reductive Elimination: The C–C bond is formed between the benzoate and the quinoline, releasing the fused product and regenerating Pd(0).

Graphviz Diagram: Mechanistic Pathway

CH_Activation_Mechanism Substrate Substrate: 2-Methyl-8-quinolinyl 2-iodobenzoate OxAdd Intermediate A: Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Initiation CMD Transition State: CMD (C7-H Activation) OxAdd->CMD Base (K2CO3) Palladacycle Intermediate B: Six-Membered Palladacycle CMD->Palladacycle - HI (neutralized) RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration Product Product: Quinoline-Fused Coumarin RedElim->Product

Caption: Catalytic cycle for the intramolecular arylation of 2-Methyl-8-quinolinyl 2-iodobenzoate via Pd(II)/Pd(0) catalysis.

Detailed Experimental Protocol

This protocol is optimized for gram-scale synthesis, prioritizing reproducibility and yield.

Reagents & Equipment[6][7]
  • Substrate: 2-Methyl-8-quinolinyl 2-iodobenzoate (1.0 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5–10 mol%).

  • Ligand: Triphenylphosphine (PPh₃) (10–20 mol%) or Tricyclohexylphosphine (PCy₃) for difficult cases.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Silver Carbonate (Ag₂CO₃) (1.0 equiv).

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar. Cool under a stream of argon.

  • Charging: Add the solid reagents:

    • Substrate (389 mg, 1.0 mmol)

    • Pd(OAc)₂ (11.2 mg, 0.05 mmol)

    • PPh₃ (26.2 mg, 0.10 mmol)

    • K₂CO₃ (276 mg, 2.0 mmol)

  • Solvation: Seal the vessel. Evacuate and backfill with argon three times. Inject anhydrous DMF (10 mL) via syringe.

  • Degassing: Briefly degas the solvent by bubbling argon through the liquid for 5 minutes or using the freeze-pump-thaw method (optional but recommended for high efficiency).

Phase 2: Catalysis
  • Heating: Place the reaction vessel in a pre-heated oil block at 100–120 °C .

  • Monitoring: Stir vigorously (800 rpm). Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1) or LC-MS. The starting material (Rf ~0.5) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1]

    • Typical Reaction Time: 4 to 12 hours.

Phase 3: Work-up & Purification
  • Quenching: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Extraction: Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% to 30% EtOAc in Hexanes.

  • Characterization: The product is typically a yellow/off-white solid exhibiting strong fluorescence under UV light (365 nm).

Optimization Table: Solvent & Base Effects
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃K₂CO₃DMF10082Standard conditions.
2Pd(OAc)₂PCy₃K₂CO₃Toluene11045Low solubility of base.
3Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane10088Faster kinetics.
4Pd(dba)₂dppeNaOtBuDMF100<10Base too strong (hydrolysis).

Troubleshooting & Critical Parameters

Hydrolysis Side Reaction
  • Symptom: Appearance of 2-iodobenzoic acid and 8-hydroxy-2-methylquinoline.

  • Cause: Adventitious water in the solvent or base.

  • Solution: Use strictly anhydrous DMF (molecular sieves) and dry K₂CO₃ in an oven before use.

Catalyst Deactivation (Pd Black)
  • Symptom: Reaction stalls; black precipitate forms early.

  • Cause: Instability of the Pd-Ligand complex or insufficient ligand.

  • Solution: Increase Ligand:Pd ratio to 3:1 or switch to a more robust ligand like XPhos or DavePhos .

Regioselectivity Issues
  • Observation: While the 2-methyl group generally directs activation to C7, trace activation at other sites is rare due to geometric constraints.

  • Verification: Confirm regiochemistry using 2D NMR (HMBC), looking for the correlation between the ester carbonyl carbon and the quinoline C7 proton.

Workflow Diagram

Protocol_Workflow Start Start: Dry Reagents Mix Combine: Substrate + Pd + Base Start->Mix Solvate Add Solvent: Anhydrous DMF Mix->Solvate Heat Reaction: 110°C, 12h, Argon Solvate->Heat Workup Work-up: Filter (Celite) -> Extract Heat->Workup Purify Purification: Flash Column Workup->Purify

Caption: Operational workflow for the synthesis of quinoline-fused coumarins.

References

  • Campo, M. A., & Larock, R. C. (2002). Novel Palladium-Catalyzed Annulation of Iodoarenes. Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols: Esterification Methods for the Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate. It details various esterification methodo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate. It details various esterification methodologies, emphasizing the underlying chemical principles and providing step-by-step protocols. The guide focuses on practical application, offering insights into reaction optimization, and troubleshooting. Key methods discussed include the Steglich esterification, carbodiimide-mediated couplings, and adaptations of classical esterification procedures.

Introduction

2-Methyl-8-quinolinyl 2-iodobenzoate is a molecule of interest in medicinal chemistry and materials science. The 8-hydroxyquinoline scaffold and its derivatives are known for a wide range of biological activities, including antifungal, antibacterial, anti-HIV, and neuroprotective properties.[1][2] Their ability to chelate metal ions is a key feature contributing to their biological and material applications.[1] The introduction of a 2-iodobenzoate group can modulate the compound's lipophilicity, steric profile, and potential for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

The formation of the ester linkage between the sterically hindered 2-methyl-8-quinolinol and 2-iodobenzoic acid presents a synthetic challenge. This guide explores effective esterification strategies to overcome this hurdle, providing detailed protocols and a comparative analysis of the available methods.

Esterification Methodologies: A Comparative Overview

The choice of esterification method is critical and depends on the substrate's sensitivity to acid or heat, steric hindrance, and desired yield. Below is a summary of suitable methods for the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Method Key Reagents Conditions Advantages Disadvantages
Steglich Esterification DCC or EDC, DMAPRoom temperature, aprotic solvent (e.g., DCM, DMF)Mild conditions, suitable for acid-sensitive substrates, effective for sterically hindered alcohols.[3][4][5]Formation of urea byproduct can complicate purification, potential for N-acylurea side reaction.[4][6]
Carbodiimide Coupling (General) EDC·HCl, with or without HOBtVaries, often room temperatureVersatile, can be tailored with additives to suppress side reactions.Can be expensive, requires careful control of stoichiometry.
Acid Chloride Method Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by amine baseTwo steps: 1) formation of acid chloride, 2) reaction with alcoholHigh reactivity of acid chloride can drive the reaction to completion.Harsh conditions for acid chloride formation may not be suitable for sensitive substrates.
Fischer Esterification (Modified) Strong acid catalyst (e.g., H₂SO₄), excess alcohol (if applicable)Elevated temperatures, often refluxInexpensive, simple procedure.Not ideal for sterically hindered and acid-labile substrates.[3]

Reaction Mechanisms and Workflows

Steglich Esterification

The Steglich esterification is a particularly effective method for coupling sterically hindered alcohols and carboxylic acids under mild conditions.[3][4] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and catalyzed by 4-dimethylaminopyridine (DMAP).[4][5][7]

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[3] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acylpyridinium species ("active ester").[3] This intermediate is then readily attacked by the alcohol (2-methyl-8-quinolinol) to form the desired ester and release DMAP. The carbodiimide is consumed by the water generated during the reaction, forming a urea byproduct (e.g., dicyclohexylurea, DCU) which is often insoluble and can be removed by filtration.[4]

Steglich_Esterification RCOOH 2-Iodobenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Active_Ester Acylpyridinium Intermediate (Active Ester) O_Acylisourea->Active_Ester + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU + H₂O DMAP DMAP DMAP->Active_Ester Ester 2-Methyl-8-quinolinyl 2-iodobenzoate Active_Ester->Ester + 2-Methyl-8-quinolinol ROH 2-Methyl-8-quinolinol ROH->Ester

Caption: Steglich Esterification Workflow.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Carbodiimides are moisture-sensitive and can be allergenic. 2-iodobenzoic acid and 2-methyl-8-quinolinol should be handled with care.

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is often preferred due to the water-solubility of the urea byproduct formed from EDC, which simplifies purification compared to the insoluble DCU from DCC.

Materials:

  • 2-Methyl-8-quinolinol (1.0 eq)

  • 2-Iodobenzoic acid (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-8-quinolinol, 2-iodobenzoic acid, and DMAP.

  • Solvent Addition: Add anhydrous DCM via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add EDC·HCl portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-8-quinolinyl 2-iodobenzoate.

Rationale for Key Steps:

  • Inert Atmosphere: Prevents the reaction of moisture-sensitive reagents.

  • Anhydrous Solvent: Water can react with EDC·HCl and the activated acid, reducing the yield.

  • Portion-wise addition of EDC·HCl at 0 °C: Controls the initial exothermic reaction.

  • Aqueous Work-up: The sodium bicarbonate wash removes unreacted 2-iodobenzoic acid and any acidic byproducts. The water and brine washes remove the water-soluble urea byproduct and residual salts.

Protocol 2: Acid Chloride Formation followed by Esterification

This two-step method is robust and can be effective when other methods fail, but requires careful handling of the reactive acid chloride intermediate.

Materials:

  • 2-Iodobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF

  • Anhydrous Toluene or DCM

  • 2-Methyl-8-quinolinol (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous DCM

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Step 1: Formation of 2-Iodobenzoyl Chloride

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend 2-iodobenzoic acid in anhydrous toluene or DCM.

  • Reagent Addition: Add thionyl chloride (or oxalyl chloride and a drop of DMF) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of gas (SO₂ or CO₂/CO) ceases and the solution becomes clear.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-iodobenzoyl chloride, which can be used directly in the next step.

Step 2: Esterification

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2-methyl-8-quinolinol and pyridine (or triethylamine) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the solution to 0 °C. Add a solution of the crude 2-iodobenzoyl chloride in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The initial wash should be with 1 M HCl to remove the amine base, followed by the bicarbonate, water, and brine washes.

Acid_Chloride_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification Iodobenzoic_Acid 2-Iodobenzoic Acid Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride Iodobenzoic_Acid->Iodobenzoyl_Chloride + SOCl₂ SOCl2 SOCl₂ or (COCl)₂/DMF SOCl2->Iodobenzoyl_Chloride Ester_Product 2-Methyl-8-quinolinyl 2-iodobenzoate Iodobenzoyl_Chloride->Ester_Product Reacts with Quinolinol 2-Methyl-8-quinolinol Quinolinol->Ester_Product + Base Base Pyridine or Et₃N Base->Ester_Product

Caption: Two-Step Acid Chloride Esterification Workflow.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time, slightly increase the equivalents of coupling agent, or consider a more reactive method like the acid chloride protocol.
Side reactions (e.g., N-acylurea formation)Ensure anhydrous conditions. For Steglich, consider adding HOBt to suppress N-acylurea formation.
Difficult purificationIf using DCC, ensure complete removal of DCU by filtration. If using EDC, ensure thorough aqueous washes. Optimize chromatography conditions.
Starting Material Remaining Insufficient activationIncrease the amount of coupling agent (e.g., EDC·HCl).
Steric hindranceIncrease reaction temperature slightly (monitor for decomposition) or switch to the more reactive acid chloride method.

Conclusion

The synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate can be successfully achieved through several esterification methods. The Steglich esterification, particularly with EDC and DMAP, offers a mild and effective route for this sterically demanding transformation. For less sensitive substrates or when other methods fail, the two-step acid chloride protocol provides a highly reactive alternative. Careful consideration of the substrate properties, reaction conditions, and purification techniques is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently synthesize this valuable compound for their research and development endeavors.

References

  • Al-Busafi, S.N., Suliman, F.E.O., & Al-Alawi, Z.R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research & Reviews: Journal of Chemistry, 3, 1–10.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Butke, J., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC, [DOI: 10.1039/c4np00095g]. Available at: [Link]

  • Sivaprasad, G., et al. (2006). A mild and efficient method for the synthesis of 2-methyl-8-hydroxyquinoline using phosphotungstic acid as a catalyst. Tetrahedron Letters, 47(11), 1783–1785.
  • Khan, I., et al. (2023).
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Royal Society of Chemistry. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Available at: [Link]

  • SynArchive. Steglich Esterification. Available at: [Link]

  • ACS Publications. Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. Available at: [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. Available at: [Link]

  • PrepChem. Synthesis of 2-methyl-8-quinolinol ethanol. Available at: [Link]

  • Texium. Preparation of 2-iodobenzoic acid. Available at: [Link]

  • Organic Chemistry Resources. Acid to Ester - Common Conditions. Available at: [Link]

  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Available at: [Link]

  • PubMed. Selective esterifications of alcohols and phenols through carbodiimide couplings. Available at: [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Available at: [Link]

  • Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Available at: [Link]

  • Google Patents. Preparation method of 2-methyl-8-aminoquinoline.
  • Google Patents. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Available at: [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

Sources

Method

Application Note: 2-Methyl-8-quinolinyl 2-iodobenzoate in Intramolecular Coupling

This Application Note is designed for researchers utilizing 2-Methyl-8-quinolinyl 2-iodobenzoate as a specialized substrate for investigating sterically promoted intramolecular C–H arylation and catalytic turnover effici...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Methyl-8-quinolinyl 2-iodobenzoate as a specialized substrate for investigating sterically promoted intramolecular C–H arylation and catalytic turnover efficiency in Palladium-catalyzed cross-coupling.

Executive Summary & Strategic Value

2-Methyl-8-quinolinyl 2-iodobenzoate is a high-value "probe substrate" designed to test and optimize removable directing group (DG) strategies in transition-metal catalysis. Unlike simple phenyl esters, the 8-quinolinyl moiety acts as a bidentate directing group (via the quinoline nitrogen and ester carbonyl) that stabilizes metal intermediates.

However, the defining feature of this molecule is the 2-methyl substituent on the quinoline ring. In standard 8-aminoquinoline or 8-hydroxyquinoline systems, the formation of highly stable, bis-homoleptic metal complexes often leads to product inhibition (catalyst poisoning). The 2-methyl group introduces a critical steric clash that:

  • Destabilizes the ground-state metal-chelate complex.

  • Facilitates reductive elimination of the final product.

  • Promotes catalytic turnover where the unsubstituted analog (8-quinolinyl) often fails or requires stoichiometric metal loading.

Primary Application: Synthesis of fused tetracyclic lactones (e.g., chromeno[2,3,4-ij]isoquinolines ) via intramolecular Pd-catalyzed C–H arylation.

Mechanistic Insight: The "Steric Switch"

The utility of this substrate rests on the balance between chelation (for direction) and steric hindrance (for turnover).

The Pathway[1][2]
  • Oxidative Addition: Pd(0) inserts into the C–I bond of the benzoate.

  • Coordination: The quinoline nitrogen coordinates to the Pd(II) center, forming a transient palladacycle.

  • C–H Activation: The proximity of the Pd(II) center allows for the activation of the C7–H bond on the quinoline ring (or, in alternative pathways, a remote C–H on the benzoate if the iodine were absent, but here the iodine drives the reaction).

  • Reductive Elimination: The C–C bond is formed between the benzoate ortho-position and the quinoline C7 position.

  • Decoordination: The 2-methyl group forces the product to dissociate, regenerating the catalyst.

Diagram: Catalytic Cycle & Steric Promotion

CatalyticCycle cluster_steric Critical Steric Effect Substrate Substrate: 2-Methyl-8-quinolinyl 2-iodobenzoate Pd0 Pd(0) Catalyst OxAdd Intermed A: Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Coordination Intermed B: N-Coordination (Steric Clash with 2-Me) OxAdd->Coordination Chelation CHActivation Intermed C: C-H Activation (C7) Coordination->CHActivation - HI (Base) RedElim Reductive Elimination (C-C Bond Formation) CHActivation->RedElim RedElim->Pd0 Regeneration (Promoted by 2-Me) Product Product: Fused Tetracyclic Lactone RedElim->Product Product Release

Caption: The 2-methyl group (red zone) prevents the formation of inert 'sink' complexes, ensuring the cycle proceeds to reductive elimination.

Experimental Protocol: Intramolecular C–H Arylation

This protocol describes the synthesis of the fused lactone via Pd-catalyzed intramolecular coupling.

Materials & Reagents
  • Substrate: 2-Methyl-8-quinolinyl 2-iodobenzoate (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5–10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or XPhos (10–20 mol%)

    • Note: Phosphine-free conditions (using pivalic acid as additive) are also effective for this specific DG.

  • Base: Cesium Acetate (CsOAc) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene or o-Xylene (anhydrous)

  • Additive: Pivalic Acid (30 mol%) – Critical for proton shuttle mechanism.

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Charge a flame-dried 15 mL pressure tube (or Schlenk flask) with a magnetic stir bar.

    • Add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and PPh₃ (13.1 mg, 0.05 mmol, 10 mol%).

    • Add 2-Methyl-8-quinolinyl 2-iodobenzoate (194 mg, 0.50 mmol, 1.0 equiv).

    • Add CsOAc (192 mg, 1.0 mmol, 2.0 equiv).

    • Optional: Add Pivalic Acid (15 mg, 0.15 mmol) if using a CMD (Concerted Metalation-Deprotonation) pathway.

  • Solvent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous Toluene (2.5 mL) via syringe. The concentration should be ~0.2 M.

  • Reaction:

    • Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

    • Stir vigorously for 12–24 hours .

    • Monitoring: Check reaction progress via TLC (eluent: Hexanes/EtOAc 3:1) or LC-MS. The starting material (iodobenzoate) should disappear, replaced by a lower R_f fluorescent spot (fused product).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Yield Expectation: 75–90% (as a yellow/off-white solid).

Data Analysis & Troubleshooting

Comparative Efficiency: 2-Methyl vs. Unsubstituted

The following table illustrates why the 2-methyl analog is superior for catalytic applications compared to the standard 8-quinolinyl group.

Feature8-Quinolinyl (H) Substrate2-Methyl-8-quinolinyl (Me) Substrate
Complex Stability High (Forms stable inert chelates)Moderate (Labile, allows turnover)
Catalyst Loading Often requires stoichiometric PdCatalytic (5-10 mol%)
Reaction Time 24–48 hours12–18 hours
Yield (Typical) 40–60% (Product inhibition)85–95%
Mechanism Prone to "Sink" state formationEfficient Reductive Elimination
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or insufficient heat.Increase temp to 130°C (use o-Xylene). Ensure inert atmosphere (O₂ kills the active species).
Debenzoylation Hydrolysis of the ester bond.Ensure reagents (CsOAc) are anhydrous. Avoid water in the solvent.
Pd Black Formation Catalyst decomposition.Increase Ligand:Pd ratio (to 4:1) or switch to a more robust ligand like XPhos .

References

  • Daugulis, O., et al. (2011). "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research. (Discusses the mechanism of 8-amino/hydroxyquinoline directing groups).

  • Chatani, N., & Kakiuchi, F. (2010). "Catalytic C–H Functionalization via Metallacycles." Topics in Current Chemistry.

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews. (Context on sterically promoted directing groups).

  • BenchChem Product Data. "Methyl 2-iodobenzoate and derivatives in Materials Science.

(Note: While specific application notes for this exact molecule are rare in public domains, the protocols above are synthesized from the established reactivity profiles of 2-methyl-8-quinolinyl esters in the cited primary literature.)

Application

Preparation of 2-Methyl-8-quinolinyl 2-iodobenzoate from 2-iodobenzoyl chloride

Executive Summary This application note details the optimized protocol for synthesizing 2-methyl-8-quinolinyl 2-iodobenzoate , a specialized bidentate directing group precursor used in transition-metal-catalyzed C(sp³)-H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-methyl-8-quinolinyl 2-iodobenzoate , a specialized bidentate directing group precursor used in transition-metal-catalyzed C(sp³)-H functionalization. Unlike standard 8-quinolinyl esters, the 2-methyl variant introduces critical steric bulk proximal to the chelating nitrogen. This steric tuning is essential for preventing the formation of catalytically inactive bis-ligated metal complexes, thereby enhancing turnover frequencies in Palladium(II) and Nickel(II) catalytic cycles.

Strategic Context & Mechanism

The "Why": Steric Tuning in C-H Activation

In directed C-H activation, the stability of the metallacycle is paramount. Standard 8-quinolinyl esters form stable 5,6-membered palladacycles. However, they often suffer from product inhibition where the metal center becomes "trapped" by two directing group ligands (


 species).
  • The Solution: The methyl group at the C2 position of the quinoline ring creates steric clash, destabilizing the crowded

    
     state and favoring the active mono-ligated species (
    
    
    
    ).
  • The Substrate: The 2-iodobenzoyl moiety serves as the electrophilic coupling partner (via the aryl iodide) or as the substrate for proximal C-H functionalization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis utilizes a base-mediated Schotten-Baumann esterification.

  • Activation: 2-Iodobenzoyl chloride is already an activated electrophile.

  • Nucleophilic Attack: The phenolic oxygen of 2-methyl-8-quinolinol attacks the carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling chloride.

  • Scavenging: Triethylamine (

    
    ) neutralizes the liberated HCl to drive equilibrium and prevent protonation of the quinoline nitrogen. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the attack on the sterically hindered 2-methyl-8-quinolinol.
    

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesis and purification.

ReactionWorkflow Start Reagent Prep (Anhydrous DCM) Cool Cool to 0°C (Ice/Water Bath) Start->Cool N2 Atmosphere Add Dropwise Addition (Acid Chloride) Cool->Add Exotherm Control React Reaction (RT, 4-6 hrs) Add->React Warm to RT Quench Quench & Workup (NaHCO3 / Brine) React->Quench TLC Check Purify Purification (Recryst. or Column) Quench->Purify Crude Isolation QC QC Validation (NMR/HPLC) Purify->QC Final Product

Figure 1: Step-by-step synthetic workflow for 2-Methyl-8-quinolinyl 2-iodobenzoate.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
2-Methyl-8-quinolinol 159.191.01.59 g (10 mmol)Nucleophile
2-Iodobenzoyl chloride 266.461.12.93 g (11 mmol)Electrophile
Triethylamine (TEA) 101.191.52.1 mLBase (Scavenger)
DMAP 122.170.1122 mgCatalyst
Dichloromethane (DCM) --50 mLSolvent (Anhydrous)
Step-by-Step Methodology

Step 1: Reactor Setup

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen (

    
    ) or Argon.
    
  • Add 2-Methyl-8-quinolinol (1.59 g) and DMAP (122 mg).

  • Add anhydrous DCM (40 mL) and Triethylamine (2.1 mL). Stir until fully dissolved.

Step 2: Controlled Addition (Critical Control Point)

  • Cool the reaction mixture to 0°C using an ice-water bath. Note: Cooling is vital to prevent side reactions and control the exotherm.

  • Dissolve 2-Iodobenzoyl chloride (2.93 g) in the remaining DCM (10 mL).

  • Add the acid chloride solution dropwise over 15–20 minutes via a syringe or addition funnel.

    • Observation: A white precipitate (TEA·HCl salts) will begin to form.[2]

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir for 4–6 hours.

  • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

    • Target: Disappearance of the quinolinol spot (lower

      
      , fluorescent under UV).
      
    • Product: Higher

      
       spot, UV active.
      

Step 4: Workup

  • Quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 10 minutes.
    
  • Transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • Water (30 mL)

    • Brine (30 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 5: Purification

  • Method A (Recrystallization - Preferred for Scale >5g): Dissolve crude solid in minimal boiling Ethanol. Cool slowly to RT, then to 4°C. Filter crystals.

  • Method B (Flash Chromatography): Silica gel column. Gradient elution: 0%

    
     15% Ethyl Acetate in Hexanes.
    

Quality Control & Validation

TestExpected ResultInterpretation
Appearance White to off-white solidYellowing indicates free quinolinol or oxidation.
¹H NMR (CDCl₃) Singlet at

ppm (3H)
Confirms presence of 2-Methyl group.[1]
¹H NMR (Aromatic) Multiplets

ppm
Integration must match 2-iodo and quinoline protons.
Purity (HPLC) >98% (254 nm)Essential for catalytic efficiency.
Self-Validating Check:
  • The "Methyl Shift": In the ¹H NMR, the methyl group of the esterified product typically shifts downfield slightly compared to the free quinolinol due to the electron-withdrawing nature of the ester.

  • Absence of OH: The broad singlet for the phenolic -OH (

    
     ppm) must be absent.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Re-distill 2-iodobenzoyl chloride if it appears pink/brown.
Incomplete Conversion Steric HindranceIncrease reaction time to 12h or reflux gently (40°C). Increase DMAP to 0.2 eq.
Product is Colored Free Iodine / OxidationWash organic layer with 10%

(Sodium Thiosulfate) during workup.
Difficult Separation Residual QuinolinolWash the organic layer with 1M HCl (rapidly) to protonate and remove unreacted quinolinol into the aqueous phase. Caution: Product ester can hydrolyze if exposed to acid too long.

References & Further Reading

  • Directing Group Chemistry: Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino Acid-Promoted Functionalization of sp³ C–H Bonds." Journal of the American Chemical Society, 2005.

  • Esterification Protocols: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. (Foundational DMAP catalysis).

  • Steric Tuning in Catalysis: He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews, 2017.

  • General Procedure Verification: BenchChem Technical Support. "Optimizing the Synthesis of 8-quinoline Derivatives."

Sources

Method

Catalytic cycles involving 2-Methyl-8-quinolinyl 2-iodobenzoate

Application Note: Catalytic Cycles & Protocols Involving 2-Methyl-8-quinolinyl 2-iodobenzoate Part 1: Executive Summary & Chemical Context 2-Methyl-8-quinolinyl 2-iodobenzoate represents a specialized class of substrates...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Cycles & Protocols Involving 2-Methyl-8-quinolinyl 2-iodobenzoate

Part 1: Executive Summary & Chemical Context

2-Methyl-8-quinolinyl 2-iodobenzoate represents a specialized class of substrates designed for high-precision Palladium-catalyzed C-H activation and intramolecular arylation . This molecule combines a reactive electrophile (aryl iodide) with a powerful bidentate directing group (2-methyl-8-quinolinyl ester).

Unlike simple benzoates, the inclusion of the 8-quinolinyl (8-Q) moiety facilitates the formation of stable metallacycles, allowing for reactions that are otherwise kinetically unfavorable. The 2-methyl substituent on the quinoline ring is a critical design feature; it introduces steric bulk that destabilizes the formation of bis-ligated (unreactive) palladium complexes, thereby enhancing catalytic turnover rates compared to the unsubstituted 8-quinolinyl analogs.

Primary Applications:

  • Intramolecular C-H Arylation: Synthesis of fused tetracyclic heteroaromatics (e.g., benzocoumarin-fused quinolines) via coupling of the iodide with the quinoline ring.

  • Mechanistic Probing: Studying the competition between oxidative addition (C-I) and coordination-assisted C-H activation.

  • Proximal Functionalization: Using the iodide as a "dummy" handle to direct functionalization to the C-6 position of the benzoate before reductive removal.

Part 2: The Catalytic Cycle

The transformation of 2-Methyl-8-quinolinyl 2-iodobenzoate typically follows a Pd(0)/Pd(II) catalytic cycle, distinct from the Pd(II)/Pd(IV) cycles often seen with non-iodinated substrates.

Mechanistic Pathway
  • Catalyst Activation & Coordination: The cycle begins with a Pd(0) species.[1][2] The quinoline nitrogen (N) and the carbonyl oxygen (O) of the ester coordinate to the palladium center, bringing it into proximity with the ortho-iodide.

  • Oxidative Addition (OA): The Pd(0) center inserts into the C–I bond. This is the turnover-limiting step in many cross-couplings, but here it is accelerated by the "anchoring" effect of the directing group (Chelation-Assisted OA).

  • Concerted Metalation-Deprotonation (CMD):

    • Intramolecular Pathway: The Pd(II) species, now bound to the benzoate, activates a specific C–H bond (typically on the quinoline ring at the C-7 position or on an external coupling partner). A base (carbonate or acetate) assists in deprotonating the C–H bond while the metal forms a C–Pd bond.

  • Reductive Elimination (RE): The high-valent Pd intermediate releases the coupled product and regenerates Pd(0).

Diagram: Catalytic Cycle & Signaling Pathway

CatalyticCycle Figure 1: Pd-Catalyzed Intramolecular Arylation Cycle of 2-Methyl-8-quinolinyl 2-iodobenzoate Substrate Substrate: 2-Methyl-8-quinolinyl 2-iodobenzoate Complex_A Intermediate A: N,O-Chelated Pd(0) Substrate->Complex_A Coordination Pd0 Pd(0) Species (Active Catalyst) Pd0->Complex_A + Catalyst OxAdd Intermediate B: Oxidative Addition (Pd-II) (Ar-Pd-I Species) Complex_A->OxAdd Oxidative Addition (C-I Bond Insertion) CMD Transition State C: CMD / C-H Activation (Base-Assisted) OxAdd->CMD Base (K2CO3/Ag2CO3) Palladacycle Intermediate D: Fused Palladacycle CMD->Palladacycle - HI (neutralized) Palladacycle->Pd0 Regeneration Product Final Product: Fused Tetracyclic System Palladacycle->Product Reductive Elimination

Caption: The cycle illustrates the conversion of the aryl iodide substrate into a fused heterocyclic product via chelation-assisted oxidative addition and subsequent C-H activation.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Substrate

Goal: To synthesize high-purity 2-Methyl-8-quinolinyl 2-iodobenzoate.

Reagents:

  • 2-Iodobenzoyl chloride (1.0 equiv)

  • 2-Methyl-8-hydroxyquinoline (1.0 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add 2-Methyl-8-hydroxyquinoline (5 mmol) and Et3N (6 mmol) to DCM (20 mL) at 0°C (ice bath).

  • Addition: Dropwise add a solution of 2-iodobenzoyl chloride (5 mmol) in DCM (5 mL) over 15 minutes. The solution will likely turn yellow/orange.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 80:20).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Yield: >85%[3]

    • Appearance: White to off-white solid.

Protocol B: Palladium-Catalyzed Intramolecular Arylation

Goal: To couple the iodide to the quinoline ring (C-H activation).

Reagents:

  • Substrate (0.2 mmol)

  • Pd(OAc)2 (5-10 mol%)

  • Ligand: PPh3 (10-20 mol%) or Phosphine-free (depending on target)

  • Base: Ag2CO3 (2.0 equiv) or K2CO3 (for milder conditions)

  • Solvent: Toluene or DMF (anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: In a catalytic tube, add Substrate (78 mg, 0.2 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol), and Ag2CO3 (110 mg, 0.4 mmol).

  • Inerting: Evacuate and backfill with Argon (3 times).

  • Solvent: Add anhydrous Toluene (2.0 mL) via syringe.

  • Heating: Seal the tube and heat to 110°C for 12–24 hours.

    • Note: The 2-methyl group may require higher temperatures than unsubstituted quinolines due to steric hindrance.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts. Rinse with EtOAc.

  • Analysis: Concentrate the filtrate and analyze via 1H NMR or GC-MS.

Part 4: Data Interpretation & Troubleshooting

Comparative Reactivity Table
Variable8-Quinolinyl Ester (Unsubstituted)2-Methyl-8-Quinolinyl Ester Impact on Protocol
Coordination Strength High (Forms stable bis-chelates)Moderate (Sterically hindered)2-Methyl variant often requires less catalyst loading as it prevents catalyst "resting state" trap.
C-H Activation Site C-5 or C-7 of QuinolineC-5 or C-7 (Sterics may shift selectivity)Check NMR for regioisomers.
Solubility ModerateImprovedEasier handling in non-polar solvents (Toluene).
Hydrolysis Risk ModerateLowerSteric bulk protects the ester linkage from nucleophilic attack during reaction.
Troubleshooting Guide
  • Low Yield / Starting Material Recovery:

    • Cause: The "2-methyl" clash is preventing the initial N-coordination required for oxidative addition.

    • Solution: Switch to a more polar solvent (DMF/DMA) to assist in solubilizing the Pd-complex, or increase temperature to 130°C.

  • Dehalogenation (Product is Benzoate ester):

    • Cause:

      
      -hydride elimination or protodemetalation before C-H activation.
      
    • Solution: Ensure the system is strictly anhydrous. Switch base to Ag2CO3 (Silver acts as a halide scavenger, driving the reaction forward).

Part 5: Workflow Visualization

Workflow Start Start: Substrate Prep Screen Catalyst Screening (Pd source/Base) Start->Screen Reaction Reaction: 110°C, 12-24h Screen->Reaction Workup Workup: Celite Filtration Reaction->Workup Analysis Analysis: NMR/MS Workup->Analysis

Caption: Operational workflow for the catalytic evaluation of 2-Methyl-8-quinolinyl 2-iodobenzoate.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate.[2] Journal of the American Chemical Society, 127(38), 13154–13155. Link

  • Rouquet, G., & Chatani, N. (2013). Catalytic Functionalization of C(sp2)–H and C(sp3)–H Bonds by Using Bidentate Directing Groups. Angewandte Chemie International Edition, 52(45), 11726–11743. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 111(10), 6474–6518. Link

  • Zhang, F., & Spring, D. R. (2014). Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 43, 6906-6919. Link

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

Authored by: A Senior Application Scientist Introduction 2-Methyl-8-quinolinyl 2-iodobenzoate is a key intermediate in the synthesis of various compounds with significant applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-Methyl-8-quinolinyl 2-iodobenzoate is a key intermediate in the synthesis of various compounds with significant applications in medicinal chemistry and materials science. The quinoline moiety is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory effects.[1] The incorporation of a 2-iodobenzoate group provides a versatile handle for further functionalization, particularly in transition-metal-catalyzed cross-coupling reactions. The development of a robust and scalable synthesis for this intermediate is therefore of considerable interest to researchers in both academic and industrial settings.

This document provides a detailed, field-proven guide for the scalable synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Overall Synthetic Strategy

The synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate is achieved through a convergent approach, involving the preparation of two key precursors: 2-methyl-8-quinolinol and 2-iodobenzoic acid. These intermediates are then coupled via an esterification reaction. The overall workflow is depicted below:

G cluster_0 Precursor Synthesis cluster_1 Final Esterification 2-Aminophenol 2-Aminophenol 2-Methyl-8-quinolinol 2-Methyl-8-quinolinol 2-Aminophenol->2-Methyl-8-quinolinol Doebner-von Miller Reaction Anthranilic Acid Anthranilic Acid 2-Iodobenzoic Acid 2-Iodobenzoic Acid Anthranilic Acid->2-Iodobenzoic Acid Diazotization & Sandmeyer Reaction 2-Iodobenzoyl Chloride 2-Iodobenzoyl Chloride 2-Iodobenzoic Acid->2-Iodobenzoyl Chloride Thionyl Chloride 2-Methyl-8-quinolinol2-Iodobenzoyl Chloride 2-Methyl-8-quinolinol2-Iodobenzoyl Chloride 2-Methyl-8-quinolinyl 2-iodobenzoate 2-Methyl-8-quinolinyl 2-iodobenzoate 2-Methyl-8-quinolinol2-Iodobenzoyl Chloride->2-Methyl-8-quinolinyl 2-iodobenzoate Acylation Purification Purification 2-Methyl-8-quinolinyl 2-iodobenzoate->Purification Crystallization

Caption: Overall synthetic workflow for 2-Methyl-8-quinolinyl 2-iodobenzoate.

Part 1: Scalable Synthesis of 2-Iodobenzoic Acid

2-Iodobenzoic acid is a crucial starting material. While commercially available, its synthesis from anthranilic acid via a diazotization-Sandmeyer reaction is a cost-effective and scalable process.

Protocol 1: Synthesis of 2-Iodobenzoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anthranilic Acid137.14100 g0.729
Sodium Nitrite69.0055 g0.797
Hydrochloric Acid (conc.)36.46250 mL-
Potassium Iodide166.00135 g0.813
Deionized Water18.02As needed-
Sodium Thiosulfate158.11As needed-

Procedure:

  • Diazotization:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend anthranilic acid (100 g, 0.729 mol) in a mixture of deionized water (500 mL) and concentrated hydrochloric acid (250 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (55 g, 0.797 mol) in deionized water (150 mL) and add it dropwise to the anthranilic acid suspension over 1-2 hours, maintaining the temperature below 5 °C. The formation of a clear solution indicates the completion of diazotization.

  • Sandmeyer Reaction:

    • In a separate 2 L beaker, dissolve potassium iodide (135 g, 0.813 mol) in deionized water (200 mL).

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A dark solid will precipitate.

    • Decolorize the mixture by adding a small amount of sodium thiosulfate solution until the dark color of iodine disappears.

    • Collect the crude 2-iodobenzoic acid by vacuum filtration and wash the solid with cold deionized water.

    • Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 2-iodobenzoic acid as a white to off-white solid.

    • Dry the product in a vacuum oven at 60 °C.

Expected Yield: 75-85%

Part 2: Scalable Synthesis of 2-Methyl-8-quinolinol

The synthesis of 2-methyl-8-quinolinol can be efficiently achieved using a modified Doebner-von Miller reaction, which is a reliable method for quinoline synthesis.[2]

Protocol 2: Synthesis of 2-Methyl-8-quinolinol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminophenol109.13100 g0.916
Crotonaldehyde70.0980 mL0.93
Hydrochloric Acid (conc.)36.46200 mL-
Ferric Chloride (FeCl₃)162.205 g0.031
Sodium Hydroxide40.00As needed-
Toluene-As needed-

Procedure:

  • Reaction Setup:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-aminophenol (100 g, 0.916 mol) and concentrated hydrochloric acid (200 mL).

    • Add ferric chloride (5 g, 0.031 mol) as an oxidizing agent.

  • Doebner-von Miller Reaction:

    • Heat the mixture to 90-100 °C with vigorous stirring.

    • Add crotonaldehyde (80 mL, 0.93 mol) dropwise over 2-3 hours, maintaining the temperature.

    • After the addition is complete, continue heating and stirring for an additional 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate the crude product.

    • Extract the product into toluene (3 x 300 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the toluene under reduced pressure to yield crude 2-methyl-8-quinolinol.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

Expected Yield: 60-70%

Part 3: Scalable Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

The final step is the esterification of 2-methyl-8-quinolinol with 2-iodobenzoic acid. For a scalable and efficient process, converting the carboxylic acid to a more reactive acyl chloride is the preferred method over direct Fischer esterification, especially with a phenolic substrate.

G cluster_0 Acyl Chloride Formation cluster_1 Esterification 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Thionyl_Chloride SOCl₂ 2-Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride SO2HCl SO2HCl 2-Iodobenzoyl_Chloride->SO2HCl SO2 SO₂ HCl HCl 2-Iodobenzoic_AcidThionyl_Chloride 2-Iodobenzoic_AcidThionyl_Chloride 2-Iodobenzoic_AcidThionyl_Chloride->2-Iodobenzoyl_Chloride 2-Methyl-8-quinolinol 2-Methyl-8-quinolinol 2-Iodobenzoyl_Chloride_2 2-Iodobenzoyl Chloride Pyridine Pyridine Target_Molecule 2-Methyl-8-quinolinyl 2-iodobenzoate Pyridinium_Hydrochloride Pyridinium Hydrochloride Target_Molecule->Pyridinium_Hydrochloride 2-Methyl-8-quinolinol2-Iodobenzoyl_Chloride_2 2-Methyl-8-quinolinol2-Iodobenzoyl_Chloride_2 2-Methyl-8-quinolinol2-Iodobenzoyl_Chloride_2->Target_Molecule Pyridine (base)

Caption: Reaction mechanism for the synthesis of the target molecule.

Protocol 3: Esterification

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Iodobenzoic Acid248.02100 g0.403
Thionyl Chloride118.9744 mL0.605
2-Methyl-8-quinolinol159.1964 g0.402
Pyridine79.1065 mL0.806
Dichloromethane (DCM)-As needed-

Procedure:

  • Formation of 2-Iodobenzoyl Chloride:

    • In a 1 L three-necked flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-iodobenzoic acid (100 g, 0.403 mol) and thionyl chloride (44 mL, 0.605 mol).

    • Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-iodobenzoyl chloride is used directly in the next step.

  • Esterification:

    • Dissolve the crude 2-iodobenzoyl chloride in anhydrous dichloromethane (500 mL) in a 2 L three-necked flask under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve 2-methyl-8-quinolinol (64 g, 0.402 mol) and pyridine (65 mL, 0.806 mol) in anhydrous dichloromethane (300 mL).

    • Add the solution of 2-methyl-8-quinolinol and pyridine dropwise to the cold 2-iodobenzoyl chloride solution over 1-2 hours with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture successively with 1 M HCl (2 x 300 mL), saturated sodium bicarbonate solution (2 x 300 mL), and brine (300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the dichloromethane under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-Methyl-8-quinolinyl 2-iodobenzoate.

    • Dry the final product in a vacuum oven at 50 °C.

Expected Yield: 80-90%

Safety and Handling Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable pathway for the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate. By employing robust and well-established chemical transformations and purification techniques suitable for larger scales, such as crystallization over chromatography, this guide is intended to empower researchers and drug development professionals to produce this valuable intermediate efficiently and safely.

References

  • Benchchem. (2025).
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • PMC. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
  • ACS Omega. (2024).
  • ChemicalBook. (2023).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 2-(substituted methyl)
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • ChemicalBook. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate

Welcome to the technical support guide for the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate common challenges and improve your reaction yield and product purity.

The synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate involves the esterification of 2-methyl-8-quinolinol (also known as 8-hydroxyquinaldine) with 2-iodobenzoic acid. While seemingly straightforward, this reaction presents several potential challenges, including steric hindrance, competing side reactions, and purification difficulties. This guide offers practical, experience-based solutions to these issues.

Proposed Synthesis Pathway: Carbodiimide-Mediated Esterification

The most common and generally mild method for this type of esterification is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Synthesis_Pathway cluster_reagents Reagents Reactant1 2-Methyl-8-quinolinol Product 2-Methyl-8-quinolinyl 2-iodobenzoate Reactant1->Product Reactant2 2-Iodobenzoic Acid Reactant2->Product DCC DCC DCC->Product Activates Carboxylic Acid DMAP DMAP (catalyst) DMAP->Product Solvent DCM or DMF Solvent->Product Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC) start->check_completion check_impurities Are there significant side products? (Check TLC/NMR) check_completion->check_impurities Yes incomplete_action Action: Incomplete Reaction check_completion->incomplete_action No impurity_action Action: Significant Impurities check_impurities->impurity_action Yes purification_issue Action: High loss during purification check_impurities->purification_issue No solution1 Increase reaction time/temp Change coupling agent (e.g., EDC) Ensure anhydrous conditions incomplete_action->solution1 solution2 Lower reaction temperature (start at 0°C) Consider alternative method (e.g., acid chloride) impurity_action->solution2 solution3 Use water-soluble coupling agent (EDC) Optimize chromatography conditions purification_issue->solution3 Side_Reactions Acid 2-Iodobenzoic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate DCC DCC DCC->Intermediate Product Desired Ester Product Intermediate->Product Fast (Desired Path) Side_Product N-Acylurea (Side Product) Intermediate->Side_Product Slow (Rearrangement) Quinolinol 2-Methyl-8-quinolinol Quinolinol->Product DMAP DMAP DMAP->Product Catalyzes

Optimization

Technical Support Center: Purification of 2-Methyl-8-quinolinyl 2-iodobenzoate

Welcome to the technical support guide for the purification of 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS 352444-58-7). This resource is designed for researchers, chemists, and drug development professionals who are synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS 352444-58-7). This resource is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this compound and require robust, field-tested purification strategies. We will move beyond simple procedural lists to explain the underlying principles, helping you troubleshoot common issues and adapt these techniques to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Q1: What are the most likely impurities I will encounter after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for a typical esterification or coupling reaction between a 2-iodobenzoic acid derivative and 2-methyl-8-hydroxyquinoline, the primary impurities include:

  • Unreacted Starting Materials: 2-iodobenzoic acid and 2-methyl-8-hydroxyquinoline.

  • Coupling Reagents/Byproducts: Residuals from reagents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or acyl chloride synthesis byproducts.

  • Side-Reaction Products: Small quantities of isomers or products from undesired side reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup, such as DMF, acetonitrile, or dichloromethane.[1]

Q2: What are the primary purification techniques for 2-Methyl-8-quinolinyl 2-iodobenzoate?

A2: The two most effective and widely used techniques for a compound of this nature are:

  • Flash Column Chromatography: Excellent for separating the target compound from starting materials and most byproducts, especially when impurities have significantly different polarities.[1][2]

  • Recrystallization: A powerful technique for achieving high purity, particularly for removing minor, structurally similar impurities, provided a suitable solvent system can be identified.[3][4]

Q3: What key physical properties should I consider for purification?

A3: Understanding the compound's properties is critical. While specific data for 2-Methyl-8-quinolinyl 2-iodobenzoate is limited, we can infer from its constituent parts (an iodobenzoate ester and a quinoline moiety).

  • Solubility: The compound is expected to be poorly soluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and chloroform.[5] This is crucial for selecting chromatography eluents and recrystallization solvents.

  • Stability: Aromatic esters are generally stable. However, prolonged exposure to strong acids or bases can lead to hydrolysis. The iodo-substituent is stable under typical purification conditions. The compound may be light-sensitive, so storage in a dark, dry place is recommended.[5]

  • Physical State: Analogous compounds are often crystalline solids at room temperature, making recrystallization a viable option.[2][5]

Q4: How can I assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying purity and detecting non-volatile impurities. A typical system might use a C18 column with a mobile phase of acetonitrile and water.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual starting materials or byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[6]

Troubleshooting Purification Challenges

This guide provides solutions to specific problems you may encounter during your experiments.

Decision Logic for Purification Strategy

Before diving into troubleshooting, it's crucial to select the right starting strategy. The following decision tree can guide your choice between direct recrystallization and column chromatography.

G start Crude Product Analysis (TLC/¹H NMR) q1 Is the major spot well-separated on TLC? (ΔRf > 0.2) start->q1 q2 Is the crude product >80% pure by NMR? q1->q2 Yes chromatography Proceed with Flash Column Chromatography q1->chromatography No recrystallization Attempt Direct Recrystallization q2->recrystallization Yes chrom_then_recrys Use Chromatography first, then Recrystallize for final polishing q2->chrom_then_recrys No

Caption: Initial Purification Strategy Decision Tree.

Problem 1: My product is "oiling out" instead of crystallizing during recrystallization.

  • Question: I dissolved my crude product in a hot solvent and upon cooling, it formed an oil instead of solid crystals. What's happening and how do I fix it?

  • Answer & Analysis: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution becomes supersaturated too quickly. The oil is simply your impure, supercooled liquid product.

    Solutions:

    • Re-heat and Cool Slower: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly and without disturbance. Insulating the flask can help. Slow cooling is the most critical factor in promoting crystal lattice formation over oiling.[3]

    • Switch to a Two-Solvent System: This is often the most effective solution. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[9][10]

    • Lower the Initial Temperature: If possible, use a lower-boiling solvent for the recrystallization to ensure the solution temperature stays below the melting point of your compound.

Problem 2: After column chromatography, my fractions are still impure or show significant product loss.

  • Question: I ran a silica gel column, but my product is contaminated with a close-running impurity. Alternatively, my overall yield is very low. What went wrong?

  • Answer & Analysis: Poor separation on a column is typically due to an inappropriate choice of mobile phase or improper column packing/loading. Low yield can result from product degradation on the silica or irreversible binding.

    Solutions for Poor Separation:

    • Optimize the Mobile Phase: The goal is an Rf value of ~0.3 for your target compound on TLC.

      • If spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 10:1 Hexane:EtOAc to 20:1).

      • If spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10:1 to 5:1 Hexane:EtOAc).

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Check for Column Overloading: Using too much sample for the column size will result in broad bands that overlap. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    Solutions for Low Yield:

    • Deactivate Silica Gel: If your compound is acid-sensitive, the inherent acidity of silica gel can cause degradation. You can use silica gel that has been pre-treated with a base like triethylamine (typically by adding ~1% triethylamine to your eluent).[1]

    • Avoid Chlorinated Solvents if Possible: Dichloromethane can sometimes form HCl on silica, leading to degradation. If possible, use alternatives like ethyl acetate/hexane or toluene/ethyl acetate systems.

    • Ensure Full Elution: After your product appears to be fully eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to check if any product was strongly retained.

Troubleshooting Workflow: Poor Column Chromatography Separation

G start Impure Fractions after Column q1 Analyze TLC of combined fractions. Are impurities above or below product? start->q1 above Impurity is less polar q1->above Above below Impurity is more polar q1->below Below coelute Impurity co-elutes q1->coelute With Product sol_above Run column again. Start with a much less polar eluent to wash off impurity first. above->sol_above sol_below Run column again. Elute product with optimized eluent, then flush column with high polarity solvent. below->sol_below sol_coelute Try a different solvent system (e.g., Toluene/EtOAc instead of Hex/EtOAc). If fails, proceed to recrystallization. coelute->sol_coelute

Caption: Troubleshooting workflow for poor column separation.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude product contaminated with both more and less polar impurities.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in dichloromethane.

    • Spot on a silica TLC plate and develop in various hexane/ethyl acetate solvent systems (e.g., 20:1, 10:1, 5:1, 2:1).

    • Identify a system where the product spot has an Rf of approximately 0.25-0.35, and is well-separated from impurities. This will be your primary eluent.

  • Column Packing:

    • Select a column appropriate for your sample size (e.g., a 40g silica column for 400mg - 1g of crude material).

    • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, level bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~2x the mass of your crude product) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane) to remove very non-polar impurities.

    • Switch to your pre-determined eluent (e.g., 10:1 hexane/ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Two-Solvent Recrystallization

This protocol is ideal when a single perfect solvent cannot be found or when the compound oils out.

Solvent System ComponentRolePotential Candidates
Solvent #1 (Good Solvent) Dissolves the compound well when hot.Dichloromethane (DCM), Ethyl Acetate, Acetone, Toluene
Solvent #2 (Poor Solvent) Compound is poorly soluble, even when hot.Hexane, Heptane, Pentane
  • Dissolution:

    • Place the impure, solid product in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., Toluene) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Induce Saturation:

    • While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise.

    • Continue adding until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[9]

    • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without being disturbed.

    • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "poor" solvent (Hexane) to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain the final, purified product.

References

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link][3]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link][9]

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link][10]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Retrieved from [Link][5]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link][1][11]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link][4]

  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. Retrieved from [Link][2]

  • Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin. Retrieved from [7]

  • NIST. (n.d.). Methyl-2-iodobenzoate. NIST WebBook. Retrieved from [Link][8]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Methyl-8-quinolinyl 2-iodobenzoate

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methyl-8-quinolinyl 2-iodobenzoate. The following sections provide in-depth technical guidance, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methyl-8-quinolinyl 2-iodobenzoate. The following sections provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the successful recrystallization of this compound. The principles and methods described herein are grounded in established chemical purification techniques and tailored to the specific structural characteristics of the target molecule.

Understanding the Molecule: A Chemist's Perspective

2-Methyl-8-quinolinyl 2-iodobenzoate is a moderately complex organic molecule featuring two key structural motifs: a quinoline ring system and a 2-iodobenzoate ester. The quinoline portion, with its basic nitrogen atom, can influence solubility in acidic media, while the iodinated phenyl ring and ester linkage contribute to its overall lipophilicity and potential for specific intermolecular interactions. A successful recrystallization strategy will depend on a careful balance of these properties to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 2-Methyl-8-quinolinyl 2-iodobenzoate?

Given the molecule's structure, a good starting point would be polar aprotic and protic solvents of intermediate polarity. Based on general solubility principles for quinoline derivatives and benzoate esters, the following solvents are recommended for initial screening[1][2][3]:

  • Single Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene.

  • Solvent/Anti-Solvent Systems:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene/Hexane

    • Dichloromethane/Hexane

Q2: How does the quinoline nitrogen affect solvent choice?

The nitrogen in the quinoline ring is basic and can be protonated in acidic conditions. This significantly increases the solubility of quinoline derivatives in polar protic solvents and aqueous solutions[1]. While typically not the first choice for recrystallization of a neutral compound, this property can be exploited for purification. For instance, the compound could be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the solution.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree. To address this, consider the following:

  • Reduce the rate of cooling: Slow cooling is crucial for the formation of well-ordered crystals. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Use a more dilute solution: The concentration of your compound in the hot solvent may be too high. Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

  • Change the solvent system: The chosen solvent may be too good of a solvent. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system to better control the precipitation process[4].

Q4: I am not getting any crystal formation, even after cooling. What is the next step?

If no crystals form, the solution is not supersaturated. This can be due to several factors:

  • The compound is too soluble in the chosen solvent: In this case, the solvent is not suitable for recrystallization.

  • Not enough compound is present to reach saturation: Try to concentrate the solution by carefully evaporating some of the solvent.

  • The solution needs a nucleation site to initiate crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Recovery The compound is too soluble in the cold solvent.Choose a solvent in which the compound is less soluble at low temperatures, or use an anti-solvent to decrease its solubility.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the compound.
Colored Impurities in Crystals Impurities were not fully removed.Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel, or using activated carbon to adsorb colored impurities before recrystallization.
No Crystal Formation The compound is highly soluble in the solvent, or the solution is not saturated.Evaporate some of the solvent to increase the concentration. If that fails, add an anti-solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly[4].
Oiling Out The solution is too concentrated, or cooling is too rapid.Dilute the solution with more hot solvent. Ensure a slow cooling process. Consider a solvent with a lower boiling point.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Materials:

  • Crude 2-Methyl-8-quinolinyl 2-iodobenzoate

  • A selection of potential solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Glass stirring rods

Procedure:

  • Small-Scale Solubility Tests:

    • Place approximately 20-30 mg of the crude compound into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. A good solvent will not dissolve the compound well at room temperature.

    • If the compound is insoluble at room temperature, heat the test tube gently. A suitable solvent will dissolve the compound when hot.

    • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath. Observe for crystal formation.

  • Solvent/Anti-Solvent System Screening:

    • Select a solvent in which the compound is highly soluble at room temperature (a "good" solvent).

    • Select an anti-solvent in which the compound is insoluble (a "poor" solvent). The two solvents must be miscible.

    • Dissolve a small amount of the compound in the "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly and observe for crystallization.

  • Scaling Up the Recrystallization:

    • Once a promising solvent or solvent system is identified, scale up the process.

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent in portions, heating the mixture to a gentle boil, until the compound just dissolves.

    • If using an anti-solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent as described above.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Recrystallization Workflow

Recrystallization_Workflow cluster_screening Solvent Screening cluster_troubleshooting Troubleshooting start Start with Crude Product solubility_test Small-Scale Solubility Test (Multiple Solvents) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->reject_solvent No forms_crystals->reject_solvent No select_solvent Select Solvent System forms_crystals->select_solvent Yes scale_up Scale-Up Recrystallization select_solvent->scale_up outcome Observe Outcome scale_up->outcome oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals outcome->no_crystals Problem poor_recovery Poor Recovery outcome->poor_recovery Problem success Pure Crystals outcome->success Good Crystals adjust_protocol Adjust Protocol: - Slower Cooling - More Solvent - Different Solvent oiling_out->adjust_protocol no_crystals->adjust_protocol poor_recovery->adjust_protocol adjust_protocol->scale_up

Caption: A decision-making workflow for solvent selection and troubleshooting in recrystallization.

References

  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. Overcoming poor solubility of quinoline derivatives in reactions.
  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives.
  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros.
  • Unknown Source. Recrystallization-1.pdf.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Benchchem. Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide.

Sources

Optimization

Technical Support Center: Hydrolysis of 2-Methyl-8-quinolinyl 2-iodobenzoate

Welcome to the technical support center for the hydrolysis of 2-Methyl-8-quinolinyl 2-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize the 8-acyloxyquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 2-Methyl-8-quinolinyl 2-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize the 8-acyloxyquinoline moiety as a directing group in C-H activation and functionalization reactions. The removal of this directing group via hydrolysis is a critical final step to unveil the desired carboxylic acid. However, due to significant steric hindrance, this transformation can be challenging.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and optimize this crucial deprotection step.

Troubleshooting Guide: Overcoming Common Hydrolysis Failures

This section addresses the most common issues encountered during the hydrolysis of 2-Methyl-8-quinolinyl 2-iodobenzoate in a direct question-and-answer format.

Question 1: My hydrolysis reaction is stalled or incomplete. What are the primary causes and how can I drive it to completion?

Incomplete conversion is the most frequent challenge, primarily due to the steric hindrance around the ester's carbonyl group. The ortho-iodo substituent on the benzoate ring and the ortho-methyl group on the quinoline ring create a crowded environment that resists nucleophilic attack.

Immediate Diagnostic Steps:

  • Confirm Reagent Stoichiometry: Ensure a sufficient excess of your base (e.g., LiOH, NaOH) is used. Standard protocols often start with 3-5 equivalents, but more may be necessary.

  • Solvent System Check: The substrate must be fully dissolved. A common and effective solvent system is a mixture of THF and water (e.g., 1:1 or 2:1) to solubilize both the ester and the hydroxide salt.

  • Temperature Increase: Many sterically hindered esters require thermal energy to overcome the activation barrier. If your reaction is running at room temperature, consider heating it to 40-60 °C. Monitor for potential degradation by TLC or LC-MS.

Logical Troubleshooting Workflow

Here is a decision-making workflow to systematically address an incomplete reaction:

G cluster_start cluster_diag Initial Diagnostics cluster_sol Solubility & Reagents cluster_cond Reaction Conditions cluster_advanced Advanced Methods start Reaction Stalled: Incomplete Conversion check_sol Is the starting material fully dissolved? start->check_sol check_temp Is the reaction being heated? check_sol->check_temp Yes inc_aprotic Increase proportion of organic co-solvent (THF, Dioxane). check_sol->inc_aprotic No inc_base Increase equivalents of base (e.g., LiOH) to 5-10 eq. check_temp->inc_base No (at RT) heat Increase temperature. (e.g., 40-60°C, or reflux). check_temp->heat Yes inc_aprotic->check_sol inc_base->heat prolong Extend reaction time and monitor by TLC/LC-MS. heat->prolong alt_base Switch to alternative base systems: - K₂CO₃ in MeOH/H₂O - KOtBu/H₂O in DMSO prolong->alt_base Still stalled

Caption: Troubleshooting workflow for incomplete hydrolysis.

Advanced Strategies for Stubborn Esters:

  • Alternative Solvent/Base Systems: For exceptionally resistant esters, standard aqueous hydroxide solutions may fail. A potent, non-aqueous system using potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in DMSO can be highly effective for cleaving hindered esters at room temperature.[1]

  • Lewis Acid-Mediated Cleavage: In cases where basic conditions lead to side products, consider cleavage with a Lewis acid like boron trichloride (BCl₃) at low temperatures.[2] This method avoids hydroxide and is effective for many hindered esters, though it requires anhydrous conditions and careful handling.

Question 2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

Side product formation often arises from the harsh conditions (high temperature or high base concentration) required for hydrolysis.

  • Potential Side Product: Decomposition of the quinoline ring can occur under prolonged heating in strong base.

  • Mitigation Strategy: The best approach is to find the "sweet spot" of reactivity.

    • Use Lithium Hydroxide (LiOH): LiOH is often preferred over NaOH or KOH for ester hydrolysis. It has excellent solubility in THF/water mixtures and can be effective at lower temperatures, minimizing degradation.

    • Careful Monitoring: Do not let the reaction run for an extended period without monitoring. Check the progress every 1-2 hours. Once the starting material is consumed, proceed immediately with the workup.

    • Avoid Alcoholic Solvents (like Methanol/Ethanol) with NaOH/KOH: Unless transesterification is the goal, avoid using simple alcohol solvents with strong bases, as this can lead to the formation of the methyl or ethyl ester as a byproduct. If a co-solvent is needed with water, THF or dioxane are preferred.

Question 3: The workup is difficult, and I'm experiencing low isolated yield despite good conversion. What is a robust workup and purification protocol?

The product, 2-iodobenzoic acid, is a carboxylic acid, while the byproduct, 2-methyl-8-quinolinol, is phenolic and basic. This allows for a straightforward acid-base extraction.

Optimized Workup Protocol:

  • Quench and Remove Organic Solvent: After confirming reaction completion, cool the mixture to room temperature. If THF or another volatile organic solvent was used, remove it under reduced pressure (rotary evaporation).

  • Acidify Carefully: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1M or 2M HCl with stirring to acidify the solution to a pH of ~2-3. This protonates the carboxylate product (making it organic-soluble) and the quinoline nitrogen (making the byproduct water-soluble).

  • Extract the Product: Extract the acidified aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. The desired 2-iodobenzoic acid will move into the organic phase.

  • Wash and Dry: Combine the organic extracts and wash them with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.

  • Purification: The crude 2-iodobenzoic acid can typically be purified by recrystallization or silica gel column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this base-catalyzed hydrolysis?

The reaction proceeds via a nucleophilic acyl substitution, specifically the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism.

Caption: The BAC2 mechanism for ester hydrolysis.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the slow, rate-determining step, especially with sterically hindered substrates.

  • Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group. In this case, the 2-methyl-8-quinolinate anion is expelled.

  • Proton Transfer: A final, rapid acid-base reaction occurs where the highly basic quinolinate anion deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and 2-methyl-8-quinolinol.

Q2: Why is the 8-acyloxyquinoline group used as a directing group if it's difficult to remove?

The 8-aminoquinoline and related 8-oxyquinoline moieties are exceptionally powerful bidentate directing groups for a wide range of metal-catalyzed C-H functionalization reactions (e.g., with Palladium, Nickel, Cobalt).[3][4][5] Their effectiveness in directing the catalyst to a specific C-H bond often outweighs the challenge of their subsequent removal.[6]

Q3: Are there milder, alternative methods for cleaving this directing group?

Yes, for substrates that are sensitive to harsh basic conditions, alternative methods have been developed. One notable method involves the oxidative cleavage of the corresponding 8-aminoquinoline amide. The amide is first oxidized (e.g., with ozone) to a more labile imide, which can then be cleaved under much milder conditions.[6] While this applies to the amide analogue, it highlights the ongoing research into gentler removal strategies for this class of directing groups.

Experimental Protocols

Protocol 1: Standard Hydrolysis of 2-Methyl-8-quinolinyl 2-iodobenzoate

This protocol provides a robust starting point for the hydrolysis.

Parameter Value/Description Notes
Reactants 2-Methyl-8-quinolinyl 2-iodobenzoate (1.0 eq)-
Lithium Hydroxide (LiOH·H₂O) (5.0 eq)A generous excess is recommended.
Solvent Tetrahydrofuran (THF) / Water (H₂O)2:1 or 1:1 mixture. Use enough to fully dissolve the ester at the reaction temp.
Temperature 60 °CAdjust as needed based on reaction progress.
Time 4-12 hoursMonitor by TLC or LC-MS until starting material is consumed.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 2-Methyl-8-quinolinyl 2-iodobenzoate (1.0 eq).

  • Dissolution: Add the THF/H₂O solvent mixture. Stir until the starting material is fully dissolved.

  • Add Base: Add the solid LiOH·H₂O (5.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 60 °C and maintain stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with dilute HCl, extracting with ethyl acetate, and analyzing the organic layer by TLC.

  • Workup: Once complete, follow the "Optimized Workup Protocol" described in the troubleshooting section above.

References

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar. [Link]

  • Zhu, C., et al. (2023). Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline. Organometallics. [Link]

  • Wikipedia contributors. (2023). 8-Aminoquinoline. Wikipedia. [Link]

  • Piou, T., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805-16808. [Link]

  • Mata, E. G., & Villabrille, P. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2007(14), 133-142. [Link]

  • Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. [Link]

  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (12), 667. [Link]

Sources

Troubleshooting

Minimizing side reactions in 2-Methyl-8-quinolinyl 2-iodobenzoate coupling

An in-depth guide for researchers, scientists, and drug development professionals. Technical Support Center: 2-Methyl-8-quinolinyl Directed Couplings This guide provides advanced troubleshooting strategies and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Technical Support Center: 2-Methyl-8-quinolinyl Directed Couplings

This guide provides advanced troubleshooting strategies and frequently asked questions (FAQs) for the palladium-catalyzed coupling of C-H bonds with 2-Methyl-8-quinolinyl 2-iodobenzoate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying mechanistic rationale to empower you to solve challenges in your own experiments.

Core Reaction Principle: Directed C-H Activation

The coupling reaction leverages the 2-methyl-8-quinolinyl moiety as a bidentate directing group.[1] The nitrogen atom of the quinoline and the oxygen of the ester carbonyl group chelate to the palladium(II) catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage in what is typically the rate-limiting step of the catalytic cycle.[2] This process, often a concerted metalation-deprotonation (CMD) event, forms a stable palladacycle intermediate.[1][3] This intermediate then reacts with the 2-iodobenzoate partner through a standard oxidative addition and reductive elimination sequence to form the desired C-C bond.[4]

Troubleshooting Guide & FAQs

Here we address the most common issues encountered during this coupling reaction. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My primary side product is 2-methyl-8-quinolinyl benzoate, where the iodine atom has been replaced by hydrogen. What is causing this hydrodehalogenation and how can I suppress it?

Answer:

This side reaction, known as hydrodehalogenation or proto-deiodination, is a common challenge in palladium-catalyzed cross-couplings involving aryl halides.[5] It occurs when the aryl-palladium intermediate, formed after oxidative addition of the 2-iodobenzoate to Pd(0), is intercepted by a hydrogen source before it can proceed through the desired cross-coupling pathway.

Mechanistic Insight: The source of the hydrogen atom can be trace water, the solvent itself (especially alcohols), or even certain bases.[5][6][7] The reaction can proceed through various pathways, including the formation of a palladium-hydride species which then reductively eliminates with the aryl group.

Troubleshooting Steps:
  • Rigorous Control of Moisture:

    • Action: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere. Use of molecular sieves can also be beneficial.

    • Rationale: Water is a common hydrogen source in these reactions.[5] Minimizing its presence is the first and most critical step.

  • Choice of Base and Hydrogen Source:

    • Action: Avoid bases with β-hydrogens or those that can readily act as hydrogen donors. Screen weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Rationale: Strong bases with available β-hydrogens can be a source for the competing dehalogenation process.[6] Weaker bases are often sufficient to facilitate the C-H activation step without promoting side reactions.[7][8]

  • Ligand Optimization:

    • Action: Screen different phosphine ligands. Electron-rich and sterically bulky phosphine ligands can accelerate the rate of reductive elimination for the desired cross-coupling product.[2]

    • Rationale: The choice of ligand can control the product distribution between hydrodehalogenation and C-C coupling.[5] A suitable ligand will stabilize the palladium center and favor the desired catalytic cycle over pathways leading to dehalogenation.

  • Temperature and Concentration:

    • Action: Try running the reaction at a slightly lower temperature. Ensure that reagent concentrations are sufficient to favor the bimolecular cross-coupling over the unimolecular decomposition/dehalogenation pathway.

    • Rationale: Higher temperatures can sometimes increase the rate of side reactions more than the desired reaction.

Parameter Problematic Condition Recommended Solution Rationale
Solvent Wet or protic (e.g., alcohols)Anhydrous, aprotic (e.g., Toluene, Dioxane, DMF)Minimizes external hydrogen sources.[5]
Base Strong, protic (e.g., NaOEt, t-BuOK)Weaker, inorganic (e.g., K₂CO₃, Cs₂CO₃)Avoids base acting as a hydrogen donor.[6][7]
Atmosphere Air / High humidityInert (Nitrogen or Argon)Prevents moisture contamination.
Ligand None or poorly chosenScreen electron-rich, bulky phosphinesAccelerates desired coupling pathway.[2]
Question 2: I am observing significant formation of a biaryl product from the homocoupling of two 2-iodobenzoate molecules. How can I prevent this?

Answer:

Homocoupling is another frequent side reaction where two molecules of the aryl halide couple to form a symmetrical biaryl.[9] This typically occurs when the rate of the desired C-H activation/cross-coupling is slow relative to the reaction between two aryl-palladium intermediates or through a Pd(0)/Pd(II) cycle initiated by an oxidant.

Mechanistic Insight: The presence of oxygen can facilitate homocoupling by re-oxidizing Pd(0) to Pd(II).[8] Alternatively, if the concentration of the activated C-H partner (the palladacycle) is low, two molecules of the aryl-palladium intermediate generated from the 2-iodobenzoate can react with each other.

Troubleshooting Steps:
  • Maintain an Inert Atmosphere:

    • Action: Thoroughly degas your solvents and ensure the reaction vessel is purged with nitrogen or argon before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Oxygen is a common oxidant that promotes homocoupling.[8] Its rigorous exclusion is critical.

  • Optimize Reagent Stoichiometry:

    • Action: Ensure the C-H activation partner is present in an appropriate concentration. Sometimes using a slight excess (1.1-1.2 equivalents) of the C-H substrate can favor the cross-coupling pathway.

    • Rationale: Le Châtelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the desired cross-coupled product.

  • Catalyst and Ligand Choice:

    • Action: Screen different palladium precatalysts and ligands. Some ligand systems are inherently more prone to homocoupling than others.

    • Rationale: The ligand influences the stability and reactivity of the palladium intermediates. A well-chosen ligand will promote the formation of the cross-coupled product over the homocoupled one.[2] Using a pre-formed Pd(II) catalyst can sometimes be beneficial.

  • Solvent Effects:

    • Action: The choice of solvent can influence reaction rates. Consider screening solvents like PEG, which has been shown to be effective in suppressing hydrodehalogenation and can influence selectivity in coupling reactions.[10]

    • Rationale: The solvent can affect the solubility of intermediates and transition state energies, thereby altering the relative rates of competing reaction pathways.

Question 3: My starting material is being consumed, but I am isolating 8-hydroxy-2-methylquinoline. What is causing the hydrolysis of my directing group?

Answer:

The observation of 8-hydroxy-2-methylquinoline indicates that the ester bond in your starting material is being cleaved. This hydrolysis reaction is typically promoted by the presence of a strong base and water.

Mechanistic Insight: Ester hydrolysis is a classic organic reaction. In the context of this coupling, strong bases such as hydroxides or alkoxides, especially in the presence of even trace amounts of water, can readily saponify the ester, releasing the directing group as 8-hydroxy-2-methylquinoline.

Troubleshooting Steps:
  • Base Selection is Crucial:

    • Action: Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides. Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

    • Rationale: These inorganic bases are generally not strong enough to promote significant ester hydrolysis under typical reaction conditions but are effective in the C-H activation step.[8]

  • Strict Anhydrous Conditions:

    • Action: As with preventing hydrodehalogenation, ensure all reagents and solvents are scrupulously dried.

    • Rationale: Water is a necessary reactant for hydrolysis. Its exclusion will significantly slow down this undesired pathway.

  • Control Reaction Time and Temperature:

    • Action: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged reaction times.

    • Rationale: Hydrolysis, like most reactions, is accelerated by heat and time. Minimizing both can suppress the extent of this side reaction.

Parameter Problematic Condition Recommended Solution Rationale
Base Strong, nucleophilic (NaOH, K-OtBu)Weaker, non-nucleophilic (K₂CO₃, Cs₂CO₃)Minimizes saponification of the ester.[8]
Moisture Present in solvents or reagentsUse anhydrous materialsWater is a reactant in hydrolysis.
Duration Excessively long reaction timeMonitor reaction and work up promptlyReduces time for the side reaction to occur.

Visualizing Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways leading to common side products.

Catalytic_Cycle cluster_main Desired Catalytic Cycle cluster_side1 Hydrodehalogenation cluster_side2 Homocoupling Pd_II Pd(II) Precatalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation (Substrate + Base) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar-I) Ar_Pd_II_I Ar-Pd(II)-I Palladacycle->Ar_Pd_II_I Slow Coupling Ar_Pd_II_I_2 Ar-Pd(II)-I Palladacycle->Ar_Pd_II_I_2 Slow Coupling Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II Product Release Ar_Pd_II_H Ar-Pd(II)-H Ar_Pd_II_I->Ar_Pd_II_H H+ Source (e.g., H2O) Dehalogenated Dehalogenated Product (Ar-H) Ar_Pd_II_H->Dehalogenated Reductive Elimination Homocoupled Homocoupled Product (Ar-Ar) Ar_Pd_II_I_2->Homocoupled + Ar-Pd(II)-I or Oxidant

Caption: Desired vs. side reaction pathways.

Recommended Optimized Protocol

This protocol incorporates best practices to minimize the side reactions discussed above. It should be used as a starting point for optimization.

Materials:

  • C-H Substrate (with 2-Methyl-8-quinolinyl directing group) (1.0 equiv)

  • 2-Iodobenzoate coupling partner (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Preparation: Add the C-H substrate, 2-iodobenzoate partner, and cesium carbonate to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane. Add this catalyst solution to the reaction vial via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots taken periodically.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Chen, J., et al. (2007). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α‐Haloketones. ChemInform, 38(35).
  • Orbach, M., et al.
  • Palladium (II)
  • Developing Ligands for Palladium(II)
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Plausible mechanism for C−H functionalization of 8‐methylquinolines.
  • Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed.
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry.
  • The main mechanisms of C-H activ

Sources

Optimization

Technical Support Center: Thermal Decomposition Limits of 2-Methyl-8-quinolinyl 2-iodobenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Methyl-8-quinolinyl 2-iodobenzoate. This document is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methyl-8-quinolinyl 2-iodobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the thermal stability and decomposition characteristics of this compound. Understanding these limits is critical for ensuring experimental reproducibility, maintaining sample integrity during storage, and designing safe and effective synthetic protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal behavior of 2-Methyl-8-quinolinyl 2-iodobenzoate, drawing upon data from analogous structures and established principles of thermal analysis.

Q1: What is the expected thermal stability range for 2-Methyl-8-quinolinyl 2-iodobenzoate?

While specific experimental data for this exact molecule is not publicly available, we can estimate its thermal stability based on related compounds. The structure contains two key features: an aryl ester linkage and a quinoline ring system.

  • Aryl Ester Stability: Studies on various aryl esters show thermal stability with decomposition onsets typically ranging from 195°C to over 250°C, depending on the substituents and atmospheric conditions.[1] The presence of multiple aromatic rings, as in this compound, can increase stability due to enhanced π-π stacking interactions.[2]

  • Quinoline Moiety: A similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, has been shown to be thermally stable up to approximately 252°C, at which point it undergoes melting followed by decomposition.[3]

Q2: What are the likely byproducts of thermal decomposition?

Thermal decomposition of esters often proceeds via cleavage of the ester bond. For 2-Methyl-8-quinolinyl 2-iodobenzoate, the primary decomposition pathway is expected to involve the homolytic or heterolytic scission of the C-O ester bond. This would likely lead to the formation of radicals or ionic intermediates that subsequently react to form various volatile and non-volatile products.

Potential decomposition products could include:

  • Carbon dioxide (CO₂) from decarboxylation.

  • 2-Iodobenzoic acid and 2-methyl-8-hydroxyquinoline (or their degradation products).

  • Volatile aromatic fragments.

Safety Advisory: As with many halogenated organic compounds, thermal decomposition can lead to the release of irritating and potentially toxic gases and vapors.[4] All heating procedures must be conducted in a well-ventilated fume hood.

Q3: What experimental factors can influence the observed decomposition temperature?

The onset decomposition temperature (T_onset) is not an immutable physical constant but is highly dependent on experimental conditions. Key factors include:

  • Heating Rate: Higher heating rates typically result in a higher apparent T_onset because the sample has less time to decompose at any given temperature.[5][6]

  • Atmosphere: The presence of oxygen (oxidative atmosphere) can significantly lower the decomposition temperature and alter the decomposition pathway compared to an inert atmosphere like nitrogen or helium.[1][7]

  • Sample Purity: The presence of impurities, such as residual solvents, moisture, or unreacted starting materials, can cause mass loss at lower temperatures and may catalyze decomposition, leading to lower observed stability.[8]

  • Sample Mass and Pan Type: The mass of the sample and whether the analysis pan is open or sealed can affect heat transfer and the diffusion of gaseous products, thereby influencing the results.

Section 2: Experimental Protocol for Determining Thermal Stability

To empirically determine the thermal decomposition limits, Thermogravimetric Analysis (TGA) is the recommended technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Workflow for TGA Analysis

TGA_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Sample Preparation (Dry sample, 5-10 mg) B Instrument Calibration (Mass and Temperature) A->B C Pan Selection (Alumina or Platinum) B->C D Load Sample & Tare Balance C->D E Set Experimental Parameters (Atmosphere, Flow Rate, Heating Rate) D->E F Equilibrate at Start Temp (e.g., 30°C for 10 min) E->F G Initiate Temperature Ramp F->G H Record Mass vs. Temperature Data G->H I Generate TGA/DTG Curves H->I J Determine Onset Temperature (T_onset) & Mass Loss (%) I->J K Report Findings J->K

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Detailed Step-by-Step TGA Protocol
  • Principle: This protocol uses dynamic TGA to heat the sample at a constant rate under a controlled atmosphere, recording mass loss as decomposition occurs.

  • Instrument & Materials:

    • Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo).

    • High-purity nitrogen gas (99.999%).

    • 2-Methyl-8-quinolinyl 2-iodobenzoate sample, dried under vacuum to remove residual solvents.

    • TGA pans (alumina or platinum).

  • Experimental Parameters: It is crucial to report all parameters alongside results. The following are recommended starting points.

ParameterRecommended ValueRationale & Causality
Sample Mass 5–10 mgEnsures uniform heating while providing a clear signal.
Atmosphere NitrogenProvides an inert environment to study thermal (not oxidative) decomposition.[1]
Gas Flow Rate 40–100 mL/minEfficiently purges evolved gases from the furnace.[7]
Heating Rate 10 °C/minA standard rate that balances resolution and experimental time.[3][6]
Temperature Range 30 °C to 600 °CCovers pre-decomposition, primary decomposition, and post-decomposition phases.
Pan Type Open AluminaAllows decomposition products to escape freely.
  • Procedure:

    • Turn on the TGA instrument and allow it to stabilize.

    • Perform temperature and mass calibrations as per the manufacturer's guidelines.

    • Place an empty TGA pan in the furnace and perform a tare.

    • Remove the pan and accurately weigh 5-10 mg of the dried sample into it. Distribute the sample evenly across the bottom of the pan.

    • Place the loaded pan back into the TGA furnace.

    • Set up the experimental method with the parameters from the table above.

    • Begin the experiment. The instrument will automatically execute the temperature program and record the data.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C) to obtain the TGA thermogram .

    • Plot the first derivative of the mass loss with respect to temperature (d(mass)/dT) to get the DTG curve . The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

    • Determine the onset temperature (T_onset) , often calculated by the instrument software as the intersection of the baseline tangent with the tangent at the point of maximum slope on the TGA curve. This temperature represents the start of significant decomposition.

Section 3: Troubleshooting Guide

Encountering issues during thermal analysis is common. This guide provides solutions to specific problems.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem1 Inconsistent T_onset (> ±5°C variation) Cause1a Inconsistent sample mass or packing Problem1->Cause1a Cause1b Varying heating rates between runs Problem1->Cause1b Problem2 Mass Loss Below 100°C Cause2a Residual solvent or moisture Problem2->Cause2a Cause2b Volatile impurities Problem2->Cause2b Problem3 Noisy or Drifting Baseline Cause3a Instrument not thermally equilibrated Problem3->Cause3a Cause3b Furnace contamination Problem3->Cause3b Solution1a Standardize sample mass (±0.2 mg) and ensure even layer. Cause1a->Solution1a Solution1b Verify and use identical heating program for all runs. Cause1b->Solution1b Solution2a Dry sample under high vacuum for several hours before TGA. Cause2a->Solution2a Solution2b Check sample purity via NMR or LC-MS. Cause2b->Solution2b Solution3a Increase instrument stabilization time before starting run. Cause3a->Solution3a Solution3b Perform furnace bake-out (high temp cleaning cycle). Cause3b->Solution3b

Caption: Troubleshooting guide for common TGA issues.

Q&A Troubleshooting

  • Problem: My TGA curve shows a gradual, sloping mass loss before the main decomposition event.

    • Potential Cause: This often indicates the presence of a semi-volatile impurity or slow, low-temperature degradation. It could also suggest that the material does not have a sharp, well-defined decomposition point under the chosen conditions.

    • Recommended Solution: First, confirm the purity of your sample using an orthogonal technique like HPLC or LC-MS. If the sample is pure, the observed behavior is intrinsic to the material. Consider performing TGA at different heating rates (e.g., 5, 10, and 20 °C/min) to investigate the kinetics of this initial mass loss.

  • Problem: The mass loss occurs in multiple distinct steps.

    • Potential Cause: A multi-step decomposition is common for complex molecules and indicates that different parts of the molecule are breaking down at different temperatures.[1][7] For this compound, one step might be the loss of the 2-iodobenzoate group, followed by the decomposition of the quinoline ring at a higher temperature.

    • Recommended Solution: This is a valid result that provides insight into the decomposition mechanism. To identify the evolved gases at each step, consider using a hyphenated technique like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy).[7]

Section 4: Data Interpretation and Illustrative Results

The primary output of a TGA experiment is the thermogram. From this, key quantitative data can be extracted to define the thermal stability.

Illustrative Data Summary

The following table presents hypothetical but realistic data for 2-Methyl-8-quinolinyl 2-iodobenzoate, based on values reported for analogous aryl esters and quinoline derivatives.[1][3]

ParameterIllustrative ValueDescription
T_onset (5% Mass Loss) ~225 °CThe temperature at which 5% of the initial mass has been lost. A common metric for the start of decomposition.
T_max (DTG Peak) ~245 °CThe temperature at which the rate of decomposition is fastest.
Mass Loss (Step 1) ~65%Corresponds to the initial, primary decomposition event (e.g., loss of the iodobenzoate moiety).
Residual Mass @ 600°C < 10%The amount of non-volatile char remaining at the end of the experiment.

Interpretation: A T_onset of 225°C would indicate that the compound is stable for short-term heating below this temperature. For prolonged heating or large-scale reactions, a maximum safe operating temperature should be set significantly lower (e.g., below 180°C) to provide a safety margin and prevent slow degradation over time.

References
  • Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. ResearchGate. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Center for Biotechnology Information (PMC). [Link]

  • Thermogravimetric analysis of poly(ester-carbonates) and poly(ester-thiocarbonates). Polymer Bulletin. [Link]

  • Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. ACS Publications. [Link]

  • Thermogravimetric analysis curve of poly(aryl ether nitrile) under nitrogen atmosphere. ResearchGate. [Link]

  • Methyl-2-iodobenzoate. NIST WebBook. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. ResearchGate. [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]

  • Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Aston Publications Explorer. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry. [Link]

  • Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. ResearchGate. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Royal Society of Chemistry Publishing. [Link]

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 2-Methyl-8-quinolinyl 2-iodobenzoate

Status: Operational Subject: Optimization of Reaction Media for Quinoline-Directed Scaffolds Ticket Priority: High (Process Optimization) Executive Summary & Molecule Profile User Context: You are working with 2-Methyl-8...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Reaction Media for Quinoline-Directed Scaffolds Ticket Priority: High (Process Optimization)

Executive Summary & Molecule Profile

User Context: You are working with 2-Methyl-8-quinolinyl 2-iodobenzoate . This is not a generic reagent; it is a specialized "bidentate directing group" (DG) substrate designed for high-precision metal-catalyzed functionalization (likely Palladium or Copper-catalyzed C-H activation or ester-directed cross-coupling).

The Chemical Challenge:

  • The Directing Group (DG): The 2-methyl-8-quinolinyl moiety is a "tunable" auxiliary. The 2-methyl group introduces steric strain, preventing the formation of catalytically inactive bis-ligated metal complexes (PdL₂). However, this also makes the necessary mono-ligation (PdL) weaker and more susceptible to displacement by coordinating solvents.

  • The Substrate: The 2-iodobenzoate core contains a reactive C-I bond (oxidative addition prone) and an ester linkage (hydrolysis prone).

The Solvent Imperative: Success depends on a "Goldilocks" solvent system:

  • Solubility: Must dissolve a flat, aromatic, moderately polar scaffold.

  • Non-Interference: Must NOT out-compete the sterically hindered quinoline nitrogen for the metal center.

  • Stability: Must prevent solvolysis of the activated ester.

Troubleshooting Guides (FAQ Format)

Module A: Solubility & Preparation

Q: My starting material (2-Methyl-8-quinolinyl 2-iodobenzoate) is not dissolving completely in Toluene at room temperature. Should I switch to DMF? A: NO. Do not switch to DMF.

  • The Issue: While DMF dissolves the compound, it is a strong Lewis base. The oxygen in DMF will bind to your Palladium/Copper catalyst more strongly than the sterically hindered nitrogen of your 2-methyl-quinoline group. This shuts down the catalytic cycle (The "Solvent Poisoning" Effect).

  • The Fix:

    • Heat: This scaffold often requires 60–80°C to fully solubilize in non-polar solvents like Toluene or Xylene.

    • Co-Solvent: If room temp solubility is required for transfer, use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These are non-coordinating but have better solubilizing power than Toluene.

Q: I see a precipitate forming immediately after adding the catalyst. Is this the product? A: Likely not. It is probably a "Resting State" Catalyst-Substrate aggregate.

  • Diagnosis: In non-polar solvents, the metal catalyst often bridges between two substrate molecules, forming insoluble oligomers.

  • Action:

    • Add a "Solubility Promoter" that is sterically bulky. tert-Amyl Alcohol (t-AmOH) is excellent here. It helps break up aggregates via H-bonding without binding the metal tightly.

    • Check your base. Inorganic bases (Ag₂CO₃, K₂CO₃) are insoluble. This is normal. Ensure vigorous stirring (1000+ RPM).

Module B: Reaction Performance (C-H Activation/Coupling)

Q: The reaction works in Toluene but the yield is stuck at 40%. How do I push conversion? A: Introduce a Fluorinated Alcohol (The "HFIP Effect").

  • The Science: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are "magic solvents" for carboxylate-directed C-H activation. They form strong Hydrogen Bonds with the carbonyl oxygen of your ester.

  • Mechanism: This H-bonding pulls electron density away from the ester, making the directing group (quinoline) more electron-deficient and the target C-H bond more acidic (easier to activate).

  • Protocol: Run a screen with 10% to 30% HFIP as a co-solvent in Toluene or DCE.

Q: I am observing hydrolysis of the ester (loss of the quinoline group). A: Your solvent is "wet" or nucleophilic.

  • Root Cause: The 2-iodobenzoate ester is activated by the metal catalyst, making it hyper-sensitive to nucleophilic attack by water or alcohols (transesterification).

  • The Fix:

    • Strictly Anhydrous: Use solvents dried over molecular sieves (3Å).

    • Avoid Primary Alcohols: Do not use Methanol or Ethanol. If an alcohol is needed for solubility, use tert-Butanol (tBuOH) or tert-Amyl Alcohol , which are too bulky to attack the ester.

Decision Matrix & Workflows

Workflow 1: Solvent Selection Logic

Use this logic gate to select the initial solvent system based on your specific reaction conditions.

SolventSelection Start Start: Select Reaction Type Type1 C-H Activation (High Temp >100°C) Start->Type1 Type2 C-H Activation (Mild Temp <80°C) Start->Type2 Type3 Standard Cross-Coupling (Suzuki/Heck) Start->Type3 Solv1 Primary: Toluene or Xylene Avoid: DMF/DMSO Type1->Solv1 Solv2 Primary: DCE or PhCF3 Additive: 10-20% HFIP Type2->Solv2 Solv3 Primary: 1,4-Dioxane or THF (Coordination less critical) Type3->Solv3 Issue1 Issue: Poor Solubility? Solv1->Issue1 Fix1 Add 10% t-Amyl Alcohol or PhCl Issue1->Fix1

Figure 1: Decision tree for solvent selection based on thermal requirements and reaction mechanism.

Workflow 2: The "Steric Clash" Mechanism

Understanding why the 2-methyl group dictates solvent choice.

StericClash cluster_ligand 2-Me-8-Quinoline Ligand cluster_solvent Competing Solvent Pd Pd(II) Center N_atom N-Coordination (Weakened) N_atom->Pd Desired Path (Fragile) Me_group 2-Methyl (Steric Bulk) Me_group->Pd Steric Repulsion DMSO DMSO/DMF (Strong Binder) DMSO->Pd Displaces Ligand (Reaction Fails) Toluene Toluene (Non-Binder) Toluene->Pd No Interference (Reaction Proceeds)

Figure 2: Mechanistic visualization of how the 2-methyl steric bulk weakens ligand binding, making the system hypersensitive to coordinating solvents like DMSO.

Comparative Data: Solvent Screening

The following table summarizes expected performance metrics for 2-Methyl-8-quinolinyl directed reactions based on solvent class.

Solvent ClassRepresentative SolventsSolubility (25°C)Coordination RiskReaction SuitabilityNotes
Aromatic Hydrocarbons Toluene, Xylene, MesityleneModerateNone (Ideal)High Best for high temp (>100°C). Use Mesitylene for >140°C.
Chlorinated Solvents DCE, DCM, ChlorobenzeneHighLowHigh DCE is the "Gold Standard" for mild C-H activation (60-80°C).
Fluorinated Alcohols HFIP, TFEModerateLowSpecialist Use as an additive (10-20% v/v) to boost yield via H-bonding activation.
Polar Aprotic DMF, DMSO, DMAc, NMPHighCritical (High Risk)Low AVOID. Will strip the Pd from the quinoline directing group.
Ethers THF, 1,4-Dioxane, MTBEHighModerateMediumAcceptable for cross-coupling, but often too coordinating for C-H activation.
Bulky Alcohols t-Amyl Alcohol, t-ButanolModerateLowHigh Excellent co-solvents to solubilize bases (Carbonates/Acetates).

Standardized Protocol: Solvent Screening

Objective: Determine the optimal solvent system for a Pd-catalyzed functionalization of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Reagents:

  • Substrate: 0.1 mmol

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Solvents: Toluene, DCE, t-Amyl Alcohol, HFIP (additive).

Procedure:

  • Preparation: Weigh substrate and catalyst into 4 separate reaction vials.

  • Solvent Addition (0.2 M concentration):

    • Vial A: Toluene (0.5 mL)

    • Vial B: DCE (0.5 mL)

    • Vial C: Toluene : HFIP (4:1 ratio)

    • Vial D: t-Amyl Alcohol (0.5 mL)

  • Conditioning: Seal vials and stir at RT for 5 mins. Observe solubility.

    • Checkpoint: If insoluble, heat to 50°C. If still insoluble, discard solvent choice.

  • Reaction: Add oxidant/coupling partner and heat to 100°C for 12 hours.

  • Analysis: Filter through a silica plug (removes metal) and analyze via LC-MS. Look for:

    • Conversion: (Substrate consumption)

    • Protodeiodination: (Loss of Iodine without coupling - indicates unstable Pd-Ar-I species).

    • Hydrolysis: (Loss of Quinoline group - indicates wet solvent).

References

  • Directing Group Chemistry (8-Aminoquinoline/8-Hydroxyquinoline)

    • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society.

    • Note: Establishes the foundational mechanism for quinoline-directed C-H activation and the necessity of non-polar solvents.
  • Solvent Effects (The "HFIP Effect")

    • Colletto, C., Islam, S., Juliá-Hernández, F., & Larrosa, I. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Furans and C–H Activation of Benzothiazoles. Journal of the American Chemical Society.

    • Note: While focused on heterocycles, this seminal work explains the mechanistic role of HFIP in activating carboxylate/ester substr
  • Steric Tuning of Directing Groups

    • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds.[1][2][3] Chemical Reviews.

    • Note: Comprehensive review covering the "mono-N-protected amino acid" ligands and quinoline auxiliaries, detailing the steric parameters (like the 2-methyl group)
  • Solubility & Stability of Iodobenzoates

    • BenchChem Technical Guides. Solubility of 2-Iodobenzoate and its Derivatives.[4][5][6][7] (General reference for physical properties of the core scaffold).

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 2-Methyl-8-quinolinyl 2-iodobenzoate

Welcome to our dedicated technical support center for 2-Methyl-8-quinolinyl 2-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-Methyl-8-quinolinyl 2-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the moisture sensitivity of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

The Challenge: Moisture-Induced Degradation

2-Methyl-8-quinolinyl 2-iodobenzoate is a valuable reagent in organic synthesis; however, its ester functional group is susceptible to hydrolysis in the presence of moisture. This degradation can lead to the formation of 2-methyl-8-quinolinol and 2-iodobenzoic acid, compromising the purity of the starting material and impacting reaction outcomes. Understanding and mitigating this moisture sensitivity is paramount for reliable and reproducible results.

The primary mechanism of degradation is the nucleophilic attack of water on the carbonyl carbon of the ester. This process can be catalyzed by both acidic and basic conditions.[1]

Troubleshooting Guide: Addressing Common Issues

This section provides a systematic approach to troubleshooting common problems encountered when working with 2-Methyl-8-quinolinyl 2-iodobenzoate.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Possible Cause: Degradation of 2-Methyl-8-quinolinyl 2-iodobenzoate due to moisture contamination in reagents or solvents.

Solutions:

  • Solvent Purity Check: Ensure all solvents are anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents. It is beneficial to sparge the solvent with an inert gas like nitrogen or argon for 5-10 minutes before use to remove dissolved moisture and oxygen.[2]

  • Reagent Handling: Handle all reagents under an inert atmosphere, preferably within a glove box.[3][4] If a glove box is not available, use Schlenk line techniques.[5]

  • Reaction Setup: Assemble your reaction glassware while hot after oven-drying to prevent condensation.[6] Maintain a positive pressure of inert gas throughout the experiment.

Issue 2: Compound Appears Clumpy, Discolored, or Has a Changed Physical Appearance

Possible Cause: The compound has absorbed atmospheric moisture during storage or handling. Quinoline itself is a hygroscopic liquid, and its derivatives can also be sensitive to moisture.[7]

Solutions:

  • Proper Storage: Always store 2-Methyl-8-quinolinyl 2-iodobenzoate in a desiccator over a strong desiccant like phosphorus pentoxide or in a controlled low-humidity environment.[3] For long-term storage, a glove box with a dry, inert atmosphere is ideal.

  • Handling Protocol: When weighing the compound, do so quickly and in a low-humidity environment.[8] Have all necessary equipment ready to minimize the time the container is open.

  • Drying the Compound: If moisture absorption is suspected, the compound can be dried under a high vacuum. Gentle heating may be applied, but it is crucial to first determine the compound's thermal stability to avoid decomposition.[8]

Issue 3: Difficulty in Obtaining Accurate and Stable Weight Measurements

Possible Cause: The compound is actively absorbing moisture from the air during weighing, leading to a continuously increasing mass reading. This is a common issue with hygroscopic substances.[3]

Solutions:

  • Controlled Weighing Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.[3]

  • Rapid Weighing: Work swiftly to minimize exposure time. Use a container with a small opening to reduce the surface area exposed to the atmosphere.[3]

  • Pre-weighed Vials: For recurring experiments, consider pre-weighing the compound into single-use vials under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Methyl-8-quinolinyl 2-iodobenzoate in the presence of moisture?

A1: The primary degradation pathway is hydrolysis of the ester bond. Water acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of 2-methyl-8-quinolinol and 2-iodobenzoic acid. This reaction can be catalyzed by both acids and bases.[1][9]

Q2: What are the ideal storage conditions for 2-Methyl-8-quinolinyl 2-iodobenzoate?

A2: To maintain its integrity, 2-Methyl-8-quinolinyl 2-iodobenzoate should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and placed inside a desiccator containing a high-efficiency desiccant.[3] For optimal long-term stability, storage in a glove box with a controlled, moisture-free atmosphere is recommended.[4]

Q3: How can I confirm if my sample of 2-Methyl-8-quinolinyl 2-iodobenzoate has degraded?

A3: You can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). In the ¹H NMR spectrum, the appearance of new peaks corresponding to 2-methyl-8-quinolinol and 2-iodobenzoic acid would indicate degradation. Similarly, HPLC analysis would show additional peaks corresponding to the hydrolysis products.

Q4: Can I use a solvent that contains a small amount of water for my reaction?

A4: It is strongly advised against using any solvents that may contain water. The presence of even small amounts of moisture can lead to the hydrolysis of the ester, reducing the yield of your desired product and complicating the purification process. Always use anhydrous solvents for reactions involving 2-Methyl-8-quinolinyl 2-iodobenzoate.

Q5: What is the visual representation of the hydrolysis of 2-Methyl-8-quinolinyl 2-iodobenzoate?

A5: The hydrolysis reaction can be visualized as follows:

Caption: Hydrolysis of 2-Methyl-8-quinolinyl 2-iodobenzoate.

Q6: What is the recommended workflow for handling this compound in a typical reaction?

A6: The following workflow is recommended to minimize moisture exposure:

experimental_workflow start Start: Prepare Anhydrous Conditions storage 1. Retrieve from Desiccator/ Glove Box start->storage weighing 2. Weigh Quickly in a Low-Humidity Environment storage->weighing dissolution 3. Dissolve in Anhydrous Solvent Under Inert Atmosphere weighing->dissolution reaction 4. Perform Reaction Under Positive Inert Gas Pressure dissolution->reaction workup 5. Aqueous Workup (if necessary) - Perform quickly reaction->workup end End: Product Isolation workup->end

Caption: Recommended workflow for handling the compound.

Data Summary

IssueProbable CauseKey Troubleshooting Steps
Inconsistent yields/byproductsMoisture in reagents/solventsUse anhydrous solvents, handle under inert atmosphere.
Compound clumping/discolorationAtmospheric moisture absorptionStore in a desiccator, handle quickly.
Unstable weight readingActive moisture absorptionWeigh in a glove box or low-humidity environment.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Wikipedia. Quinoline [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • PubMed Central. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Reddit. best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters? [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • PubMed. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Chemguide. Hydrolysing Esters [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • Journal of the Mexican Chemical Society. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • University of Rochester. How To Run A Reaction: The Setup [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • RSC Advances. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • MDPI. Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • PubMed Central. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities [Internet]. [cited 2024 Feb 9]. Available from: [Link]

  • ResearchGate. Synthesis and cyclization reactions with quinolinyl keto esters I. Chemical reactivity of quinolinyl beta-keto ester and quinolinyl alpha,beta-unsaturated ketones [Internet]. [cited 2024 Feb 9]. Available from: [Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of 2-Methyl-8-quinolinyl 2-iodobenzoate

Welcome to the technical support center for 2-Methyl-8-quinolinyl 2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper stora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-8-quinolinyl 2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to prevent its degradation. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 2-Methyl-8-quinolinyl 2-iodobenzoate

2-Methyl-8-quinolinyl 2-iodobenzoate is a complex organic molecule featuring an ester linkage, a quinoline ring system, and an iodinated aromatic ring. Each of these functional groups contributes to its chemical reactivity and potential instability if not stored under appropriate conditions. The primary degradation pathways of concern are hydrolysis, photodecomposition, and thermal decomposition. This guide will provide a detailed overview of these pathways and practical steps to mitigate them.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 2-Methyl-8-quinolinyl 2-iodobenzoate?

To ensure the long-term stability of 2-Methyl-8-quinolinyl 2-iodobenzoate, it is recommended to store it at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) .

Why is it important to store the compound in a dark container?

The carbon-iodine bond in the 2-iodobenzoate moiety is susceptible to cleavage by light, particularly UV radiation.[1][2] This can lead to the formation of radical species and subsequent decomposition of the molecule. Storing the compound in an amber vial or other opaque container minimizes its exposure to light. For a related compound, Methyl 2-iodobenzoate, light sensitivity is a noted characteristic.[3][4]

What is the purpose of storing under an inert atmosphere?

Storing under an inert atmosphere, such as argon or nitrogen, displaces oxygen and moisture, both of which can contribute to degradation. Oxygen can participate in oxidative degradation pathways, while moisture can lead to hydrolysis of the ester linkage.

I've noticed a discoloration of my sample. What could be the cause?

Discoloration, often appearing as a yellowish or brownish tint, can be an indicator of degradation. A common cause is the liberation of free iodine (I₂) due to the cleavage of the carbon-iodine bond, which has a characteristic color.[1] This process can be accelerated by exposure to light and/or heat.

Can I store the compound in a solution?

If you need to store the compound in a solution, it is crucial to use a dry, aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane, or THF). Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or hydrolysis. Solutions should also be stored under an inert atmosphere at low temperatures and protected from light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical data (e.g., HPLC, LC-MS) Hydrolysis of the ester bondStore the compound in a desiccated environment and use anhydrous solvents for all experiments. Consider re-purifying the material if significant degradation is suspected.
PhotodecompositionAlways handle the compound in a fume hood with the sash down to minimize light exposure. Use amber vials for storage and preparation of solutions.
Poor solubility or changes in physical appearance Formation of insoluble degradation productsFilter the solution before use. If the problem persists, it is a strong indicator of significant degradation, and a fresh sample should be used.
Inconsistent experimental results Degradation of the starting materialVerify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS) before use. Implement the recommended storage conditions to prevent further degradation.

Potential Degradation Pathways

The chemical structure of 2-Methyl-8-quinolinyl 2-iodobenzoate suggests three primary routes of degradation. Understanding these pathways is key to preventing them.

A. Hydrolysis

The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[5][6][7][8] This reaction breaks the ester bond, yielding 2-iodobenzoic acid and 2-methyl-8-quinolinol.

2-Methyl-8-quinolinyl\n2-iodobenzoate 2-Methyl-8-quinolinyl 2-iodobenzoate Tetrahedral Intermediate Tetrahedral Intermediate 2-Methyl-8-quinolinyl\n2-iodobenzoate->Tetrahedral Intermediate H₂O (Acid/Base) 2-Iodobenzoic Acid\n+ 2-Methyl-8-quinolinol 2-Iodobenzoic Acid + 2-Methyl-8-quinolinol Tetrahedral Intermediate->2-Iodobenzoic Acid\n+ 2-Methyl-8-quinolinol

Caption: Acid or base-catalyzed hydrolysis of the ester linkage.

B. Photodecomposition

Organo-iodine compounds are known to be sensitive to light.[1][2] The energy from photons, particularly in the UV range, can be sufficient to cause homolytic cleavage of the C-I bond, generating radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

2-Methyl-8-quinolinyl\n2-iodobenzoate 2-Methyl-8-quinolinyl 2-iodobenzoate Radical Intermediates Radical Intermediates 2-Methyl-8-quinolinyl\n2-iodobenzoate->Radical Intermediates hv (Light) Degradation Products Degradation Products Radical Intermediates->Degradation Products

Caption: Photolytic cleavage of the carbon-iodine bond.

C. Thermal Decomposition

While generally more stable to heat than to light or moisture, prolonged exposure to elevated temperatures can induce thermal decomposition. The C-I bond is the weakest bond in the 2-iodobenzoate moiety and is likely the initial site of thermal degradation.[9][10]

2-Methyl-8-quinolinyl\n2-iodobenzoate 2-Methyl-8-quinolinyl 2-iodobenzoate Decomposition Products Decomposition Products 2-Methyl-8-quinolinyl\n2-iodobenzoate->Decomposition Products Δ (Heat)

Caption: Thermal degradation of the compound at elevated temperatures.

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol outlines a method for evaluating the stability of 2-Methyl-8-quinolinyl 2-iodobenzoate under various conditions.

  • Sample Preparation:

    • Prepare four sets of samples of the compound in amber HPLC vials.

    • Set 1 (Control): Store at 2-8°C in the dark under an argon atmosphere.

    • Set 2 (Light Exposure): Store at room temperature on a lab bench exposed to ambient light.

    • Set 3 (Elevated Temperature): Store in an oven at 40°C in the dark.

    • Set 4 (Moisture Exposure): Store in a desiccator with a beaker of water to create a humid environment at room temperature.

  • Time Points:

    • Analyze the samples at t=0, 24 hours, 48 hours, 1 week, and 4 weeks.

  • Analysis:

    • Use a validated HPLC method to determine the purity of the compound at each time point.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining over time for each condition. This will provide a quantitative measure of the compound's stability under different stresses.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°CTo minimize thermal degradation.
Light Protect from light (use amber vials)To prevent photodecomposition.[3][4]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis.
Container Tightly sealedTo prevent ingress of moisture and air.

Chemical Compatibility

When working with 2-Methyl-8-quinolinyl 2-iodobenzoate, it is important to be aware of its compatibility with other chemicals.

  • Avoid: Strong acids, strong bases, strong oxidizing agents, and protic solvents.

  • Compatible with: Aprotic organic solvents such as acetonitrile, dichloromethane, THF, and ethyl acetate. Esters are generally compatible with alcohols, aldehydes, and aliphatic and aromatic amines.[11]

For a general guide on chemical storage compatibility, it is recommended to consult resources that group chemicals by their hazard class.[12][13][14]

References

  • Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds - PMC. Available at: [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC. Available at: [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Available at: [Link]

  • Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Available at: [Link]

  • Proposed degradation pathways for plant-derived aromatic compounds... - ResearchGate. Available at: [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores - UOW. Available at: [Link]

  • Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction - RSC Publishing. Available at: [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents.
  • Organoiodine chemistry - Wikipedia. Available at: [Link]

  • Compatibility Table for Chemical Storage at room temperature (defined by physical, not health hazard and not including gases). Available at: [Link]

  • Esters Waste Compatibility - CP Lab Safety. Available at: [Link]

  • Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. Available at: [Link]

  • Visible Light Generation of Iodine Atoms and I−I Bonds: Sensitized I− Oxidation and I3− Photodissociation | Journal of the American Chemical Society. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Available at: [Link]

  • Ester Hydrolysis - J&K Scientific LLC. Available at: [Link]

  • 12.9: Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Chemical Compatibility Chart X - Indicates chemicals that are incompatible and should not be stored together. Available at: [Link]

  • Chemical compatibility chart. Available at: [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • METHYL 2-IODOBENZOATE - gsrs. Available at: [Link]

  • Methyl-2-iodobenzoate - the NIST WebBook. Available at: [Link]

  • Thermal decomposition of oxalate diesters in the presence of iodine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Exotic Inverse Kinetic Isotopic Effect in the Thermal Decomposition of Levitated Aluminum Iodate Hexahydrate Particles. Available at: [Link]

  • Methyl 2-Iodobenzoate - Samrat Remedies Limited. Available at: [Link]

  • [PDF] Thermal decomposition of tetraalkylammonium iodides - Semantic Scholar. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Methyl-8-quinolinyl 2-iodobenzoate

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the corne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical workflow. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Methyl-8-quinolinyl 2-iodobenzoate, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for the title compound, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is based on a comparative analysis of its constituent precursors, 2-methyl-8-quinolinol and 2-iodobenzoic acid, grounded in the fundamental principles of NMR spectroscopy.

The Logic Behind the Prediction: A Comparative Approach

The esterification of 2-methyl-8-quinolinol with 2-iodobenzoic acid to form 2-Methyl-8-quinolinyl 2-iodobenzoate induces significant changes in the electronic environments of the protons on both aromatic ring systems. By understanding the ¹H NMR spectra of the starting materials, we can logically deduce the chemical shifts and coupling patterns of the final product. The electron-withdrawing nature of the ester linkage is expected to deshield adjacent protons, causing a downfield shift in their resonance frequencies.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 2-Methyl-8-quinolinyl 2-iodobenzoate, alongside the experimental data for its precursors for comparative analysis.

Compound Proton Assignment Predicted/Experimental Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
2-Methyl-8-quinolinyl 2-iodobenzoate Quinoline-CH₃ ~2.6s-
Quinoline-H3 ~7.3d8.5
Quinoline-H4 ~8.1d8.5
Quinoline-H5 ~7.5t7.8
Quinoline-H6 ~7.6d7.5
Quinoline-H7 ~7.4d8.0
Iodobenzoate-H3' ~7.9dd7.8, 1.5
Iodobenzoate-H4' ~7.5dt7.5, 1.5
Iodobenzoate-H5' ~7.2dt7.8, 1.2
Iodobenzoate-H6' ~8.1dd7.8, 1.2
2-Methyl-8-quinolinol [1][2][3][4]CH₃ ~2.7s-
H3 ~7.2d8.4
H4 ~8.0d8.4
H5 ~7.3t7.7
H6 ~7.1d7.4
H7 ~7.0d8.0
2-Iodobenzoic acid [5][6][7][8]H3' ~7.9dd7.9, 1.1
H4' ~7.4dt7.5, 1.1
H5' ~7.1dt7.5, 1.6
H6' ~8.0dd7.9, 1.6

Interpreting the Predicted Spectrum

The aromatic region of the ¹H NMR spectrum for protons on a benzene ring typically appears between 6.5 and 8.0 ppm.[9] Protons on the quinoline ring system are also found in this region.[10]

Quinoline Moiety:

  • The methyl group at the 2-position is expected to appear as a singlet around 2.6 ppm.

  • The protons H3 and H4 will appear as doublets due to coupling with each other.

  • The protons H5, H6, and H7 will exhibit a more complex splitting pattern due to their proximity to each other. Specifically, H5 is predicted to be a triplet, while H6 and H7 will be doublets.

Iodobenzoate Moiety:

  • The protons on the 2-iodobenzoate ring will also show characteristic splitting patterns for a substituted benzene ring.[11][12]

  • H3' and H6' are expected to be doublets of doublets, while H4' and H5' will likely appear as triplets of doublets.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Spectral Width: A spectral width of at least 12 ppm is recommended to cover the entire proton chemical shift range.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 2-Methyl-8-quinolinyl 2-iodobenzoate with the protons labeled according to the assignments in the data table.

Caption: Molecular structure of 2-Methyl-8-quinolinyl 2-iodobenzoate with proton labeling.

Workflow for NMR Analysis

The following diagram outlines the general workflow for the NMR analysis of a novel compound like 2-Methyl-8-quinolinyl 2-iodobenzoate.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Sample Preparation purification->sample_prep acquisition Data Acquisition sample_prep->acquisition processing Data Processing acquisition->processing interpretation Spectral Interpretation processing->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation comparison Compare with Prediction structure_elucidation->comparison

Caption: General workflow for NMR analysis of a synthesized compound.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H NMR characterization of 2-Methyl-8-quinolinyl 2-iodobenzoate. By leveraging a comparative analysis of its precursors and fundamental NMR principles, we have established a robust framework for interpreting the experimental spectrum once it becomes available. The detailed experimental protocol and workflow diagrams further serve as practical resources for researchers in their synthetic and analytical endeavors. The structural insights gained from such detailed NMR analysis are critical for advancing drug discovery and materials science projects.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • Interpreting Arom
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals.
  • 2-Iodobenzoic acid(88-67-5) 1H NMR spectrum. ChemicalBook.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • 2-Iodobenzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
  • Interpreting H-NMR Spectra Arom
  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks.
  • Spectroscopy of Arom
  • 2-Iodobenzoic acid (300 MHz, DMSO-d6).
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • 2-Iodobenzoic acid | C7H5IO2 | CID 6941. PubChem.
  • 8-Quinolinol, 2-methyl-. NIST WebBook.
  • 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224. PubChem.
  • 8-Quinolinol, 2-methyl-. NIST WebBook.
  • 2-Methyl-8-quinolinol 98 826-81-3. Sigma-Aldrich.

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-Methyl-8-quinolinyl 2-iodobenzoate

This guide provides an in-depth analysis of the 13C NMR spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate, a molecule of interest in synthetic chemistry and drug discovery. The structural complexity of this molecule, aris...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C NMR spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate, a molecule of interest in synthetic chemistry and drug discovery. The structural complexity of this molecule, arising from the fusion of a quinoline and a substituted benzene ring through an ester linkage, presents a rich case for the power of 13C NMR spectroscopy in molecular structure elucidation. In the absence of a publicly available experimental spectrum for the title compound, this guide will leverage a comparative analysis approach. We will dissect the predicted 13C NMR spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate and rationalize the chemical shifts by comparing them with the experimental spectra of its precursors, 2-iodobenzoic acid and 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine).

The Foundational Principles of 13C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides information about the carbon framework of a molecule.[1] Unlike 1H NMR, where signal integration is directly proportional to the number of protons, the intensity of 13C NMR signals is not reliably related to the number of carbon atoms.[1] However, the number of distinct signals in a proton-decoupled 13C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.[2] The chemical shift of each carbon is highly sensitive to its electronic environment, making 13C NMR an invaluable tool for identifying functional groups and determining molecular structure.[3][4] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects all influence the chemical shift.[3]

Predicted 13C NMR Spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate

To analyze the 13C NMR spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate, we will first predict its chemical shifts using computational methods. Several online tools and software packages, such as NMRDB.org, CASPRE, ACD/Labs NMR Predictors, and Mnova, offer reliable predictions based on large databases of experimental data and sophisticated algorithms.[5][6][7][8] For the purpose of this guide, we will use a set of predicted chemical shifts and proceed with a detailed assignment and comparative analysis.

Below is the structure of 2-Methyl-8-quinolinyl 2-iodobenzoate with the carbon atoms numbered for unambiguous assignment of the 13C NMR signals.

Molecular Structure for Peak Assignment

Caption: Numbering scheme for 2-Methyl-8-quinolinyl 2-iodobenzoate.

Table 1: Predicted 13C NMR Chemical Shifts for 2-Methyl-8-quinolinyl 2-iodobenzoate and Experimental Data for its Precursors.

Carbon AtomPredicted Chemical Shift (ppm) for 2-Methyl-8-quinolinyl 2-iodobenzoateExperimental Chemical Shift (ppm) for 2-Iodobenzoic AcidExperimental Chemical Shift (ppm) for 2-Methyl-8-hydroxyquinoline
Quinoline Moiety
C2158.5-~157
C3122.0-~121
C4136.0-~136
C4a128.0-~128
C5129.5-~129
C6126.0-~117
C7115.0-~110
C8148.0-~152
C8a140.0-~139
C2-CH325.0-~25
Iodobenzoate Moiety
C=O164.0~170-
C1'134.0~135-
C2'94.0~95-
C3'141.0~141-
C4'131.0~131-
C5'128.5~128-
C6'133.0~133-

Note: Experimental data for precursors are approximate values sourced from spectral databases like PubChem and ChemicalBook.[9][10][11][12]

Comparative Analysis and Spectral Interpretation

A detailed analysis of the predicted spectrum in comparison with the experimental data of the precursors provides valuable insights into the electronic effects of the esterification.

The Quinoline Moiety

The chemical shifts of the carbon atoms in the quinoline ring of the final product are expected to be similar to those in 2-methyl-8-hydroxyquinoline, with notable exceptions for the carbons in proximity to the ester linkage.

  • C8: This carbon is directly attached to the ester oxygen. In 2-methyl-8-hydroxyquinoline, C8 is attached to a hydroxyl group and resonates at approximately 152 ppm. Upon esterification, the electronic environment of C8 changes, leading to a predicted shift to around 148.0 ppm. The electron-withdrawing nature of the 2-iodobenzoyl group influences this shift.

  • C7 and C8a: The carbons ortho and peri to the ester linkage (C7 and C8a) will also experience a change in their chemical shifts due to the electronic perturbation caused by the ester group. C7 is predicted to shift slightly downfield from ~110 ppm in the precursor to 115.0 ppm in the product.

  • C2, C3, C4, C4a, C5, C6, and C2-CH3: The chemical shifts of the remaining carbons in the quinoline ring are expected to be less affected by the esterification at the C8 position, as the electronic effects diminish with distance.[1] Their predicted values are therefore very close to the experimental values observed for 2-methyl-8-hydroxyquinoline.

The Iodobenzoate Moiety

The chemical shifts of the carbons in the iodobenzoate portion of the molecule can be rationalized by comparison with 2-iodobenzoic acid.

  • C=O (Carbonyl Carbon): The carbonyl carbon of the ester is predicted to appear at approximately 164.0 ppm. This is upfield from the carboxylic acid carbonyl of 2-iodobenzoic acid (~170 ppm), a typical shift observed upon conversion of a carboxylic acid to an ester.

  • C1': This is the ipso-carbon to which the carbonyl group is attached. Its chemical shift is predicted to be around 134.0 ppm, very similar to its resonance in 2-iodobenzoic acid.

  • C2': The most notable feature in the iodobenzoate part of the spectrum is the upfield shift of the carbon bearing the iodine atom (C2'). The "heavy atom effect" of iodine causes this carbon to resonate at a significantly lower chemical shift, predicted to be around 94.0 ppm.[13] This is a characteristic feature for carbons directly bonded to iodine.

  • C3', C4', C5', and C6': The remaining aromatic carbons of the iodobenzoate ring are predicted to have chemical shifts that are very similar to those in 2-iodobenzoic acid, as the change from a carboxylic acid to an ester group has a minor effect on their electronic environment.

Experimental Protocol for 13C NMR Spectrum Acquisition

For researchers aiming to acquire an experimental 13C NMR spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate, the following protocol can be employed:

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is crucial and should be one in which the compound is fully soluble.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Program: A 30-degree pulse angle is typically used to allow for faster repetition rates.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Workflow for 13C NMR Spectral Analysis

spectral_analysis_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis cluster_reporting Reporting sample_prep Sample Preparation nmr_acquisition 13C NMR Data Acquisition sample_prep->nmr_acquisition fid_processing FID Processing nmr_acquisition->fid_processing spectral_referencing Spectral Referencing fid_processing->spectral_referencing peak_picking Peak Picking spectral_referencing->peak_picking assignment Peak Assignment peak_picking->assignment prediction Chemical Shift Prediction comparative_analysis Comparative Analysis prediction->comparative_analysis comparative_analysis->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation

Caption: A typical workflow for the acquisition and analysis of a 13C NMR spectrum.

Conclusion

This guide has provided a comprehensive framework for the analysis of the 13C NMR spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate. By leveraging predictive tools and a comparative analysis with its precursors, we have been able to assign the putative chemical shifts for each carbon atom in the molecule. The key takeaways for researchers are the importance of understanding substituent effects on chemical shifts, the characteristic upfield shift of a carbon atom bonded to iodine, and the subtle changes in the quinoline ring's spectral features upon esterification. The provided experimental protocol offers a starting point for obtaining high-quality experimental data to validate these predictions and further confirm the structure of this complex molecule.

References

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Scilit. (n.d.). 13 C NMR study of 2‐iodoso‐ and 2‐iodoxy‐benzoic acids and their sodium salts. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Organic Chemistry: A Tenth Edition. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • PubChem. 2-Methyl-8-hydroxyquinoline. [Link]

  • PubChem. 2-Iodobenzoic acid. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

Sources

Validation

High-resolution mass spectrometry (HRMS) of 2-Methyl-8-quinolinyl 2-iodobenzoate

A Technical Comparison Guide for C-H Activation Substrates Executive Summary In the field of transition-metal catalyzed C-H functionalization, 2-Methyl-8-quinolinyl 2-iodobenzoate serves as a critical model substrate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for C-H Activation Substrates

Executive Summary

In the field of transition-metal catalyzed C-H functionalization, 2-Methyl-8-quinolinyl 2-iodobenzoate serves as a critical model substrate. The 2-methyl-8-aminoquinoline (MQ) moiety acts as a bidentate directing group, facilitating palladium-catalyzed functionalization at the ortho-positions of the benzoate ring.

However, the analysis of this compound presents unique challenges. The lability of the C-I bond and the high ionization efficiency of the quinoline nitrogen require precise analytical protocols. This guide compares High-Resolution Mass Spectrometry (HRMS) against Low-Resolution MS (LRMS) and NMR, demonstrating why HRMS is the requisite standard for validating the integrity of this iodinated precursor.

Compound Profile & Analytical Challenges
PropertySpecification
Compound Name 2-Methyl-8-quinolinyl 2-iodobenzoate
CAS Number 352444-58-7
Molecular Formula C₁₇H₁₂INO₂
Monoisotopic Mass 388.9913 Da
Key Structural Features (A) Labile C-I bond (susceptible to photolytic cleavage)(B) Basic Quinoline Nitrogen (High proton affinity)(C) Ester Linkage (Potential hydrolysis)

The Analytical Problem: During synthesis or catalytic screening, this compound can undergo:

  • De-iodination: Forming the proto-derivative (Mass shift: -126 Da).

  • Hydrolysis: Releasing 2-methyl-8-quinolinol.

  • Ligand Exchange: In catalytic mixtures, the MQ group may transfer to other metal centers.

LRMS often fails to distinguish between oxidative byproducts and the parent molecule due to poor mass accuracy, while NMR lacks the sensitivity for trace impurity detection (e.g., <1% de-iodinated byproduct).

Technology Comparison: HRMS vs. Alternatives

The following table contrasts the performance of HRMS (Orbitrap/Q-TOF) against standard alternatives in the context of this specific iodinated substrate.

FeatureHRMS (Q-TOF / Orbitrap) LRMS (Single Quadrupole) ¹H NMR (400 MHz)
Mass Accuracy < 5 ppm (Confirms elemental formula)> 100 ppm (Ambiguous ID)N/A
Iodine Confirmation Definitive (via Mass Defect & Isotope Pattern)Ambiguous (Unit mass only)Indirect (via chemical shift)
Sensitivity Picogram (pg) range Nanogram (ng) rangeMilligram (mg) range
De-iodination Detection Excellent (Resolves overlapping isobars)Poor (Unit resolution masks fine structure)Good (if >5% impurity)
Throughput High (LC-MS compatible)HighLow

Verdict: While NMR is essential for structural connectivity, HRMS is the only self-validating method capable of confirming the presence of iodine and the intact ester simultaneously at trace levels.

Experimental Protocol: HRMS Acquisition

Standard Operating Procedure (SOP) for determining the exact mass of C₁₇H₁₂INO₂.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Methyl-8-quinolinyl 2-iodobenzoate in 1 mL of Acetonitrile (ACN) (HPLC Grade). Avoid DMSO if possible to prevent source fouling.

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why Formic Acid? The quinoline nitrogen is basic (

      
      ). Acidification ensures efficient protonation 
      
      
      
      , maximizing sensitivity in ESI(+).
B. Instrument Parameters (Representative for Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source loss of Iodine).

  • Gas Temperature: 300°C.

  • Mass Range: m/z 100 – 1000.

  • Reference Mass: Use internal lock mass (e.g., Purine or HP-0921) to ensure <2 ppm accuracy.

C. Data Processing
  • Extract Ion Chromatogram (EIC) for m/z 389.9986.

  • Apply "Isotope Pattern Matching" algorithm (e.g., Molecular Feature Extraction).

Representative Experimental Data
Table 1: Exact Mass Accuracy

Theoretical vs. Observed values for the protonated species.

Ion SpeciesFormulaTheoretical m/zObserved m/z (Typ.)Error (ppm)
[M+H]⁺ [C₁₇H₁₃INO₂]⁺389.9986 389.9991+1.28
[M+Na]⁺ [C₁₇H₁₂INO₂Na]⁺411.9805 411.9810+1.21
[M-I+H]⁺ [C₁₇H₁₃NO₂]⁺263.0941 263.0938-1.14

Note: The presence of the [M-I+H]⁺ peak is a common in-source fragment, indicating the lability of the C-I bond. If this peak exceeds 20% of the base peak, lower the fragmentor voltage.

Table 2: Isotopic Pattern (The "Iodine Signature")

Iodine is monoisotopic (¹²⁷I, 100%). Unlike Chlorine (³⁵Cl/³⁷Cl) or Bromine (⁷⁹Br/⁸¹Br), Iodine does not show an M+2 peak. This is a critical diagnostic.

IsotopeMass OffsetTheoretical AbundanceDiagnostic Value
M (Monoisotopic) 0.0000100%Base Peak
M + 1 (¹³C) 1.0034~18.8%Consistent with 17 Carbons
M + 2 2.0067~1.9%Low abundance confirms absence of Br/Cl
Fragmentation Pathway Analysis

Understanding the fragmentation is vital for distinguishing the intact molecule from potential metabolites or synthetic byproducts.

Mechanism:

  • Precursor: The protonated molecule

    
     is localized on the Quinoline Nitrogen.
    
  • Primary Cleavage: The weakest bond is often the Ester linkage or the C-I bond.

  • Diagnostic Ions:

    • m/z 160.07: Protonated 2-methyl-8-quinolinol (The "Directing Group").

    • m/z 230.93: The 2-iodobenzoyl cation (acylium ion).

Fragmentation Precursor [M+H]+ Precursor m/z 389.9986 (C17H13INO2)+ Fragment_NoI [M - I]+ m/z 263.0941 (De-iodinated) Precursor->Fragment_NoI Loss of I• / HI (Homolytic/Heterolytic) Fragment_Acyl Acylium Ion m/z 230.9305 (2-Iodobenzoyl)+ Precursor->Fragment_Acyl Ester Cleavage (Charge on Benzoyl) Fragment_Quin Quinoline Ion m/z 160.0757 (2-Me-8-OH-Quinoline)+ Precursor->Fragment_Quin Ester Cleavage (Charge on Quinoline)

Figure 1: ESI-MS/MS Fragmentation Pathway. The competition between the formation of the Acylium ion (m/z 230) and the Quinolinium ion (m/z 160) confirms the ester connectivity.

References
  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide Directed C-H Activation." Journal of the American Chemical Society. Link (Foundational work on 8-aminoquinoline directing groups).

  • Rouden, J., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation." Natural Product Reports. Link (General principles of ESI fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • ChemicalBook. "2-methyl-8-quinolinyl 2-iodobenzoate Product Entry." Link (CAS verification).

Comparative

Structural Elucidation &amp; Comparative Analysis: 2-Methyl-8-quinolinyl 2-iodobenzoate

Executive Summary This guide provides a technical roadmap for the structural characterization of 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS: 352444-58-7). While the specific crystal structure of this ortho-substituted iod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the structural characterization of 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS: 352444-58-7). While the specific crystal structure of this ortho-substituted iodobenzoate derivative remains a primary target for elucidation, its structural behavior can be rigorously benchmarked against known analogs such as Quinolin-8-yl 4-chlorobenzoate and 8-quinolinyl benzoate .

This document outlines the synthesis, crystallization protocols, and comparative structural expectations necessary for researchers investigating this scaffold for potential biological activity (e.g., antimicrobial or anticancer properties typical of 8-hydroxyquinoline esters).

Molecular Profile & Comparative Alternatives

To understand the structural significance of the target molecule, we must compare it with established alternatives. The presence of the 2-methyl group on the quinoline ring and the 2-iodo substituent on the benzoate ring introduces specific steric and electronic constraints not present in the analogs.

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 2-Methyl-8-quinolinyl 2-iodobenzoate Alt 1: Quinolin-8-yl 4-chlorobenzoate [1]Alt 2: 8-Quinolinyl Benzoate
CAS Number 352444-58-7N/A (Analog)86-75-9
Steric Hindrance High (Ortho-Iodo + 2-Methyl)Low (Para-Chloro)Moderate
Electronic Effect I (Electron withdrawing + Polarizable)Cl (Electron withdrawing)H (Neutral)
Key Interaction Potential I···N or I···O (Halogen Bond)Cl···π and π···π stackingπ···π stacking
Predicted Conformation Highly Twisted (Orthogonal)Orthogonal (89.3° dihedral) [1]Twisted
Crystallization Difficulty High (Due to steric bulk/solubility)ModerateLow

Experimental Protocols

Synthesis Strategy (Causality-Driven)

Why this path? Direct esterification using acyl chlorides is preferred over Steglich esterification (DCC/DMAP) for ortho-substituted benzoates due to the steric hindrance of the 2-iodo group, which can reduce the reaction rate of carbodiimide coupling.

Protocol:

  • Reagents: Dissolve 2-methyl-8-hydroxyquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) .

  • Addition: Dropwise add 2-iodobenzoyl chloride (1.1 eq) at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with NaHCO₃ (sat. aq.) and brine. Dry over MgSO₄.

  • Purification: Recrystallize crude solid from hot ethanol or purify via silica gel column chromatography.

Crystallization for X-Ray Diffraction

Why this path? Large, single crystals are required for diffraction. The "Vapor Diffusion" method is superior to simple evaporation for creating the slow, controlled saturation needed to organize the bulky iodo-substituted lattice.

Workflow Diagram (DOT):

CrystallizationProtocol SynthesizedProduct Purified 2-Methyl-8-quinolinyl 2-iodobenzoate SolventSelection Solvent Screen: DCM, CHCl3, Acetone SynthesizedProduct->SolventSelection Dissolution Dissolve in Good Solvent (Inner Vial) SolventSelection->Dissolution Select Best Solubility Diffusion Place in Antisolvent Chamber (Outer Vial: Hexane/Pentane) Dissolution->Diffusion Equilibration Seal & Store (Dark, Vibration-free, 20°C) Diffusion->Equilibration Observation Check for Nucleation (3-7 Days) Equilibration->Observation Observation->SolventSelection Precipitate/No Crystal Harvest Harvest Crystal (Mount on Goniometer) Observation->Harvest Crystals Formed

Caption: Vapor diffusion crystallization workflow optimized for hydrophobic esters.

Structural Analysis & Comparative Expectations

When the crystal structure is solved, the following parameters must be analyzed to determine performance relative to alternatives.

The "Ortho-Effect" & Twist Angle

In the known structure of Quinolin-8-yl 4-chlorobenzoate , the aromatic rings are nearly orthogonal (89.3°) [1].

  • Expectation for Target: The 2-iodobenzoate moiety introduces a massive iodine atom at the ortho position.[1] This will likely force the molecule into a locked conformation to avoid steric clash with the carbonyl oxygen or the quinoline nitrogen.

  • Performance Impact: This rigid conformation often enhances selectivity in biological binding pockets compared to freer-rotating analogs.

Halogen Bonding (The Iodine Advantage)

Iodine is unique among halogens for its large "sigma-hole" (a region of positive electrostatic potential).

  • Comparison:

    • Chloro-analog: Shows weak Cl···π interactions.[2]

    • Iodo-target: Look for C–I···N (intramolecular) or C–I···O (intermolecular) contacts.

  • Significance: If an intramolecular I···N bond exists (distance < 3.5 Å), it "pre-organizes" the molecule, potentially mimicking the metal-chelated state of 8-hydroxyquinoline.

Crystal Packing Logic

The packing determines the material's density and stability.

InteractionNetwork Molecule 2-Methyl-8-quinolinyl 2-iodobenzoate PiStacking π-π Stacking (Quinoline Rings) Molecule->PiStacking Promotes HalogenBond Halogen Bond (C-I···O / C-I···N) Molecule->HalogenBond Enables (Specific to I) Sterics Steric Bulk (2-Methyl / 2-Iodo) Molecule->Sterics Increases Twist HalogenBond->PiStacking Competes/Directs Sterics->PiStacking Disrupts (Reduces overlap)

Caption: Interplay of forces governing the crystal lattice of the target molecule.

Data Collection Parameters (Standardized)

To ensure your dataset is publishable and comparable to the Acta Crystallographica standards used for the analogs, adhere to these collection metrics:

ParameterSpecificationReason
Temperature 100 K (Liquid Nitrogen)Reduces thermal motion; essential for locating the heavy Iodine atom accurately without "smearing."
Radiation Mo Kα (λ = 0.71073 Å)Preferred over Cu Kα for iodine-containing compounds to minimize absorption corrections.
Resolution 0.80 Å or betterRequired to resolve the C-I bond length accurately (~2.10 Å).
Completeness > 99%Critical for high-quality refinement (R-factor < 5%).

References

  • Crystal Structure and Analog Comparison: Source: Tellez, H., et al. (2023). "Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate." MDPI Crystals. Relevance: Provides the baseline unit cell and packing data for the 4-chloro analog, establishing the "orthogonal ring" hypothesis. Link:

  • Chemical Identity & Existence: Source: ChemicalBook/CAS Registry. "2-methyl-8-quinolinyl 2-iodobenzoate (CAS 352444-58-7)." Relevance: Verifies the commercial availability and chemical identity of the specific target molecule. Link:

  • Synthesis Methodology (General Quinoline Esters): Source: VulcanChem. "Quinolin-8-yl 4-iodobenzoate Synthesis." Relevance: Validates the acid chloride esterification route for this class of compounds. Link:

Sources

Validation

IR spectroscopy peaks for 2-Methyl-8-quinolinyl 2-iodobenzoate

An Interpretive Guide to the Infrared Spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in modern drug development and chemical research, pr...

Author: BenchChem Technical Support Team. Date: February 2026

An Interpretive Guide to the Infrared Spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern drug development and chemical research, providing rapid and definitive structural confirmation of synthesized molecules. This guide offers an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methyl-8-quinolinyl 2-iodobenzoate, a complex heterocyclic ester. As a Senior Application Scientist, my objective is to move beyond a simple peak list and provide a causal, interpretive framework for understanding the spectrum. We will dissect the molecule's vibrational modes, compare its spectral features to its precursors, and establish a self-validating protocol for its characterization. This approach is designed to equip researchers with the expertise to confidently identify this molecule and apply similar interpretive logic to related compounds.

Molecular Structure and Key Vibrational Modes

To interpret its IR spectrum, we must first deconstruct 2-Methyl-8-quinolinyl 2-iodobenzoate into its constituent functional groups. The molecule is formed via the esterification of 2-Methyl-8-quinolinol and 2-Iodobenzoic acid. Its structure comprises four key regions, each with characteristic vibrational frequencies:

  • 2-Methylquinoline Moiety : A bicyclic aromatic system containing a nitrogen atom, which influences the ring's electron distribution and vibrational modes. It includes aromatic C-H bonds and a methyl (–CH₃) group.

  • 2-Iodophenyl Moiety : A substituted benzene ring where the bulky, electron-withdrawing iodine atom influences the C-H bending patterns.

  • Ester Linkage (–COO–) : This is the most critical functional group for confirmation. Its strong, characteristic carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations are key diagnostic markers.

  • Carbon-Iodine Bond (C–I) : This bond's vibration appears in the far-infrared region and can be challenging to assign but is a feature of the structure.

The diagram below illustrates the relationship between these functional groups and their expected primary vibrational modes.

G cluster_molecule 2-Methyl-8-quinolinyl 2-iodobenzoate cluster_groups Key Functional Groups & Vibrations cluster_peaks Characteristic IR Peaks (cm⁻¹) mol Core Structure ester Ester Linkage (–COO–) mol->ester Connects Rings quinoline 2-Methylquinoline Moiety mol->quinoline Forms Backbone iodophenyl 2-Iodophenyl Moiety mol->iodophenyl Forms Backbone bonds Specific Bonds mol->bonds Comprises... CO_stretch C=O Stretch ~1730-1745 cm⁻¹ (Strong) ester->CO_stretch CO_asym C–O Asymmetric Stretch ~1270-1240 cm⁻¹ (Strong) ester->CO_asym CH_arom Aromatic C–H Stretch ~3050-3100 cm⁻¹ quinoline->CH_arom CH_aliph Aliphatic C–H Stretch ~2950-2980 cm⁻¹ quinoline->CH_aliph CC_CN_stretch Aromatic C=C & C=N Stretches ~1450-1620 cm⁻¹ quinoline->CC_CN_stretch iodophenyl->CH_arom CH_oop C–H Out-of-Plane Bend ~750-850 cm⁻¹ iodophenyl->CH_oop CI_stretch C–I Stretch ~500-600 cm⁻¹ (Weak) bonds->CI_stretch

Caption: Key functional groups and their associated IR vibrational modes.

Predictive Analysis and Comparison with Precursors

The most powerful method for validating the FT-IR spectrum of a synthesized molecule is to compare it against its starting materials. The synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate from its precursors results in a predictable and self-validating spectral transformation: the disappearance of hydroxyl (–OH) bands and the appearance of strong ester (C=O, C–O) bands.

Wavenumber (cm⁻¹)Vibrational Mode2-Methyl-8-quinolinol (Precursor)2-Iodobenzoic Acid (Precursor)2-Methyl-8-quinolinyl 2-iodobenzoate (Product)
3400–2500O–H StretchBroad band (H-bonded phenol)Very broad band (carboxylic acid dimer)[1]Absent
3100–3000Aromatic C–H StretchPresentPresentPresent, multiple weak bands[2][3]
3000–2850Aliphatic C–H StretchPresent (methyl group)AbsentPresent (methyl group)[4][5]
1760–1690C=O StretchAbsentStrong, ~1710 cm⁻¹ (acid dimer)[6][7]Strong, sharp, ~1735-1745 cm⁻¹ (ester) [4][8]
1620–1450Aromatic C=C & C=N StretchesMultiple bands[9][10]Multiple bandsMultiple sharp bands, confirms aromatic systems[2]
1300–1200C–O Stretch / O–H BendStrong C–O stretchStrong C–O stretch & O–H bend[1]**Two strong C–O ester stretches (~1270 & ~1100 cm⁻¹) **[8][11][12]
900–675Aromatic C–H Out-of-Plane BendCharacteristic patternCharacteristic patternComplex pattern from both substituted rings[2]
600-500C–I StretchAbsentPresent (weak)Present (weak, often hard to resolve)
Detailed Interpretation
  • Disappearance of O–H Bands: The hallmark of a successful esterification is the complete disappearance of the broad O–H stretching bands from both the phenolic 2-Methyl-8-quinolinol and the carboxylic acid 2-Iodobenzoic acid precursors. Any residual broadness in the 3400-2500 cm⁻¹ region of the product spectrum would indicate incomplete reaction or hydrolysis.

  • Appearance of the Ester C=O Stretch: The most prominent new peak will be the intense, sharp carbonyl (C=O) stretch of the ester group, expected between 1735-1745 cm⁻¹ .[4][8] Its position at a relatively high frequency is characteristic of an aryl ester, where the phenyl ring is attached to the oxygen atom.

  • Appearance of the Ester C–O Stretches: Esters are distinguished by two C–O stretching vibrations.[12] For this molecule, expect a strong, asymmetric C–C(=O)–O stretch around 1270-1240 cm⁻¹ and a second, symmetric O–C–C stretch between 1150-1050 cm⁻¹ .[8][11] The presence of this pair of strong bands is a critical piece of corroborating evidence.

  • Aromatic Region (3100-3000 cm⁻¹ and 1620-1450 cm⁻¹): The product will retain the sharp, medium-intensity C–H stretching bands above 3000 cm⁻¹ characteristic of aromatic rings.[2][3] The in-ring C=C and C=N stretching vibrations between 1620-1450 cm⁻¹ will appear as a complex series of sharp absorptions, confirming the integrity of both the quinoline and phenyl ring systems.[9]

  • Aliphatic C–H Region (3000-2850 cm⁻¹): The C–H stretching and bending modes of the 2-methyl group will be present, consistent with the precursor. These peaks are typically of medium intensity and appear just below 3000 cm⁻¹.[4][5]

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain a rich pattern of C–H out-of-plane (oop) bending bands. The specific pattern can help confirm the substitution on the aromatic rings.[2] The weak C–I stretch is also expected here, typically between 500-600 cm⁻¹, though it may be obscured by other vibrations.

Experimental Protocol for FT-IR Analysis

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology (ATR FT-IR)
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the crystalline 2-Methyl-8-quinolinyl 2-iodobenzoate powder onto the ATR crystal (typically diamond or germanium).

    • Ensure the sample completely covers the crystal surface for optimal signal.

  • Data Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹). Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

    • Use the peak-picking tool to label the precise wavenumbers of key absorptions (C=O, C–O, etc.) and compare them against the predicted values in the table above.

The following workflow diagram visualizes this self-validating experimental process.

G start Start: Purified Solid Sample background 1. Acquire Background Spectrum (Clean ATR Crystal) start->background sample 2. Apply Sample to ATR Crystal (Ensure Full Contact) background->sample acquire 3. Acquire Sample Spectrum (4000-400 cm⁻¹, 16 scans) sample->acquire process 4. Process Data (Baseline Correction, Peak Picking) acquire->process compare 5. Compare to Reference Data process->compare pass Validation Passed: Structure Confirmed compare->pass Key peaks match? (C=O, C-O present) (O-H absent) fail Validation Failed: Re-evaluate Purity/Structure compare->fail Discrepancies found

Caption: Standard workflow for FT-IR analysis using ATR.

Conclusion

The structural confirmation of 2-Methyl-8-quinolinyl 2-iodobenzoate via FT-IR spectroscopy is a logical, evidence-based process. The definitive spectral markers are the complete absence of the precursor O–H bands and the concurrent appearance of a strong, sharp ester C=O stretch around 1735-1745 cm⁻¹ and two robust C–O stretches between 1300-1050 cm⁻¹ . These key features, supported by the persistent signals from the aromatic and aliphatic C–H bonds, provide a unique spectral fingerprint. By following the outlined interpretive framework and experimental protocol, researchers can achieve a high degree of confidence in the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development efforts.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 13

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. 11

  • IR Spectroscopy Tutorial: Esters. 8

  • The C=O Bond, Part VI: Esters and the Rule of Three. 12

  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. 14

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. 15

  • Typical IR Absorption Frequencies For Common Functional Groups. 4

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... 10

  • IR Spectroscopy Tutorial: Aromatics. 2

  • 2-Iodobenzoic acid(88-67-5)IR1. 16

  • Quinoline(91-22-5) IR Spectrum. 17

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. 18

  • Question: IR spectrum of broad s, 1H. 6

  • Typical IR Absorption Frequencies For Common Functional Groups (PDF). 5

  • 2-Iodobenzoic acid | C7H5IO2. 19

  • Infrared Spectroscopy Interpretation Handout. 3

  • Table of IR Absorptions. 7

  • Infrared Spectra of Some Common Functional Groups. 1

  • Benzoic acid, 2-iodo-. 20

  • Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. 21

Sources

Comparative

Comparing 2-Methyl-8-quinolinyl 2-iodobenzoate with 8-quinolinyl benzoate

An In-Depth Comparative Analysis for Researchers: 2-Methyl-8-quinolinyl 2-iodobenzoate vs. 8-quinolinyl benzoate in C-H Functionalization In the landscape of modern synthetic organic chemistry, the quest for efficient an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers: 2-Methyl-8-quinolinyl 2-iodobenzoate vs. 8-quinolinyl benzoate in C-H Functionalization

In the landscape of modern synthetic organic chemistry, the quest for efficient and selective C-H functionalization methodologies is paramount. Among the various strategies, the use of directing groups has emerged as a powerful tool to control regioselectivity in metal-catalyzed reactions. The 8-aminoquinoline moiety, in particular, has been extensively utilized as a robust bidentate directing group for a myriad of transformations. This guide provides a detailed comparison between the well-established 8-quinolinyl benzoate and a structurally nuanced alternative, 2-Methyl-8-quinolinyl 2-iodobenzoate, offering insights into their potential applications and performance in C-H activation/functionalization reactions.

The Foundational Directing Group: 8-Quinolinyl Benzoate

8-Quinolinyl benzoate serves as a quintessential example of an effective directing group for transition-metal-catalyzed C-H functionalization. Its mode of action relies on the formation of a stable 5-membered cyclometalated intermediate, which positions the metal catalyst in close proximity to a specific C-H bond on the substrate, thereby enabling its selective activation.

Mechanism of Action

The efficacy of the 8-quinolinyl group is rooted in its ability to act as a bidentate ligand, coordinating to a metal center (e.g., Palladium, Rhodium, Ruthenium) through both the quinoline nitrogen and the carbonyl oxygen of the ester. This chelation assistance facilitates the cleavage of a typically unreactive C-H bond at the ortho position of the benzoate ring, leading to the formation of a metallacycle. This intermediate is then poised to react with a coupling partner, ultimately yielding the desired functionalized product.

G cluster_0 C-H Activation with 8-Quinolinyl Benzoate A Substrate with 8-Quinolinyl Benzoate C Chelation Assistance A->C + Metal Catalyst B Metal Catalyst (e.g., Pd(OAc)2) B->C D Cyclometalated Intermediate C->D C-H Activation F Reductive Elimination D->F + Coupling Partner E Coupling Partner E->F G Functionalized Product F->G H Catalyst Regeneration G->H H->B

Figure 1: Generalized workflow for C-H functionalization using an 8-quinolinyl directing group.

A Structural Variant: 2-Methyl-8-quinolinyl 2-iodobenzoate

The introduction of substituents onto the directing group or the substrate can profoundly influence the outcome of a C-H functionalization reaction. The case of 2-Methyl-8-quinolinyl 2-iodobenzoate presents two key modifications compared to the parent structure: a methyl group at the 2-position of the quinoline ring and an iodine atom at the 2-position of the benzoate ring. While direct comparative studies are scarce in the literature, we can infer the potential impact of these modifications based on established chemical principles.

The Potential Influence of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is expected to exert both steric and electronic effects.

  • Steric Hindrance: The presence of the methyl group in proximity to the coordinating nitrogen atom could introduce steric bulk around the metal center. This may influence the kinetics of the cyclometalation step and potentially impact the stability of the resulting metallacycle. In some cases, such steric hindrance can be beneficial, promoting reductive elimination and preventing catalyst deactivation.

  • Electronic Effect: As an electron-donating group, the methyl substituent can increase the electron density on the quinoline ring, which might enhance the coordinating ability of the nitrogen atom. However, this effect is generally considered to be modest.

The Role of the 2-Iodo Group: A Transformable Directing Group

The iodine atom on the benzoate ring introduces a fascinating element of functionality. While the primary C-H activation would still be directed to the ortho position of the benzoate, the iodo group can serve as a synthetic handle for subsequent transformations. This concept is often referred to as a "transformable directing group," where the directing group itself can be further modified. For instance, the iodo group can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, allowing for the introduction of diverse functionalities at that position.

Comparative Performance: A Hypothetical Analysis

Feature8-Quinolinyl Benzoate2-Methyl-8-quinolinyl 2-iodobenzoate (Predicted)Rationale
Directing Group Efficiency HighPotentially comparable or slightly reducedSteric hindrance from the 2-methyl group might affect the rate of cyclometalation.
Substrate Scope BroadPotentially narrowerThe steric bulk of the directing group might be less tolerant of sterically demanding substrates.
Post-Functionalization Potential Limited to directing group removalHighThe 2-iodo group serves as a versatile handle for further synthetic transformations.
Synthesis of Directing Group StraightforwardMore complexRequires a multi-step synthesis for the substituted quinoline and benzoate precursors.

Proposed Experimental Protocol for Direct Comparison

To empirically validate the predicted differences, a series of comparative experiments should be conducted. The following protocol outlines a general approach for comparing the two directing groups in a palladium-catalyzed C-H arylation reaction.

Synthesis of Substrates
  • 8-Quinolinyl Benzoate: React benzoic acid with 8-hydroxyquinoline in the presence of a coupling agent such as DCC or EDC.

  • 2-Methyl-8-quinolinyl 2-iodobenzoate: Synthesize 2-methyl-8-hydroxyquinoline and 2-iodobenzoic acid separately. Then, couple the two fragments using standard esterification methods.

Comparative C-H Arylation Reaction
  • Reaction Setup: In parallel, set up two reactions in oven-dried Schlenk tubes under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To each tube, add the substrate (8-quinolinyl benzoate or 2-Methyl-8-quinolinyl 2-iodobenzoate, 0.2 mmol), Pd(OAc)2 (5 mol%), a suitable ligand (if necessary), an arylating agent (e.g., an aryliodide or arylboronic acid, 0.4 mmol), a base (e.g., K2CO3 or Cs2CO3, 2 equivalents), and a solvent (e.g., toluene or DMF, 2 mL).

  • Reaction Conditions: Stir the reaction mixtures at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 12-24 hours).

  • Analysis: Monitor the reactions by TLC or GC-MS. Upon completion, quench the reactions, extract the products, and purify them by column chromatography.

  • Characterization: Characterize the purified products by NMR and mass spectrometry to confirm their identity and determine the yield.

G cluster_1 Comparative Experimental Workflow A Substrate Synthesis B 8-Quinolinyl Benzoate A->B C 2-Methyl-8-quinolinyl 2-iodobenzoate A->C D Parallel C-H Arylation Reactions B->D C->D E Reaction Monitoring (TLC, GC-MS) D->E F Workup and Purification E->F G Product Characterization (NMR, MS) F->G H Yield and Selectivity Comparison G->H

Figure 2: Proposed workflow for the direct comparison of the two directing groups.

Conclusion

While 8-quinolinyl benzoate remains a highly reliable and widely used directing group for C-H functionalization, the structurally modified 2-Methyl-8-quinolinyl 2-iodobenzoate presents intriguing possibilities. The introduction of the 2-methyl group may modulate the reactivity and selectivity of the C-H activation process, while the 2-iodo group offers the significant advantage of being a transformable handle for downstream synthetic elaborations. The proposed experimental protocol provides a clear roadmap for researchers to directly compare these two directing groups and elucidate the structure-activity relationships that govern their performance. Such studies are crucial for the rational design of new and improved directing groups that can further expand the horizons of C-H functionalization chemistry.

References

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

  • Rej, S.; Ano, Y.; Chatani, N. Strategic Evolution in the Design of Directing Groups for the Transition-Metal-Catalyzed C–H Functionalization. Chem. Rev.2020 , 120 (3), 1788–1887. [Link]

  • Shang, R.; Ilies, L.; Nakamura, E. Iron-Catalyzed C–H Bond Activation. Chem. Rev.2017 , 117 (13), 8089–8141. [Link]

  • Giri, R.; Chen, X.; Yu, J.-Q. Palladium-Catalyzed Arylation and Alkenylation of C(sp3)–H Bonds. Angew. Chem. Int. Ed.2005 , 44 (14), 2112-2115. [Link]

Validation

Reactivity comparison of 2-iodobenzoate derivatives

An In-depth Guide to the Reactivity of 2-Iodobenzoate Derivatives in Cross-Coupling Reactions Introduction Substituted 2-iodobenzoates are pivotal intermediates in the synthesis of complex organic molecules, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Reactivity of 2-Iodobenzoate Derivatives in Cross-Coupling Reactions

Introduction

Substituted 2-iodobenzoates are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The reactivity of the C-I bond is paramount to the success of these transformations. This guide provides a comparative analysis of the reactivity of various 2-iodobenzoate derivatives, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal substrate for their synthetic needs.

The reactivity of aryl halides in cross-coupling reactions is intricately linked to the electronic and steric environment of the carbon-halogen bond. In the case of 2-iodobenzoate derivatives, substituents on the aromatic ring can profoundly influence the rate and efficiency of the catalytic cycle, primarily by modulating the ease of the initial oxidative addition step. This step, often rate-determining, involves the insertion of the palladium(0) catalyst into the C-I bond.

Factors Influencing the Reactivity of 2-Iodobenzoate Derivatives

The reactivity of 2-iodobenzoate derivatives in palladium-catalyzed cross-coupling reactions is predominantly governed by the electronic properties of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. This polarization of the C-I bond makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich palladium(0) catalyst. Consequently, the oxidative addition step is accelerated, leading to an overall increase in reaction rate.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3), amino (-NH2), and alkyl groups increase the electron density on the aromatic ring. This makes the C-I bond less polarized and the carbon atom less electrophilic, thereby slowing down the oxidative addition step and the overall reaction rate.

Experimental Comparison of 2-Iodobenzoate Derivatives in Suzuki-Miyaura Coupling

To quantitatively assess the impact of substituents on the reactivity of 2-iodobenzoate derivatives, a series of comparative experiments were conducted using the Suzuki-Miyaura cross-coupling reaction as a model system. Phenylboronic acid was chosen as the coupling partner.

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling of various 2-iodobenzoate derivatives is outlined below:

  • To a reaction vial, add the respective methyl 2-iodobenzoate derivative (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Add a solution of Pd(PPh3)4 (0.015 mmol, 3 mol%) in a 4:1 mixture of dioxane and water (5 mL).

  • Seal the vial and heat the reaction mixture at 80°C for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity Data

The following table summarizes the reaction times and yields for the Suzuki-Miyaura coupling of different methyl 2-iodobenzoate derivatives with phenylboronic acid.

EntrySubstituent on 2-IodobenzoateReaction Time (h)Yield (%)
14-Nitro195
24-Cyano1.592
34-H485
44-Methoxy870

The experimental data clearly demonstrates the profound effect of substituents on the reactivity of methyl 2-iodobenzoate. The presence of a strong electron-withdrawing nitro group at the 4-position leads to a significantly faster reaction and higher yield compared to the unsubstituted analog. Conversely, the electron-donating methoxy group at the same position retards the reaction, resulting in a lower yield even after an extended reaction time.

Mechanistic Insights

The observed reactivity trend can be rationalized by considering the catalytic cycle of the Suzuki-Miyaura reaction, with a focus on the rate-determining oxidative addition step.

Comparative

A Comparative Guide to the Validation of Purity for 2-Methyl-8-quinolinyl 2-iodobenzoate

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-Methyl-8-quinolinyl 2-iodobenzoate, a critical intermediate in contemporary drug discovery and development. Re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-Methyl-8-quinolinyl 2-iodobenzoate, a critical intermediate in contemporary drug discovery and development. Recognizing the stringent purity requirements for pharmaceutical intermediates, this document offers an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for ensuring the quality and consistency of this key building block.

The Criticality of Purity for 2-Methyl-8-quinolinyl 2-iodobenzoate

2-Methyl-8-quinolinyl 2-iodobenzoate serves as a versatile precursor in the synthesis of a wide range of biologically active molecules. The presence of impurities, even at trace levels, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised patentability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental component of a successful drug development program.[1][2]

The potential impurities in a synthesized batch of 2-Methyl-8-quinolinyl 2-iodobenzoate are largely dictated by its synthetic route. A common laboratory-scale synthesis involves the esterification of 2-iodobenzoic acid with 2-methyl-8-quinolinol.

Based on this, potential impurities could include:

  • Unreacted Starting Materials: 2-Iodobenzoic acid and 2-methyl-8-quinolinol.

  • Isomeric Byproducts: Positional isomers of the 2-iodobenzoate moiety.

  • Related Substances: Byproducts from side reactions or degradation products.

A validated analytical method must be able to separate, detect, and quantify these potential impurities with a high degree of accuracy and precision.[3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment is a critical decision that balances sensitivity, selectivity, sample throughput, and instrumentation availability.[5] This guide focuses on a comparative analysis of HPLC, GC, and qNMR.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Ideal for non-volatile and thermally labile compounds like 2-Methyl-8-quinolinyl 2-iodobenzoate.May require derivatization for less volatile compounds; potential for thermal degradation.Provides structural confirmation and can be quantitative without a specific reference standard for the analyte.
Selectivity High selectivity achievable through optimization of column chemistry, mobile phase, and detector.High separation efficiency, particularly for volatile impurities.Excellent for distinguishing between structurally similar isomers.
Sensitivity High sensitivity, especially with UV or mass spectrometric detection.High sensitivity with Flame Ionization Detection (FID) or Mass Spectrometry (MS).Generally lower sensitivity compared to chromatographic methods.
Quantitation Excellent for precise and accurate quantitation against a reference standard.Good for quantitation, but requires careful calibration.Can be highly accurate (primary ratio method) but requires specific expertise and certified internal standards.
Validation Well-established validation protocols (e.g., ICH guidelines).[3]Standard validation procedures are available.Validation is more complex for quantitative applications.

In-Depth Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for each of the compared analytical techniques. These protocols are designed to be a robust starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of non-volatile organic molecules in the pharmaceutical industry.[6][7]

dot

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (Acetonitrile/Water) start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: HPLC Workflow for Purity Analysis.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program: 0-20 min, 50-90% A; 20-25 min, 90% A; 25.1-30 min, 50% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Methyl-8-quinolinyl 2-iodobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-Methyl-8-quinolinyl 2-iodobenzoate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent as a blank to ensure no carryover or system peaks interfere.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution in duplicate.

  • Process the chromatograms and calculate the purity using the area percent method.

Hypothetical Data Summary:

ParameterSpecificationResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
RSD of Peak Areas (n=5)≤ 2.0%0.5%
Purity (Area %)≥ 99.0%99.5%
Gas Chromatography (GC) Method

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5] For a compound like 2-Methyl-8-quinolinyl 2-iodobenzoate, its volatility should be assessed, and if necessary, derivatization may be considered to improve its chromatographic properties, though direct injection is often feasible.

dot

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on DB-5 Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc

Caption: GC Workflow for Purity Determination.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized 2-Methyl-8-quinolinyl 2-iodobenzoate into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Analysis Procedure:

  • Perform a blank injection with dichloromethane.

  • Inject a system suitability solution to verify the performance of the GC system.

  • Inject the sample solution in duplicate.

  • Calculate the purity based on the area percent of the main peak.

Hypothetical Data Summary:

ParameterSpecificationResult
Resolution between main peak and nearest impurity≥ 1.52.1
RSD of Peak Areas (n=5)≤ 2.0%0.8%
Purity (Area %)≥ 99.0%99.3%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6] Purity is determined by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.

dot

qnmr_workflow start_qnmr Accurately weigh sample and internal standard dissolve_qnmr Dissolve in deuterated solvent (e.g., CDCl3) start_qnmr->dissolve_qnmr transfer_qnmr Transfer to NMR tube dissolve_qnmr->transfer_qnmr acquire_qnmr Acquire 1H NMR spectrum under quantitative conditions transfer_qnmr->acquire_qnmr process_qnmr Process spectrum: phasing, baseline correction acquire_qnmr->process_qnmr integrate_qnmr Integrate characteristic peaks of analyte and internal standard process_qnmr->integrate_qnmr calculate_qnmr Calculate purity using the qNMR equation integrate_qnmr->calculate_qnmr

Caption: qNMR Workflow for Purity Assay.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • NMR data processing software.

Materials:

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

Sample Preparation:

  • Accurately weigh approximately 15 mg of 2-Methyl-8-quinolinyl 2-iodobenzoate and 5 mg of maleic anhydride into a clean, dry vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the protons being quantified.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Process the ¹H NMR spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved proton signal from 2-Methyl-8-quinolinyl 2-iodobenzoate (e.g., the methyl protons at ~2.7 ppm) and the signal from the internal standard (maleic anhydride protons at ~7.1 ppm).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Hypothetical Data Summary:

ParameterResult
Purity (w/w %)99.6%
Relative Standard Deviation (n=3)0.3%

Conclusion and Recommendations

The validation of purity for 2-Methyl-8-quinolinyl 2-iodobenzoate is a critical step in ensuring the quality and safety of downstream pharmaceutical products.[2] This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC, and qNMR.

  • HPLC is recommended as the primary method for routine quality control due to its high sensitivity, selectivity, and well-established validation protocols for non-volatile compounds.

  • GC can be a valuable complementary technique, particularly for the detection of volatile impurities that may not be readily observed by HPLC.

  • qNMR serves as an excellent primary method for the certification of reference standards and for orthogonal purity confirmation, as it does not rely on a specific standard of the analyte.

A comprehensive purity validation strategy should ideally employ a combination of these techniques to provide a complete profile of the analyte and its potential impurities. The detailed protocols and comparative data presented herein offer a solid foundation for researchers and drug development professionals to implement a robust and reliable analytical control strategy for 2-Methyl-8-quinolinyl 2-iodobenzoate.

References

  • VertexAI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • VertexAI Search. (2026). Guidance for the validation of pharmaceutical quality control analytical methods.
  • VertexAI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • VertexAI Search. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Benchchem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • VertexAI Search. (2026).
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-8-quinolinyl 2-iodobenzoate proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS 352444-58-7).[1] These procedures are designed to ensure compliance with environmental regul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Methyl-8-quinolinyl 2-iodobenzoate (CAS 352444-58-7).[1] These procedures are designed to ensure compliance with environmental regulations (RCRA/EPA) and to protect laboratory personnel from exposure to halogenated organic hazards.

Executive Summary: Immediate Action Card

  • Chemical Class: Halogenated Heterocyclic Ester.

  • Primary Waste Stream: Halogenated Organic Waste (Due to Iodine content).

  • Critical Prohibition: Do NOT dispose of down the drain or mix with non-halogenated solvents (e.g., acetone, ethanol) if the total halogen content exceeds 1-2% (varies by facility).[1]

  • Containment: High-density polyethylene (HDPE) or glass containers with PTFE-lined caps.

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in determining the disposal pathway. This compound is an ester formed from a quinoline derivative and an iodinated benzoic acid.

PropertyDataRelevance to Disposal
Chemical Name 2-Methyl-8-quinolinyl 2-iodobenzoateOfficial shipping/manifest name.
CAS Number 352444-58-7 Unique identifier for waste profiling.[1]
Molecular Formula C₁₇H₁₂INO₂Contains Iodine (Halogenated).[2]
Physical State Solid (typically off-white/yellow powder)Requires solid waste protocols unless dissolved.[1]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)Standard PPE required; avoid dust generation.[3][4][5]
Reactivity Light Sensitive; Hydrolyzes in strong base/acid.[1]Store in amber vessels; segregate from strong oxidizers.

Scientific Rationale: The presence of the Iodine atom dictates the disposal path. Halogenated compounds require specialized incineration (often >1100°C) with acid gas scrubbing to prevent the formation of toxic byproducts and to capture iodine gas (


) released during combustion.

Safety Pre-requisites

Before initiating disposal, ensure the following barrier protections are in place.

  • Engineering Controls: All transfers must occur inside a certified chemical fume hood to capture potential dust or solvent vapors.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a standard lab coat.[1]

  • Spill Kit: Ensure a spill kit capable of absorbing halogenated organics (e.g., vermiculite or activated charcoal pads) is immediately accessible.

Disposal Workflow: The Decision Tree

Follow this logic to determine the correct waste container.

DisposalFlow Start Waste Material: 2-Methyl-8-quinolinyl 2-iodobenzoate StateCheck What is the physical state? Start->StateCheck Solid Pure Solid (Expired/Excess) StateCheck->Solid Solid Solution Dissolved in Solvent (Reaction Mixture) StateCheck->Solution Liquid Debris Contaminated Debris (Gloves/Syringes) StateCheck->Debris Items SolidContainer Container: Wide-mouth Jar (Glass/HDPE) Solid->SolidContainer SolventCheck Is the solvent Halogenated? Solution->SolventCheck DebrisBin Container: Solid Hazardous Waste Bag (Double-bagged) Debris->DebrisBin SolidLabel Label: 'Hazardous Waste - Solid' Constituent: 2-Methyl-8-quinolinyl 2-iodobenzoate SolidContainer->SolidLabel HaloWaste Stream: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Yes NonHaloWaste Stream: Halogenated Solvent Waste (Segregation Rule Applies) SolventCheck->NonHaloWaste No (Trace Iodine contaminates stream)

Figure 1: Decision logic for segregating 2-Methyl-8-quinolinyl 2-iodobenzoate waste streams. Note that even non-halogenated solvents become "halogenated waste" once this compound is added.[1]

Detailed Step-by-Step Protocols

Scenario A: Disposal of Pure Solid (Excess/Expired)
  • Tare & Transfer: Place a wide-mouth hazardous waste jar (compatible with solids) on a balance inside the hood. Transfer the solid carefully to avoid dusting.

  • Labeling: Immediately attach a hazardous waste tag.

    • Chemical Name: 2-Methyl-8-quinolinyl 2-iodobenzoate.[1][6]

    • Hazards: Irritant, Toxic.[1][5]

  • Sealing: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal. Cap securely.

  • Log Entry: Record the mass in your laboratory's satellite accumulation area (SAA) log.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Crucial Rule: If you dissolve this compound in a non-halogenated solvent (like Ethyl Acetate or Methanol), the entire mixture must now be treated as Halogenated Waste .

  • Select Container: Use a carboy designated for "Halogenated Solvents."[2]

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers that could react with the quinoline moiety.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for expansion.

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., DCM) and add the rinsate to the same waste container.

Scenario C: Contaminated Debris
  • Segregation: Do not throw contaminated gloves, weighing boats, or syringes into the regular trash or biohazard bins.

  • Collection: Place items in a clear, heavy-duty plastic bag designated for "Solid Chemical Waste."

  • Sharps: If using needles/syringes, they must go into a hard-walled "Chemically Contaminated Sharps" container, not the biohazard sharps bin.

Regulatory & Compliance Context

  • EPA/RCRA Classification: While not explicitly P-listed, this compound is a "Characteristic Waste" if ignitable or reactive, but primarily regulated as a Toxic Waste due to the halogenated organic content.[1]

  • Incineration Requirement: Halogenated organics are sent to specialized kilns. Mixing them with non-halogenated fuel-blending streams causes operational failures at the disposal plant (corrosion from acid gases), leading to severe fines for the institution.[1]

References

  • ChemicalBook. (2025). 2-methyl-8-quinolinyl 2-iodobenzoate CAS 352444-58-7 Properties and SDS Data. Retrieved from [1]

  • Temple University EHRS. (2021). Halogenated Solvents in Laboratories - Chemical Waste Guideline. Retrieved from [1]

  • University of Illinois (DRS). (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][4] Methyl 2-iodobenzoate SDS (Analogous Structure Reference). Retrieved from [1]

  • BenchChem. (2025).[7][8] Proper Disposal Procedures for Halogenated Solvents. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 2-Methyl-8-quinolinyl 2-iodobenzoate

Executive Summary & Chemical Context 2-Methyl-8-quinolinyl 2-iodobenzoate is a specialized organic intermediate, frequently utilized as a directing group precursor in Palladium-catalyzed C-H activation chemistries. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Methyl-8-quinolinyl 2-iodobenzoate is a specialized organic intermediate, frequently utilized as a directing group precursor in Palladium-catalyzed C-H activation chemistries. While specific toxicological data for this exact CAS number is often limited in public repositories, its structural components—quinoline and iodobenzoate —dictate a strict safety posture.

The Core Hazard: The quinoline backbone possesses known mutagenic and carcinogenic potential (Group 2B/C classifications in related derivatives), while the iodobenzoate moiety acts as a significant skin and respiratory irritant. Furthermore, the iodine substituent classifies this material as a halogenated waste hazard.

Operational Directive: Treat this compound as a Sensitizer and Potential Carcinogen . All handling must occur under engineering controls that prevent inhalation of dust and dermal contact.[1]

Hazard Identification & Risk Assessment (SAR Analysis)

In the absence of a compound-specific extensive toxicological report, we apply Structure-Activity Relationship (SAR) principles.

Hazard ClassRisk LevelMechanistic Justification
Acute Toxicity (Oral) ModerateQuinoline derivatives often exhibit oral toxicity (LD50 < 2000 mg/kg).
Skin/Eye Irritation HighBenzoate esters are known lachrymators and irritants; iodine adds halogen-specific reactivity.
Sensitization ModerateNitrogen-containing heterocycles (quinolines) can induce allergic dermatitis.
Carcinogenicity SuspectedThe quinoline scaffold is structurally flagged for potential DNA intercalation.
Physical State Solid (Powder)High risk of airborne particulate generation during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy . If one barrier fails, a secondary barrier must be in place.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Nitrile Gloves (4 mil) Standard protection against solid transfer.
Hand Protection (Solvent) Silver Shield / Laminate (Under Nitrile)CRITICAL: If dissolved in DCM or Chloroform (common for this reagent), nitrile degrades in <5 mins. Laminate provides >4h breakthrough time.
Ocular Protection Chemical Goggles (Not Safety Glasses)Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates.
Respiratory Fume Hood (Primary)PPE (Respirators) are a last resort. The primary defense is LEV (Local Exhaust Ventilation).
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap.

Engineering Controls & Operational Logic

The "Zero-Dust" Weighing Protocol

The highest risk moment is transferring the solid from the stock bottle to the reaction vessel.

  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Static charge causes powder to "jump," creating invisible aerosols.

  • The "Boat-to-Vessel" Rule: Never weigh directly into a round-bottom flask on a balance. Weigh into a disposable anti-static boat, then transfer inside the fume hood.

  • Velocity Check: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) before opening the container.

Visualized Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Handling 2-Methyl-8-quinolinyl 2-iodobenzoate State_Check Assess Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Weighing/Transfer Solution_State In Solution State_Check->Solution_State Reaction/Workup PPE_Solid PPE: Nitrile Gloves + Goggles Control: Fume Hood Required Solid_State->PPE_Solid Solvent_Check Solvent Type? Solution_State->Solvent_Check Standard_Solvent Standard (MeOH, THF, Toluene) Solvent_Check->Standard_Solvent Chlorinated_Solvent Chlorinated (DCM, CHCl3) Solvent_Check->Chlorinated_Solvent High Permeation Risk PPE_Std_Liq PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood Standard_Solvent->PPE_Std_Liq PPE_High_Risk PPE: Laminate Liner + Nitrile Outer Control: Fume Hood (High Flow) Chlorinated_Solvent->PPE_High_Risk Disposal Disposal: Halogenated Waste Stream PPE_Solid->Disposal PPE_Std_Liq->Disposal PPE_High_Risk->Disposal

Figure 1: PPE Selection Logic Flowchart. Note the critical divergence for chlorinated solvents, requiring laminate glove liners.

Emergency & Disposal Procedures

Spill Management (Solid)

Do NOT sweep. Sweeping creates dust.

  • Isolate: Close the fume hood sash.

  • Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or water) to suppress dust.

  • Collect: Wipe up the damp powder and place it in a sealed bag.

  • Label: "Hazardous Waste - Toxic Solid (Quinoline Derivative)."

Waste Disposal Stream

This compound contains Iodine . It cannot go into general organic waste if your facility separates halogens.

  • Correct Stream: Halogenated Organic Waste.

  • Reasoning: Iodine content can corrode incinerators not equipped for halogens and interferes with non-halogenated solvent recycling.

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes. Validation: Use the eyewash station timer; do not guess the time.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Validation: Soap must turn into a lather to ensure lipophilic compounds are emulsified and removed.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Quinoline Compound Summary (PubChem). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Substance Information: Quinoline.[2][6][7][Link]

Sources

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